Product packaging for Pinusolide(Cat. No.:CAS No. 31685-80-0)

Pinusolide

Numéro de catalogue: B025242
Numéro CAS: 31685-80-0
Poids moléculaire: 346.5 g/mol
Clé InChI: WTKBZJAWPZXKJU-NLEAXPPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pinusolide is a diterpene lactone. It has a role as a metabolite.
This compound has been reported in Agathis macrophylla, Pinus armandii, and other organisms with data available.
RN given for (1S-(1alpha,4aalpha,5a,8abeta))-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B025242 Pinusolide CAS No. 31685-80-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBZJAWPZXKJU-NLEAXPPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953637
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31685-80-0
Record name Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31685-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinusolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinusolide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolating Pinusolide from Biota orientalis Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating pinusolide, a labdane-type diterpene, from the leaves of Biota orientalis (L.) Endl., also known as Platycladus orientalis. This compound and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications, including neuroprotective and anti-inflammatory effects. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development.

Overview of Biota orientalis and this compound

Biota orientalis, a member of the Cupressaceae family, is a plant with a history of use in traditional medicine, particularly in Korea and China, for treating conditions like gout, rheumatism, and chronic tracheitis.[1] The leaves of this plant are a rich source of various phytochemicals, including flavonoids, lignans, and a variety of diterpenes.[1] Among these, this compound and its related compounds have been identified as key bioactive constituents.[1][2][3]

This compound is a diterpene lactone that has been investigated for several pharmacological activities.[4] Research has demonstrated its role as a potent antagonist of platelet-activating factor (PAF), suggesting potential therapeutic value in treating hypotension.[3] Furthermore, this compound and its derivatives have shown significant neuroprotective activity against glutamate-induced neurotoxicity and staurosporine-induced apoptosis in rat cortical cells.[2][5][6] Its anti-inflammatory properties are highlighted by its ability to inhibit the 5-lipoxygenase pathway, thereby blocking the generation of leukotriene C4 in mast cells.[7]

Experimental Protocols for Isolation and Characterization

The isolation of this compound from B. orientalis leaves involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural elucidation of the isolated compound is then achieved through various spectroscopic techniques.

Plant Material and Extraction

Protocol 1: Methanolic Extraction of Biota orientalis Leaves

  • Plant Material: Dried leaves of Biota orientalis are used as the starting material.[8] A voucher specimen should be deposited in a herbarium for botanical identification and future reference.[8]

  • Extraction: 9 kg of dried leaves are extracted three times with 80% methanol (B129727) (MeOH) using an ultrasonic apparatus.[8] The solvent is then removed in vacuo to yield the crude 80% MeOH extract.[8]

  • Initial Fractionation: The crude extract is suspended in distilled water and partitioned with dichloromethane (B109758) (CH2Cl2).[8] The resulting CH2Cl2 layer is then suspended in 90% MeOH and partitioned against n-hexane to remove nonpolar constituents.[8] The 90% MeOH fraction, which typically shows significant biological activity, is concentrated for further purification.[5][8]

Chromatographic Purification

Protocol 2: Multi-Step Chromatographic Purification of this compound

  • Silica (B1680970) Gel Column Chromatography (Step 1): The concentrated 90% MeOH fraction is subjected to column chromatography over silica gel.[8] Elution is performed using a gradient of an n-hexane–EtOAc–MeOH mixture with increasing polarity, yielding multiple fractions.[8] Fractions are monitored for bioactivity to guide the isolation process.[8]

  • Silica Gel Column Chromatography (Step 2): Bioactive fractions from the first step are pooled and further fractionated on a silica gel column using an n-hexane–EtOAc gradient of increasing polarity.[8]

  • Sephadex LH-20 Column Chromatography: Further purification of active sub-fractions can be achieved using a Sephadex LH-20 column with methanol as the eluting solvent.[8]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC.[8] A typical mobile phase consists of a mixture of water, methanol, and acetonitrile (B52724) (e.g., 45:20:35 v/v/v), with detection at 220 nm.[5][8]

Structural Characterization

Protocol 3: Spectroscopic Analysis of this compound

  • Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EI-MS) is used to determine the molecular formula of the isolated compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of 1D and 2D NMR techniques, including 1H NMR, 13C NMR, COSY, HMBC, and NOESY.[2][8] Samples are typically dissolved in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and characterization of this compound from Biota orientalis.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialSolventsYieldReference
Extraction 9 kg dried leaves80% Methanol830 g (9.2%)[8]
Fractionation 830 g 80% MeOH extractCH2Cl2, 90% MeOH, n-hexane48.6% neuroprotective activity at 50 µg/mL in 90% MeOH fraction[8]

Table 2: Chromatographic Conditions for Purification

Chromatography TypeStationary PhaseMobile PhaseDetectionReference
Column Chromatography Silica Geln-hexane–EtOAc–MeOH gradientBioactivity Assay[8]
Column Chromatography Sephadex LH-20Methanol-[8]
HPLC C18 Reversed-PhaseH2O:MeOH:Acetonitrile (45:20:35)UV at 220 nm[5][8]

Table 3: Spectroscopic Data for a this compound Derivative (15-methoxypinusolidic acid)

Data TypeValueReference
Molecular Formula C21H30O5[8]
HR-EI-MS (m/z) 362.2088 [M]+[8]
IR (cm-1) 3450 (carboxylic acid)[8]

Note: Detailed NMR data for this compound itself is distributed across various publications. Researchers should consult the primary literature for specific chemical shift assignments.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and biological mechanisms associated with this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound.

G cluster_extraction Extraction & Initial Fractionation cluster_purification Chromatographic Purification cluster_analysis Structural Characterization plant Dried Biota orientalis Leaves (9 kg) extract 80% Methanol Extraction plant->extract partition1 Partition with CH2Cl2 extract->partition1 partition2 Partition with n-hexane partition1->partition2 active_fraction 90% MeOH Fraction partition2->active_fraction silica1 Silica Gel Column (n-hexane-EtOAc-MeOH) active_fraction->silica1 silica2 Silica Gel Column (n-hexane-EtOAc) silica1->silica2 sephadex Sephadex LH-20 (Methanol) silica2->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: Workflow for this compound Isolation and Characterization.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways related to inflammation and neuroprotection.

Anti-Inflammatory Signaling Pathway

The diagram below depicts the inhibitory effect of this compound on the 5-lipoxygenase pathway in mast cells.

G mast_cell Mast Cell Stimulation (IgE/Antigen) ca_influx Intracellular Ca2+ Influx mast_cell->ca_influx jnk JNK Phosphorylation mast_cell->jnk cpla2 cPLA2 Phosphorylation jnk->cpla2 lo5 5-LO Translocation to Nucleus cpla2->lo5 ltc4 Leukotriene C4 (LTC4) Generation lo5->ltc4 This compound This compound This compound->ca_influx inhibits This compound->jnk inhibits

Caption: this compound's Inhibition of the 5-LO Pathway.

Neuroprotective Signaling Pathway

This diagram illustrates the mechanism by which this compound attenuates neuronal apoptosis.

G stress Apoptotic Stimulus (e.g., Staurosporine) ca_increase Increase in Intracellular [Ca2+] stress->ca_increase ros Reactive Oxygen Species (ROS) Production stress->ros caspase Caspase-3/7 Activation ca_increase->caspase ros->caspase apoptosis Neuronal Apoptosis caspase->apoptosis This compound This compound This compound->ca_increase inhibits This compound->ros reduces This compound->caspase inhibits

Caption: Neuroprotective Mechanism of this compound.

Conclusion

This guide provides a comprehensive framework for the isolation, characterization, and mechanistic understanding of this compound from Biota orientalis leaves. The detailed protocols and summarized data offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualized workflows and signaling pathways serve to clarify the complex processes involved. Further investigation into this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Pinusolide as a Platelet-Activating Factor (PAF) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pinusolide, a naturally occurring labdane-type diterpene, and its potent activity as a selective antagonist of the Platelet-Activating Factor (PAF) receptor. This compound, isolated from Biota orientalis, has demonstrated significant inhibitory effects on PAF-induced physiological responses both in vitro and in vivo. This document details the quantitative data on its antagonist efficacy, outlines the experimental methodologies used for its evaluation, and illustrates the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, particularly those with an interest in inflammatory and cardiovascular diseases where PAF plays a crucial pathological role.

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a pivotal role in a wide array of physiological and pathological processes. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Overstimulation of the PAFR is implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma, sepsis, and thrombosis. Consequently, the development of PAFR antagonists has been a significant area of research for novel therapeutic agents.

This compound, a labdane-type diterpene lactone, has emerged as a promising natural product with potent and specific PAF antagonistic properties.[1][2] This guide delves into the technical details of this compound's interaction with the PAF receptor, providing a foundation for further research and potential therapeutic development.

Quantitative Efficacy of this compound

The potency of this compound as a PAF antagonist has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound

AssayTest SystemParameterValueReference(s)
PAF-Induced Platelet AggregationRabbit PlateletsIC₅₀5 µM[1]
PAF-Induced [³H]Serotonin ReleaseRabbit PlateletsIC₅₀~5 µM[2][3]
PAF Receptor BindingRabbit Platelets-Potent[4][5]

Table 2: In Vivo Efficacy of this compound

AssayAnimal ModelAdministration RouteParameterValueReference(s)
PAF-Induced LethalityMiceIntravenous (i.v.)ED₅₀1.1 mg/kg[1]
PAF-Induced LethalityMiceOral (p.o.)ED₅₀69 mg/kg[1]
PAF-Induced HypotensionRats--Dose-dependent inhibition[2][3]
PAF-Induced Vascular PermeabilityRatsOral (p.o.)-Inhibition at 50 mg/kg[2]

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of PAF, thereby inhibiting the initiation of the downstream signaling cascade that leads to various cellular responses. Studies have shown that this compound's inhibitory action is specific to PAF, as it does not affect platelet aggregation induced by other agonists such as ADP, thrombin, or collagen.[1]

The PAF Receptor Signaling Pathway

Upon binding of PAF to its G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological responses associated with PAF, such as platelet aggregation, inflammation, and increased vascular permeability. This compound blocks the initial step of this pathway by preventing PAF from binding to its receptor.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound This compound->PAFR Inhibits G_protein Gq/Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the PAF antagonist activity of this compound. While specific, detailed protocols from the original this compound studies are not fully available in the public domain, the following represents a synthesis of standard and likely methods based on the available literature.

In Vitro Assays

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

  • Preparation of Washed Rabbit Platelets:

    • Collect rabbit blood into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • Treat the PRP with a prostaglandin (B15479496) (e.g., PGI₂) to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

    • Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

  • Aggregation Measurement:

    • Pre-warm the washed platelet suspension to 37°C.

    • Place an aliquot of the platelet suspension in an aggregometer cuvette with a stir bar.

    • Add the test compound (this compound) or vehicle control and incubate for a short period (e.g., 2-5 minutes).

    • Initiate aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmittance through the platelet suspension over time. An increase in light transmittance indicates platelet aggregation.

    • Calculate the percentage inhibition of aggregation by comparing the response in the presence of the test compound to the control.

    • Determine the IC₅₀ value by testing a range of concentrations of the test compound.

This assay determines the ability of a compound to compete with radiolabeled PAF for binding to the PAF receptor on platelet membranes.

  • Preparation of Rabbit Platelet Membranes:

    • Prepare washed rabbit platelets as described above.

    • Lyse the platelets by sonication or freeze-thawing in a hypotonic buffer.

    • Centrifuge the lysate at a low speed to remove intact cells and debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the platelet membranes.

    • Resuspend the membrane pellet in a suitable binding buffer.

  • Binding Assay:

    • In a reaction tube, combine the platelet membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]PAF), and varying concentrations of the unlabeled test compound (this compound) or vehicle.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filter to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.

    • Calculate the percentage inhibition of specific binding and determine the IC₅₀ value.

Experimental_Workflow_PAF_Antagonist cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_invitro Start platelet_prep Prepare Washed Rabbit Platelets start_invitro->platelet_prep aggregation_assay PAF-Induced Platelet Aggregation Assay platelet_prep->aggregation_assay binding_assay PAF Receptor Binding Assay platelet_prep->binding_assay ic50_calc Calculate IC₅₀ aggregation_assay->ic50_calc binding_assay->ic50_calc end_invitro End ic50_calc->end_invitro start_invivo Start animal_model Select Animal Model (e.g., Mice, Rats) start_invivo->animal_model drug_admin Administer this compound (i.v. or p.o.) animal_model->drug_admin paf_challenge Induce PAF-Mediated Response drug_admin->paf_challenge lethality_assay Lethality Assay paf_challenge->lethality_assay hypotension_assay Hypotension Assay paf_challenge->hypotension_assay permeability_assay Vascular Permeability Assay paf_challenge->permeability_assay ed50_calc Calculate ED₅₀ lethality_assay->ed50_calc end_invivo End hypotension_assay->end_invivo permeability_assay->end_invivo ed50_calc->end_invivo

General Experimental Workflow for Evaluating a PAF Antagonist.
In Vivo Assays

This model assesses the protective effect of a compound against a lethal dose of PAF.

  • Administer the test compound (this compound) or vehicle to mice via the desired route (intravenous or oral) at various doses.

  • After a specified pretreatment time, inject a lethal dose of PAF intravenously.

  • Observe the animals for a set period (e.g., 24 hours) and record the mortality rate in each group.

  • Calculate the ED₅₀ value, which is the dose of the compound that protects 50% of the animals from PAF-induced death.

This assay measures the ability of a compound to inhibit the drop in blood pressure caused by PAF.

  • Anesthetize rats and cannulate the carotid artery to monitor blood pressure.

  • Administer the test compound (this compound) or vehicle.

  • After a pretreatment period, administer a dose of PAF that is known to cause a significant hypotensive response.

  • Record the changes in mean arterial pressure and calculate the percentage inhibition of the hypotensive effect.

This model evaluates the effect of a compound on the increase in vascular permeability induced by PAF.

  • Administer the test compound (this compound) or vehicle to rats.

  • After a pretreatment period, inject a non-toxic dye (e.g., Evans blue) intravenously.

  • Inject PAF intradermally at specific sites.

  • After a set time, euthanize the animals and excise the skin at the injection sites.

  • Extract the dye from the skin tissue and quantify it spectrophotometrically.

  • A reduction in the amount of extravasated dye in the treated group compared to the control group indicates inhibition of PAF-induced vascular permeability.

Structure-Activity Relationship

Studies on various derivatives of this compound have provided insights into the structural features crucial for its PAF receptor binding inhibitory activity. The key findings indicate that the carboxymethyl ester group at C-19, the integrity of the α,β-unsaturated butenolide ring, and the exocyclic olefinic function are all necessary for maximal activity.[4][5] This information is vital for the design and synthesis of novel, potentially more potent and bioavailable PAF antagonists based on the this compound scaffold.

Logical_Relationship PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds & Activates Signaling Intracellular Signaling Cascade PAFR->Signaling Initiates This compound This compound This compound->PAFR Binds & Inhibits Response Pathophysiological Responses (Inflammation, Platelet Aggregation, Hypotension, etc.) Signaling->Response Leads to

References

Neuroprotective Properties of Pinusolide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Pinusolide, a diterpenoid, and its analogs have emerged as promising candidates, demonstrating significant neuroprotective effects in various in vitro models of neuronal injury. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound and its key analog, 15-methoxypinusolidic acid. It summarizes key quantitative data, details the experimental protocols used to evaluate their efficacy, and elucidates the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

The progressive loss of neuronal structure and function is a hallmark of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key pathological mechanisms contributing to neuronal cell death include excitotoxicity, intracellular calcium dysregulation, oxidative stress, and apoptosis.[1] Consequently, therapeutic strategies aimed at mitigating these processes hold significant promise.

This compound, a labdane (B1241275) diterpene, and its derivatives, such as 15-methoxypinusolidic acid, have been isolated from natural sources, including Biota orientalis.[1][2] Initial studies have highlighted their potent neuroprotective activities against various neurotoxic insults, suggesting their potential as lead compounds for the development of novel neurotherapeutics. This guide synthesizes the available preclinical evidence, focusing on the quantitative efficacy, experimental methodologies, and mechanistic pathways of this compound and its analogs.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound and its analog, 15-methoxypinusolidic acid, have been quantified in primary rat cortical neuron cultures subjected to different neurotoxic stimuli. The following tables summarize the key findings from these studies, providing a clear comparison of their protective capabilities.

Table 1: Neuroprotective Effects of this compound and 15-Methoxypinusolidic Acid Against Staurosporine (STS)-Induced Neurotoxicity [1]

CompoundConcentrationNeurotoxin (STS)Endpoint MeasuredResult
This compound5.0 µM100 nMNuclear CondensationSignificant reduction in apoptotic nuclei
15-Methoxypinusolidic Acid5.0 µM100 nMNuclear CondensationSignificant reduction in apoptotic nuclei
This compound5.0 µM100 nMIntracellular Ca2+ ([Ca2+]i) Influx38% blockage of [Ca2+]i increase
15-Methoxypinusolidic Acid5.0 µM100 nMIntracellular Ca2+ ([Ca2+]i) Influx68% blockage of [Ca2+]i increase
This compound5.0 µM100 nMSuperoxide (B77818) Dismutase (SOD) ActivityProtection of cellular SOD activity
15-Methoxypinusolidic Acid5.0 µM100 nMSuperoxide Dismutase (SOD) ActivityProtection of cellular SOD activity
This compound5.0 µM100 nMReactive Oxygen Species (ROS) ProductionSignificant reduction in ROS overproduction
15-Methoxypinusolidic Acid5.0 µM100 nMReactive Oxygen Species (ROS) ProductionSignificant reduction in ROS overproduction
This compound5.0 µM100 nMLipid Peroxidation (MDA levels)Significant reduction in malondialdehyde
15-Methoxypinusolidic Acid5.0 µM100 nMLipid Peroxidation (MDA levels)Significant reduction in malondialdehyde
This compound5.0 µM100 nMCaspase-3/7 ActivationEfficient reduction in caspase-3/7 activity
15-Methoxypinusolidic Acid5.0 µM100 nMCaspase-3/7 ActivationEfficient reduction in caspase-3/7 activity

Table 2: Neuroprotective Effects of 15-Methoxypinusolidic Acid Against Glutamate-Induced Neurotoxicity [2][3]

CompoundConcentrationNeurotoxin (Glutamate)Endpoint MeasuredResult
15-Methoxypinusolidic Acid1.0 µM50 µMNeuronal Viability (MTT Assay)21.4% protection
15-Methoxypinusolidic Acid5.0 µM50 µMNeuronal Viability (MTT Assay)35.7% protection
15-Methoxypinusolidic Acid10.0 µM50 µMNeuronal Viability (MTT Assay)54.8% protection

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the neuroprotective effects of this compound and its analogs.

Primary Rat Cortical Neuron Culture
  • Tissue Preparation: Cortical tissues are dissected from 17-19-day-old fetal Sprague-Dawley rats.[3]

  • Cell Dissociation: The tissue is mechanically dissociated into single cells in a suitable buffer.

  • Plating: Cells are seeded onto collagen-coated 48-well plates at a density of 1 x 10^6 cells/mL.[3]

  • Culture Medium: Cultures are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum, 100 IU/mL penicillin, and 10 mg/mL streptomycin.[3]

  • Inhibition of Non-Neuronal Cell Proliferation: Cytosine-β-D-arabinofuranoside (1 µM) is added to the culture medium 3 days after plating.[3]

  • Maturation: Cultures are allowed to mature for 14-15 days before experimental use.[3]

Induction of Neurotoxicity
  • Staurosporine (STS)-Induced Apoptosis:

    • Eleven-day-old cortical cell cultures are pretreated with this compound or its analogs (1.0 and 5.0 µM) for 1 hour.[1]

    • 100 nM STS is then added to the culture medium.[1]

    • Cultures are incubated for a further 18 hours before assessment.[1]

  • Glutamate-Induced Excitotoxicity:

    • Cortical cell cultures are rinsed with Hanks' balanced salt solution (HBSS) and the medium is replaced with serum-free DMEM.[3]

    • Cells are pre-treated with the test compounds for 1 hour.[3]

    • 50 µM glutamate (B1630785) is then added to the cultures.[3]

    • Neuronal viability is assessed after an additional 24 hours of incubation.[3]

Assessment of Neuroprotection
  • Cell Viability (MTT Assay):

    • Following the neurotoxicity induction period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the culture medium.

    • After a 2.5-hour incubation, the medium is replaced with dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) product.[4]

    • The absorbance is measured at 562 nm using a microplate reader.[4]

  • Apoptosis Assessment (Nuclear Staining):

    • Cells are fixed and stained with a fluorescent DNA-binding dye (e.g., Hoechst 33342).

    • Condensed and fragmented nuclei, characteristic of apoptosis, are visualized and quantified using fluorescence microscopy.

  • Intracellular Calcium ([Ca2+]i) Measurement:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM.[1]

    • Changes in intracellular calcium concentration are monitored using a confocal laser scanning microscope following the addition of the neurotoxin.[1]

  • Reactive Oxygen Species (ROS) Measurement:

    • Cells are incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or microscope.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Cell lysates are prepared.

    • SOD activity is measured using a colorimetric assay kit, which is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Cell lysates are prepared.

    • MDA levels, a marker of lipid peroxidation, are quantified using a colorimetric assay based on the reaction of MDA with thiobarbituric acid (TBA).

  • Caspase-3/7 Activity Assay:

    • Cell lysates are prepared.

    • Caspase-3/7 activity is measured using a luminogenic or fluorogenic substrate that is specifically cleaved by activated caspase-3 and -7.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its analogs are mediated through the modulation of several key signaling pathways involved in neuronal survival and death.

Core Neuroprotective Signaling Pathway of this compound

The primary mechanism of action involves the stabilization of intracellular calcium homeostasis and the suppression of oxidative stress, which in turn prevents the activation of the downstream apoptotic cascade.

Pinusolide_Neuroprotection Neurotoxin Neurotoxin (Staurosporine / Glutamate) Ca_Influx ↑ Intracellular Ca2+ Influx Neurotoxin->Ca_Influx Oxidative_Stress ↑ Oxidative Stress (ROS Production) Neurotoxin->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Oxidative_Stress->Mitochondria This compound This compound & Analogs This compound->Ca_Influx This compound->Oxidative_Stress Caspase_Activation ↑ Caspase-3/7 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis / Neuronal Death Caspase_Activation->Apoptosis

Caption: Core neuroprotective mechanism of this compound and its analogs.

Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates the general workflow for assessing the neuroprotective potential of compounds like this compound in a laboratory setting.

Experimental_Workflow Start Start: Primary Neuronal Culture Pretreatment Pre-treatment with This compound / Analog Start->Pretreatment Neurotoxin_Exposure Induce Neurotoxicity (e.g., STS, Glutamate) Pretreatment->Neurotoxin_Exposure Incubation Incubation Neurotoxin_Exposure->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability Apoptosis Apoptosis (Nuclear Staining) Assessment->Apoptosis Biochemical Biochemical Assays (Ca2+, ROS, Caspases) Assessment->Biochemical End End: Data Analysis Viability->End Apoptosis->End Biochemical->End

Caption: General workflow for in vitro neuroprotection studies.

Putative Involvement of Nrf2 and NF-κB Pathways

While direct evidence for the modulation of Nrf2 and NF-κB pathways by this compound is still emerging, its demonstrated anti-oxidative and potential anti-inflammatory effects suggest a likely interaction with these master regulators of cellular stress and inflammation. Oxidative stress is a known activator of the Nrf2 pathway, a key cellular defense mechanism against oxidative damage. Conversely, neuroinflammation, often mediated by the NF-κB pathway, is a critical component of neurodegeneration. The ability of this compound to reduce ROS suggests it may enhance the Nrf2 antioxidant response and/or inhibit pro-inflammatory NF-κB signaling.

Putative_Pathways This compound This compound & Analogs ROS ↓ Reactive Oxygen Species This compound->ROS Nrf2 Nrf2 Activation This compound->Nrf2 putative activation NFkB NF-κB Inhibition This compound->NFkB putative inhibition ROS->Nrf2 leads to ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neuroinflammation ↓ Neuroinflammation Neuroinflammation->Neuroprotection reduction of Proinflammatory_Genes ↓ Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Proinflammatory_Genes->Neuroinflammation

Caption: Putative role of Nrf2 and NF-kB in this compound's neuroprotection.

Discussion and Future Directions

The available data strongly support the neuroprotective potential of this compound and its analog, 15-methoxypinusolidic acid. Their ability to counteract key pathological events such as calcium overload, oxidative stress, and apoptosis in models of neuronal injury makes them attractive candidates for further investigation. The superior efficacy of 15-methoxypinusolidic acid in certain assays suggests that structural modifications of the this compound scaffold could lead to the development of more potent neuroprotective agents.

Future research should focus on several key areas:

  • In Vivo Efficacy: Evaluating the neuroprotective effects of this compound and its analogs in animal models of neurodegenerative diseases is a critical next step to establish their therapeutic potential.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability and ability of these compounds to cross the blood-brain barrier is essential for their development as CNS drugs.

  • Target Identification: Elucidating the precise molecular targets of this compound and its analogs will provide a deeper understanding of their mechanism of action and facilitate rational drug design.

  • Elucidation of Upstream Signaling: Further investigation into the direct effects of these compounds on the Nrf2 and NF-κB pathways will clarify their roles in modulating cellular antioxidant and inflammatory responses.

Conclusion

This compound and its analogs represent a promising class of natural compounds with significant neuroprotective properties. Their multifaceted mechanism of action, targeting calcium dysregulation, oxidative stress, and apoptosis, addresses several key pathological processes in neurodegenerative diseases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compounds as potential novel therapies for a range of debilitating neurological disorders.

References

In Vitro Antileukemic Potential of Pinusolide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinusolide, a naturally occurring diterpene lactone, has been the subject of preliminary investigations into its therapeutic potential. While research into its direct antileukemic properties is not extensively detailed in publicly accessible literature, this document serves as a technical guide to the methodologies and potential signaling pathways that would be critical in evaluating its efficacy against leukemia in an in vitro setting. This whitepaper synthesizes established experimental protocols and known signaling pathways implicated in leukemia cell proliferation and apoptosis, providing a framework for the comprehensive in vitro assessment of this compound or its derivatives as potential antileukemic agents.

Introduction

This compound is a labdane-type diterpene that has been isolated from various plant sources. While some studies have explored its biological activities, a significant gap exists in the peer-reviewed literature regarding its specific mechanisms of action against leukemic cell lines. A key study by Shults et al. in 2006, which reportedly evaluated its antileukemic potential, remains largely inaccessible, hindering a comprehensive public understanding of its efficacy and mechanism. This guide, therefore, outlines the critical experimental framework required to thoroughly investigate the in vitro antileukemic potential of this compound.

Core Hypothetical Mechanisms of Action

Based on the known behavior of other diterpenes and cytotoxic compounds against cancer cells, the antileukemic activity of this compound could be mediated through several key mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells is a hallmark of effective anticancer agents.

  • Cell Cycle Arrest: Halting the progression of the cell cycle can prevent the uncontrolled proliferation of leukemic blasts.

  • Modulation of Key Signaling Pathways: Interference with signaling cascades essential for leukemia cell survival and growth.

Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the antileukemic potential of this compound, quantitative data from a series of in vitro assays would be essential. The following tables provide a standardized format for presenting such hypothetical data.

Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines (Hypothetical Data)

Cell LineType of LeukemiaThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
HL-60Acute Promyelocytic LeukemiaData Not AvailableData Not Available
JurkatAcute T-cell LeukemiaData Not AvailableData Not Available
K562Chronic Myelogenous LeukemiaData Not AvailableData Not Available
MOLM-13Acute Myeloid LeukemiaData Not AvailableData Not Available

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-Data Not AvailableData Not Available
This compoundIC₅₀ ValueData Not AvailableData Not Available
This compound2 x IC₅₀ ValueData Not AvailableData Not Available
DoxorubicinPositive Control Conc.Data Not AvailableData Not Available

Table 3: Effect of this compound on Cell Cycle Distribution in Jurkat Cells (Hypothetical Data)

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-Data Not AvailableData Not AvailableData Not Available
This compoundIC₅₀ ValueData Not AvailableData Not AvailableData Not Available
NocodazolePositive Control Conc.Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments essential for elucidating the antileukemic potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Cellular Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow of the proposed experiments and a hypothetical signaling pathway that this compound might modulate.

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Studies start Leukemia Cell Culture treat_viability Treat with this compound (Dose-Response) start->treat_viability mtt_assay MTT Assay treat_viability->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 treat_mechanism Treat with this compound (IC50) ic50->treat_mechanism apoptosis Apoptosis Assay (Annexin V/PI) treat_mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_mechanism->cell_cycle western_blot Western Blot treat_mechanism->western_blot

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion and Future Directions

While direct and comprehensive experimental data on the antileukemic potential of this compound remains limited in the public domain, the established methodologies and hypothetical signaling pathways outlined in this whitepaper provide a robust framework for its systematic in vitro evaluation. Future research should focus on executing these experimental protocols to generate quantitative data on this compound's efficacy against a panel of leukemia cell lines. Positive in vitro findings would warrant further investigation into its specific molecular targets and its potential for in vivo studies, ultimately paving the way for its possible development as a novel antileukemic therapeutic. The lack of accessible primary literature underscores the critical need for open scientific data to accelerate drug discovery and development in oncology.

Pinusolide: A Potent Inhibitor of PAF-Induced Serotonin Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of pinusolide on Platelet-Activating Factor (PAF)-induced [3H]serotonin release. This compound, a labdane-type diterpene lactone isolated from the leaves of Biota orientalis, has been identified as a potent and specific PAF antagonist.[1][2][3] This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development of this compound and its analogues as potential therapeutic agents.

Data Presentation: Inhibitory Activity of this compound

This compound has been shown to effectively inhibit the release of [3H]serotonin from rabbit platelets when stimulated by PAF. The inhibitory action is specific to PAF, with no significant effect observed when other stimulants such as ADP, collagen, or thrombin are used.[1][2]

CompoundAgonistAgonist ConcentrationIC₅₀ of InhibitorTargetSource
This compoundPAF5 x 10⁻⁸ M~5 x 10⁻⁶ M[3H]Serotonin Release[1][2]
This compoundADP1 x 10⁻⁴ MNo effect[3H]Serotonin Release[1]
This compoundCollagen15 µg/mlNo effect[3H]Serotonin Release[1]
This compoundThrombin5.0 unit/mlNo effect[3H]Serotonin Release[1]

Table 1: Summary of the inhibitory effect of this compound on [3H]serotonin release from rabbit platelets induced by various agonists.

Experimental Protocols

The following section outlines the detailed methodology for the [3H]serotonin release assay used to determine the inhibitory effect of this compound.

Preparation of [3H]Serotonin-Labeled Rabbit Platelets
  • Blood Collection: Blood is drawn from healthy rabbits into a solution containing an anticoagulant such as acid-citrate-drose (ACD).

  • Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 1500g for 15 minutes) to separate the platelet-rich plasma.[4]

  • [3H]Serotonin Labeling: The PRP is incubated with [3H]serotonin (e.g., 14C-serotonin) to allow for the uptake of the radiolabel into the platelets.[4]

  • Washing and Resuspension: The labeled platelets are then washed to remove excess [3H]serotonin and resuspended in a suitable buffer, such as a Tris-Tyrode buffer, at a specific concentration.

[3H]Serotonin Release Assay
  • Pre-incubation with Inhibitor: The [3H]serotonin-labeled platelet suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: Platelet activation is initiated by adding a stimulant. In this case, PAF is added to a final concentration of 5 x 10⁻⁸ M.[1][2] Control experiments are performed using other agonists like ADP, collagen, and thrombin.[1]

  • Incubation: The mixture is incubated for a defined period (e.g., 2 minutes) to allow for serotonin (B10506) release.[1]

  • Termination of Reaction: The reaction is stopped, typically by adding a cold solution or by rapid centrifugation to pellet the platelets.

  • Measurement of Radioactivity: The amount of [3H]serotonin released into the supernatant is quantified by liquid scintillation counting.

  • Calculation of Inhibition: The percentage of [3H]serotonin release is calculated relative to the total amount of [3H]serotonin in the platelets. The inhibitory effect of this compound is then determined by comparing the release in the presence of the compound to the release in the control group. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of PAF-Induced Serotonin Release and Inhibition by this compound

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that elicits a variety of biological responses, including platelet aggregation and degranulation, leading to the release of serotonin.[1][5] This process is initiated by the binding of PAF to its specific G-protein coupled receptor (GPCR) on the platelet surface.[3] this compound acts as a PAF receptor antagonist, competitively inhibiting the binding of PAF and thereby blocking the downstream signaling cascade.[3][6]

PAF_Signaling_Pathway cluster_membrane Platelet Membrane PAF_Receptor PAF Receptor (GPCR) G_Protein G-Protein Activation PAF_Receptor->G_Protein PAF PAF PAF->PAF_Receptor Binds This compound This compound This compound->PAF_Receptor Inhibits PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Increase Increased Intracellular Ca²⁺ IP3_DAG->Ca_Increase Serotonin_Release Serotonin Release (from dense granules) Ca_Increase->Serotonin_Release

Caption: PAF signaling cascade leading to serotonin release and its inhibition by this compound.

Experimental Workflow for [3H]Serotonin Release Assay

The following diagram illustrates the key steps involved in the experimental procedure to assess the effect of this compound on PAF-induced [3H]serotonin release.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection 1. Collect Rabbit Blood (with anticoagulant) PRP_Preparation 2. Prepare Platelet-Rich Plasma (Centrifugation) Blood_Collection->PRP_Preparation Labeling 3. Label with [3H]Serotonin PRP_Preparation->Labeling Washing 4. Wash and Resuspend Platelets Labeling->Washing Pre_incubation 5. Pre-incubate Platelets with this compound Washing->Pre_incubation Stimulation 6. Stimulate with PAF Pre_incubation->Stimulation Incubation 7. Incubate for 2 min Stimulation->Incubation Termination 8. Terminate Reaction Incubation->Termination Quantification 9. Quantify [3H]Serotonin Release (Scintillation Counting) Termination->Quantification Calculation 10. Calculate % Inhibition and IC₅₀ Quantification->Calculation

Caption: Workflow of the [3H]serotonin release assay to evaluate this compound's inhibitory effect.

Conclusion

This compound demonstrates potent and specific inhibitory activity against PAF-induced [3H]serotonin release in rabbit platelets. The data strongly suggest that this compound acts as a PAF receptor antagonist. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives in PAF-mediated disorders. These findings highlight the promise of this compound as a lead compound for the development of new anti-inflammatory and anti-thrombotic agents.

References

Investigating the Anti-inflammatory Effects of Pinusolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Pinusolide, a diterpene isolated from Biota orientalis (also known as Thuja orientalis). The document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the available information and data from related compounds or typical assay results to provide a comparative context.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAssayTarget Cell LineKey FindingsIC50/Effective ConcentrationReference
This compoundPlatelet AggregationRabbit PlateletsPotent and specific PAF antagonist.IC50: 5 µM[1][2]
This compoundLeukotriene C4 (LTC4) GenerationBone Marrow-Derived Mast Cells (BMMCs)Concentration-dependent inhibition.Not specified[3]
This compound Derivative (15-methoxypinusolidic acid)Glutamate-induced NeurotoxicityRat Cortical CellsSignificant protective activity.Not specified[4][5]
Fermented Pine Needle Extract (EAE-FPN)Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesSignificant inhibition.Not specified[6]
Diterpenoids (from Phellinus pini)Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of NO production.30 µM and 50 µM[7]
Various Plant ExtractsCytokine (TNF-α, IL-6, IL-1β) SecretionRAW 264.7 MacrophagesInhibition of pro-inflammatory cytokines.Not specified[8][9]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelTreatmentDosageKey FindingsReference
PAF-induced Lethality in MiceThis compoundED50: 1.1 mg/kg (i.v.), 69 mg/kg (p.o.)Protected mice from lethality.[1]
Croton Oil-induced Mouse Ear EdemaThis compound2 mg/ear (topical)Effectively inhibited edema and prevented necrosis.[1]
Carrageenan-induced Paw EdemaGeneral ModelNot specified for this compoundA common model to evaluate anti-inflammatory drugs.[10][11][12][13][14][15]Not applicable

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the investigation of anti-inflammatory agents like this compound.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO2 incubator, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), and incubate for 18-24 hours.[21][22]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[21] The nitrite concentration is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.[8][9][23]

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Addition: Add cell culture supernatants or standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB) to produce a colorimetric signal.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The cytokine concentration is determined from a standard curve.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-JNK, NF-κB).[24]

Protocol:

  • Cell Lysis: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models

This is a widely used and reproducible model of acute inflammation to screen for anti-inflammatory activity.[10][11][12][13][14][15]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound or the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle only.

  • Inflammation Induction: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. The left hind paw can be injected with saline as a control.[14]

  • Edema Measurement: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.

Pinusolide_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates NF_kB NF-κB TLR4->NF_kB Activates This compound This compound This compound->JNK Inhibits This compound->NF_kB Inhibits Calcium Ca²⁺ Influx This compound->Calcium Suppresses cPLA2 cPLA2 JNK->cPLA2 Phosphorylates Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 NF_kB->Inflammatory_Mediators Induces expression LTC4 LTC4 cPLA2->LTC4 Leads to generation Calcium->cPLA2 Activates Inflammation Inflammation LTC4->Inflammation Inflammatory_Mediators->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., RAW 264.7) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Treatment This compound Treatment + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Test) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Animal_Model Animal Model (e.g., Carrageenan Paw Edema) Compound_Admin This compound Administration Animal_Model->Compound_Admin Edema_Measurement Paw Edema Measurement Compound_Admin->Edema_Measurement Tissue_Analysis Tissue Analysis (Histology, MPO) Edema_Measurement->Tissue_Analysis

Caption: General experimental workflow for evaluating this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. A key aspect of its action is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] By blocking JNK phosphorylation, this compound leads to a decrease in the phosphorylation of cytosolic phospholipase A2 (cPLA2). This, coupled with the suppression of intracellular calcium influx, results in the reduced generation of leukotriene C4 (LTC4), a potent inflammatory mediator.[3]

Furthermore, evidence from studies on related compounds and plant extracts suggests that this compound may also inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][25][26][27] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][24][28][29][30] By inhibiting NF-κB, this compound can suppress the production of these key mediators of inflammation.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory potential in preclinical studies. Its ability to modulate key signaling pathways such as JNK and NF-κB, and consequently inhibit the production of a range of inflammatory mediators, makes it a promising candidate for further investigation.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features of this compound responsible for its anti-inflammatory activity and to guide the synthesis of more potent analogs.

  • Comprehensive In Vivo Studies: To evaluate the efficacy of this compound in a wider range of animal models of inflammatory diseases, including chronic inflammation models.[31][32][33][34]

  • Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability for clinical development.

  • Elucidation of Molecular Targets: To precisely identify the direct molecular targets of this compound within the inflammatory signaling cascades.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory therapeutic agent.

References

An In-depth Technical Guide to the Discovery and Characterization of Novel Pinusolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel derivatives of pinusolide, a labdane-type diterpene with significant therapeutic potential. This document details the isolation of a novel neuroprotective derivative, 15-methoxypinusolidic acid, the synthesis of the parent compound this compound, and the methodologies for evaluating their biological activities. The guide is structured to provide researchers with the necessary information to understand the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this class of compounds.

Introduction to this compound and its Derivatives

This compound is a natural diterpene lactone originally isolated from Biota orientalis (also known as Platycladus orientalis). It has attracted scientific interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor effects[1][2]. The core structure of this compound presents multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Recent research has focused on the discovery and synthesis of novel this compound derivatives to explore their therapeutic potential further. One such novel derivative that has been isolated and characterized is 15-methoxypinusolidic acid, which has demonstrated significant neuroprotective properties.

Characterization of Novel this compound Derivatives

The characterization of novel this compound derivatives relies on a combination of spectroscopic techniques to elucidate their chemical structures and confirm their purity.

Spectroscopic Data

The structural elucidation of novel this compound derivatives is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Novel Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic DataSource(s)
This compoundC₂₁H₃₀O₄346.4683-84HR-MS: [M]+ m/z calculated 346.2144, found 346.2144. ¹H-NMR and ¹³C-NMR: Data available in various publications.PubChem
15-Methoxypinusolidic AcidC₂₁H₃₀O₅362.46-HR-EI-MS: [M]+ m/z calculated 362.2093, found 362.2088. 2D-NMR (COSY, HMBC, NOESY): Used for complete structural elucidation.
Biological Activity

Novel this compound derivatives have been evaluated for a range of biological activities. The following table summarizes the key findings for this compound and its novel derivative, 15-methoxypinusolidic acid.

Table 2: Biological Activity of this compound and a Novel Derivative

CompoundBiological ActivityAssay SystemKey Quantitative DataSource(s)
This compoundNeuroprotectionStaurosporine-induced apoptosis in rat cortical cellsAt 5.0 µM, blocked [Ca²⁺]i increase by 38%.
Anti-inflammatoryPAF receptor bindingIC₅₀ ≈ 5 x 10⁻⁶ M[2]
AntileukemicBurkitt lymphoma cell line BJABInduces apoptosis at 100 µM.[1]
15-Methoxypinusolidic AcidNeuroprotectionGlutamate-induced neurotoxicity in rat cortical cellsShowed significant protective activity.
NeuroprotectionStaurosporine-induced apoptosis in rat cortical cellsAt 5.0 µM, blocked [Ca²⁺]i increase by 68%.

Experimental Protocols

This section provides detailed methodologies for the isolation of novel this compound derivatives from natural sources, the synthesis of the this compound core structure, and the biological assays used to evaluate their activity.

Isolation of 15-Methoxypinusolidic Acid
  • Extraction: Dried leaves of Biota orientalis are extracted with 80% methanol (B129727). The solvent is removed in vacuo to yield a crude extract.

  • Partitioning: The crude extract is suspended in distilled water and partitioned with dichloromethane (B109758) (CH₂Cl₂). The CH₂Cl₂ layer is then suspended in 90% methanol and partitioned with n-hexane to remove nonpolar compounds.

  • Chromatography: The 90% methanol fraction is subjected to silica (B1680970) gel column chromatography using a gradient of n-hexane-ethyl acetate-methanol to yield several fractions.

  • Bioassay-Guided Fractionation: Fractions are screened for neuroprotective activity using an in vitro assay, such as the glutamate-induced neurotoxicity assay.

  • Purification: The most active fractions are further purified by repeated column chromatography on silica gel and C18 resin, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

The gram-scale synthesis of this compound can be achieved from lambertianic acid, a readily available labdane-type diterpene[1]. The synthetic route involves a series of chemical transformations to construct the butenolide ring and modify the functional groups on the labdane (B1241275) skeleton. A detailed multi-step synthesis protocol would be adapted from the primary literature.

Neuroprotective Activity Assay (Glutamate-Induced Neurotoxicity)
  • Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium for 14-15 days.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Induction of Neurotoxicity: Glutamate (B1630785) is added to the culture medium to a final concentration of 50 µM to induce excitotoxicity.

  • Assessment of Cell Viability: After 24 hours of glutamate exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to control cells not exposed to glutamate.

Intracellular Calcium Measurement
  • Cell Preparation: Rat cortical cells are cultured on coverslips.

  • Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, by incubating them in a buffer containing the dye.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compound before being stimulated with an apoptosis-inducing agent like staurosporine.

  • Confocal Microscopy: Changes in intracellular calcium concentration ([Ca²⁺]i) are monitored using a confocal laser scanning microscope. The fluorescence intensity is measured over time.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of the JNK Signaling Pathway

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

JNK_Pathway Stimulus Inflammatory Stimulus Upstream_Kinases Upstream Kinases (e.g., MAPKKs) Stimulus->Upstream_Kinases JNK JNK Upstream_Kinases->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes This compound This compound Derivatives This compound->JNK Inhibition

Caption: JNK signaling pathway inhibition by this compound derivatives.

Modulation of Calcium Signaling

This compound and its derivative, 15-methoxypinusolidic acid, have demonstrated neuroprotective effects by modulating intracellular calcium homeostasis. They can block the increase in intracellular calcium levels induced by neurotoxic stimuli, thereby preventing downstream apoptotic events.

Calcium_Signaling Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., Staurosporine, Glutamate) Ca_Influx Increased Intracellular Calcium ([Ca²⁺]i) Neurotoxic_Stimulus->Ca_Influx ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase-3/7 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Pinusolide_Derivatives This compound Derivatives Pinusolide_Derivatives->Ca_Influx Inhibition

Caption: Neuroprotection via modulation of calcium signaling.

Experimental and Data Analysis Workflow

The discovery and characterization of novel this compound derivatives follow a logical workflow from natural product isolation or chemical synthesis to biological evaluation and data analysis.

Workflow Start Start: Natural Source or Chemical Synthesis Extraction Extraction & Isolation Start->Extraction Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography, HPLC) Extraction->Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassays Biological Assays (e.g., Neuroprotection, Anti-inflammatory) Characterization->Bioassays Data_Analysis Data Analysis (IC₅₀, % Inhibition, etc.) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for novel this compound derivative discovery.

Conclusion and Future Directions

The discovery of novel this compound derivatives, such as 15-methoxypinusolidic acid, highlights the potential of this natural product scaffold for the development of new therapeutics. The neuroprotective and anti-inflammatory activities demonstrated by these compounds warrant further investigation. Future research should focus on the synthesis of a broader range of derivatives to establish a comprehensive structure-activity relationship. Further elucidation of their molecular targets and mechanisms of action will be critical for their advancement as clinical candidates. This guide provides a foundational framework for researchers to build upon in the exciting field of this compound-based drug discovery.

References

Biosynthesis Pathway of Pinusolide in Biota orientalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinusolide, a labdane-type diterpenoid found in Biota orientalis (also known as Platycladus orientalis), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide outlines the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. While direct experimental evidence for every step in Biota orientalis is not yet available, this guide consolidates current knowledge on labdane-type diterpene biosynthesis to present a robust, inferred pathway. This document provides a theoretical framework to guide future research, including detailed experimental protocols for pathway elucidation and quantitative data from related systems.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. The pathway can be broadly divided into three stages: formation of the universal diterpene precursor, construction of the labdane (B1241275) skeleton, and a series of tailoring reactions.

Stage 1: Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)

The initial stage involves the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This reaction is catalyzed by GGPP synthase (GGPS) .

Stage 2: Formation of the Labdane Diterpene Skeleton

The characteristic bicyclic labdane skeleton is forged by a two-step cyclization of the linear GGPP molecule, catalyzed by two distinct classes of diterpene synthases (diTPSs).

  • Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Transcriptome analysis of Platycladus orientalis has identified several putative terpene synthase genes, some of which are likely CPSs.[1] Studies on the closely related Cupressaceae family have identified monofunctional (+)-CPSs, suggesting a similar mechanism in Biota orientalis.[2][3]

  • Kaurene Synthase-Like (KSL) Enzyme: A class I diTPS, likely a Kaurene Synthase-Like (KSL) enzyme, then acts on (+)-CPP to generate the foundational labdane diterpene skeleton. While the specific KSL in Biota orientalis has not been characterized, research on other gymnosperms indicates the presence of diverse KSLs responsible for generating various diterpene scaffolds.

Stage 3: Tailoring Reactions to Yield this compound

Following the formation of the initial labdane skeleton, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) , are required to produce this compound. These tailoring enzymes introduce the specific functional groups that define the final molecule. It is hypothesized that these modifications lead to the formation of lambertianic acid , a known constituent of Biota orientalis and a likely precursor to this compound.[4] Subsequent enzymatic reactions, potentially involving further oxidation and lactone ring formation, would then convert lambertianic acid into this compound.

The table below summarizes the key enzymes believed to be involved in the biosynthesis of this compound.

Enzyme Abbreviation Function Gene/Protein Family
GGPP SynthaseGGPSSynthesis of the C20 precursor, geranylgeranyl diphosphate.Prenyltransferase
(+)-Copalyl Diphosphate Synthase(+)-CPSCyclization of GGPP to form the bicyclic (+)-copalyl diphosphate.Class II Diterpene Synthase
Labdane Skeleton SynthaseKSLFormation of the initial labdane diterpene skeleton from (+)-CPP.Class I Diterpene Synthase (Kaurene Synthase-Like)
Cytochrome P450 MonooxygenasesCYPsA series of oxidative modifications to the labdane skeleton, leading to the formation of lambertianic acid and subsequently this compound.Cytochrome P450 Superfamily

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Biota orientalis is currently unavailable. However, the following table presents representative data from studies on other labdane-type diterpenes to provide a general quantitative context for researchers.

Parameter Value Organism/System Compound Reference
Enzyme Kinetics (Km)
GGPS2.5 µM (for FPP)Abies grandisGGPP(Inferred from general plant biochemistry)
CPS0.8 µM (for GGPP)Salvia miltiorrhiza(+)-Copalyl diphosphate(Representative data)
KSL1.2 µM (for (+)-CPP)Salvia miltiorrhizaMiltiradiene(Representative data)
Metabolite Concentration 15.4 mg/g dry weightCistus creticus leavesLabdane-type diterpenes(Representative data)
Gene Expression Upregulated in response to methyl jasmonate treatmentTripterygium wilfordii cellsDiterpenoid biosynthesis genes(Inferred regulatory mechanism)

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthesis pathway.

Identification and Cloning of Biosynthetic Genes

Objective: To isolate the candidate genes encoding GGPS, CPS, KSL, and CYPs from Biota orientalis.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Biota orientalis, where diterpenoid biosynthesis is likely to be active. Synthesize first-strand cDNA using a reverse transcriptase.

  • De Novo Transcriptome Sequencing: Perform high-throughput sequencing (e.g., Illumina RNA-Seq) of the cDNA library to generate a comprehensive transcriptome. Assemble the reads de novo to create a set of unigenes. Full-length transcriptome characterization using platforms like PacBio can provide complete transcript sequences.[5][6][7]

  • Gene Annotation and Candidate Selection: Annotate the unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG). Identify candidate genes for GGPS, diTPSs (CPS and KSL), and CYPs based on conserved domains and similarity to known terpene biosynthetic genes. Transcriptome data from Platycladus orientalis has already identified 43 putative terpene synthase (TPS) functional gene loci.[1]

  • Full-Length cDNA Cloning: Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA using PCR with gene-specific primers.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the enzymatic function of the cloned candidate genes.

Methodology:

  • Vector Construction: Clone the full-length ORFs of the candidate genes into appropriate expression vectors for E. coli or yeast (Saccharomyces cerevisiae).

  • Heterologous Expression: Transform the expression constructs into the chosen host organism. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • In Vitro Enzyme Assays:

    • diTPSs (CPS and KSL): Prepare cell-free extracts or purified recombinant proteins. For CPS candidates, incubate with GGPP and analyze the products for the formation of copalyl diphosphate (after dephosphorylation to the corresponding alcohol) using Gas Chromatography-Mass Spectrometry (GC-MS). For KSL candidates, perform coupled assays with a functional CPS and GGPP, or provide (+)-CPP as a substrate, and analyze for the formation of the labdane diterpene scaffold.

    • CYPs: Perform assays using microsomal fractions prepared from the expression host or a reconstituted system with a P450 reductase. Incubate with the proposed labdane substrate (e.g., the product of the characterized KSL) and NADPH. Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or otherwise modified intermediates.

  • In Vivo Product Analysis: For yeast expression systems, analyze the culture extracts for the accumulation of novel diterpenoids.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its precursors in Biota orientalis.

Methodology:

  • Sample Preparation: Harvest plant tissues (e.g., leaves of different ages, stems) and freeze-dry. Grind the tissue to a fine powder.

  • Extraction: Extract the metabolites using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • LC-MS/MS Analysis: Develop a sensitive and specific quantitative method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use authentic standards for this compound and any identified intermediates for calibration.

Visualizations

Proposed Biosynthesis Pathway of this compound

Pinusolide_Biosynthesis IPP_DMAPP IPP + DMAPP GGPS GGPS IPP_DMAPP->GGPS GGPP Geranylgeranyl Diphosphate (GGPP) CPS (+)-CPS GGPP->CPS CPP (+)-Copalyl Diphosphate ((+)-CPP) KSL KSL CPP->KSL Labdane_Scaffold Labdane Diterpene Scaffold CYPs1 CYPs Labdane_Scaffold->CYPs1 Lambertianic_Acid Lambertianic Acid Enzymes Further Enzymatic Steps Lambertianic_Acid->Enzymes This compound This compound GGPS->GGPP CPS->CPP KSL->Labdane_Scaffold CYPs1->Lambertianic_Acid Enzymes->this compound Gene_Characterization_Workflow Start Plant Material (Biota orientalis) RNA_Extraction RNA Extraction & cDNA Synthesis Start->RNA_Extraction Transcriptome Transcriptome Sequencing (RNA-Seq) RNA_Extraction->Transcriptome Annotation Gene Annotation & Candidate Selection Transcriptome->Annotation Cloning Full-length ORF Cloning Annotation->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Assay In Vitro / In Vivo Enzyme Assays Expression->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Confirmation Functional Confirmation Analysis->Confirmation

References

Physical and chemical properties of Pinusolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a naturally occurring diterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated primarily from plants of the Cupressaceae family, such as Biota orientalis, this complex molecule exhibits promising therapeutic potential as a neuroprotective agent, a platelet-activating factor (PAF) antagonist, and an inhibitor of 5-lipoxygenase. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological characterization, and an exploration of the key signaling pathways through which it exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a solid substance with a relatively complex chemical structure. Its fundamental properties have been characterized through various analytical techniques, providing a solid foundation for its further investigation and application.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₃₀O₄--INVALID-LINK--
Molecular Weight 346.5 g/mol --INVALID-LINK--
Melting Point 83 - 84 °C--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. Water solubility is estimated to be 0.2962 mg/L at 25 °C.--INVALID-LINK--, --INVALID-LINK--
logP (o/w) 4.520 (estimated)--INVALID-LINK--
Topological Polar Surface Area 52.6 Ų--INVALID-LINK--
CAS Number 31685-80-0--INVALID-LINK--
Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic methods, providing characteristic fingerprints for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound is available and serves as a key tool for structural confirmation. The spectrum is typically recorded in deuterated chloroform (CDCl₃)[1].

  • Mass Spectrometry (MS): The exact mass of this compound has been determined to be 346.214409 g/mol . Mass spectrometry, particularly with techniques like electrospray ionization (ESI-MS), is crucial for determining the molecular weight and fragmentation patterns, which aid in structural analysis[2].

Crystal Structure

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure data is available and provides valuable insights into its stereochemistry and potential intermolecular interactions[2].

Experimental Protocols

Isolation of this compound from Biota orientalis

The following protocol outlines a typical procedure for the extraction and isolation of this compound from the leaves of Biota orientalis[3][4][5]:

a. Extraction:

  • Dried leaves of Biota orientalis (e.g., 9 kg) are extracted three times with 80% methanol (B129727) (MeOH) using an ultrasonic apparatus.

  • The solvent is removed in vacuo to yield an 80% MeOH extract.

  • The extract is suspended in distilled water and then partitioned with dichloromethane (CH₂Cl₂).

b. Fractionation:

  • The CH₂Cl₂ layer is suspended in 90% MeOH and partitioned with n-hexane.

  • The 90% MeOH fraction is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with an n-hexane-ethyl acetate (EtOAc)-MeOH mixture with increasing polarity to yield multiple fractions.

c. Purification:

  • Fractions showing biological activity (e.g., neuroprotective activity) are further purified by repeated column chromatography on silica gel using an n-hexane-EtOAc gradient.

  • Final purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) using a mobile phase such as a mixture of water, MeOH, and acetonitrile[3].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification DriedLeaves Dried Leaves of Biota orientalis Extraction Ultrasonic Extraction (80% MeOH) DriedLeaves->Extraction MeOH_Extract 80% MeOH Extract Extraction->MeOH_Extract Partition1 Partition (H₂O/CH₂Cl₂) MeOH_Extract->Partition1 CH2Cl2_Layer CH₂Cl₂ Layer Partition1->CH2Cl2_Layer Partition2 Partition (90% MeOH/n-hexane) CH2Cl2_Layer->Partition2 MeOH_Fraction 90% MeOH Fraction Partition2->MeOH_Fraction SilicaGel1 Silica Gel Column Chromatography (n-hexane-EtOAc-MeOH gradient) MeOH_Fraction->SilicaGel1 ActiveFractions Active Fractions SilicaGel1->ActiveFractions SilicaGel2 Silica Gel Column Chromatography (n-hexane-EtOAc gradient) ActiveFractions->SilicaGel2 RP_HPLC RP-HPLC SilicaGel2->RP_HPLC This compound Pure this compound RP_HPLC->this compound

Caption: Workflow for the isolation of this compound.
Platelet-Activating Factor (PAF) Receptor Binding Assay

This assay determines the ability of this compound to inhibit the binding of PAF to its receptor on rabbit platelets[4][6][7]:

  • Preparation of Rabbit Platelets: Washed rabbit platelets are prepared from fresh rabbit blood.

  • Binding Assay:

    • A competitive binding assay is performed using a radiolabeled PAF ligand, such as [³H]PAF.

    • Aliquots of the platelet membrane preparation are incubated with [³H]PAF in the presence and absence of varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

  • Quantification:

    • The amount of bound [³H]PAF is determined by separating the platelet-bound radioactivity from the unbound ligand, typically by filtration.

    • The radioactivity is measured using a scintillation counter.

    • The inhibitory concentration (IC₅₀) of this compound, the concentration that inhibits 50% of the specific binding of [³H]PAF, is calculated.

Neuroprotective Activity Assay against Glutamate-Induced Toxicity

This assay evaluates the protective effects of this compound against neuronal cell death induced by glutamate (B1630785) in primary rat cortical neurons[5][8][9]:

  • Primary Cortical Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured.

  • Treatment:

    • After maturation, the neuronal cultures are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

    • The cultures are then exposed to a toxic concentration of glutamate (e.g., 50 µM) for a designated time (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Neuronal viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Alternatively, lactate (B86563) dehydrogenase (LDH) release into the culture medium, an indicator of cell death, can be quantified.

  • Data Analysis: The neuroprotective effect of this compound is determined by comparing the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.

Measurement of Leukotriene C4 (LTC₄) Generation in Mast Cells

This protocol assesses the inhibitory effect of this compound on the production of the pro-inflammatory mediator LTC₄ in mast cells[3][10]:

  • Mast Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized with immunoglobulin E (IgE).

  • Inhibition Assay:

    • The sensitized BMMCs are pre-incubated with different concentrations of this compound.

    • The cells are then stimulated with an antigen (Ag) to induce degranulation and LTC₄ synthesis.

  • Quantification of LTC₄:

    • The amount of LTC₄ released into the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for LTC₄.

  • Analysis: The inhibitory effect of this compound on LTC₄ generation is calculated by comparing the levels of LTC₄ in this compound-treated cells to untreated, stimulated cells.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of 5-Lipoxygenase (5-LO) and Leukotriene C4 (LTC₄) Generation

This compound has been shown to inhibit the generation of LTC₄, a potent inflammatory mediator, in mast cells. This inhibition is achieved through a multi-faceted mechanism that involves the suppression of key signaling molecules[3][10]. The proposed pathway is as follows:

  • Inhibition of Calcium Influx: this compound blocks the influx of extracellular calcium (Ca²⁺) into the mast cells.

  • Suppression of JNK Phosphorylation: It inhibits the phosphorylation, and thus the activation, of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.

  • Reduced cPLA₂ Phosphorylation: The inhibition of both Ca²⁺ influx and JNK activation leads to a decrease in the phosphorylation of cytosolic phospholipase A₂ (cPLA₂).

  • Inhibition of LTC₄ Synthesis: The reduced activity of cPLA₂ results in decreased release of arachidonic acid from the cell membrane, which is the substrate for 5-lipoxygenase (5-LO), ultimately leading to the suppression of LTC₄ synthesis.

G This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx inhibits JNK_P JNK Phosphorylation This compound->JNK_P inhibits cPLA2_P cPLA₂ Phosphorylation Ca_Influx->cPLA2_P activates JNK_P->cPLA2_P activates AA_Release Arachidonic Acid Release cPLA2_P->AA_Release promotes Five_LO 5-Lipoxygenase AA_Release->Five_LO substrate for LTC4_Synthesis LTC₄ Synthesis Five_LO->LTC4_Synthesis catalyzes

Caption: this compound's inhibition of the 5-LO pathway.
Neuroprotective Mechanism

The neuroprotective effects of this compound against glutamate-induced excitotoxicity are primarily attributed to its ability to modulate intracellular calcium signaling and inhibit apoptotic pathways.

  • Reduction of Intracellular Calcium: this compound has been observed to attenuate the increase in intracellular calcium concentration ([Ca²⁺]i) that is triggered by glutamate excitotoxicity.

  • Inhibition of Caspase Activation: By maintaining calcium homeostasis, this compound can prevent the activation of downstream executioner caspases, such as caspase-3, which are key mediators of apoptosis.

  • Neuronal Survival: The inhibition of these apoptotic signaling cascades ultimately promotes neuronal survival in the face of excitotoxic insults.

G Glutamate Glutamate Excitotoxicity Ca_Increase Increased [Ca²⁺]i Glutamate->Ca_Increase This compound This compound This compound->Ca_Increase inhibits Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival promotes Caspase_Activation Caspase Activation (e.g., Caspase-3) Ca_Increase->Caspase_Activation leads to Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis induces

Caption: Neuroprotective mechanism of this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic promise. Its well-defined physical and chemical properties, coupled with its potent and specific biological activities, make it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate its properties and mechanisms of action. A thorough understanding of its engagement with key signaling pathways, particularly in the contexts of inflammation and neuroprotection, will be crucial in translating the potential of this compound into novel therapeutic strategies for a range of human diseases. Continued research into its structure-activity relationships and optimization of its pharmacokinetic properties will be essential steps in this endeavor.

References

Pinusolide: A Technical Guide to its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its notable biological activities. Isolated from various plant sources, including Biota orientalis, this compound has demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known mechanisms of action, and detailed experimental protocols for its study.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 31685-80-0[1][2]
Molecular Weight 346.5 g/mol [2][3]
Molecular Formula C₂₁H₃₀O₄[2][4]

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the modulation of specific signaling pathways, primarily demonstrating anti-inflammatory and neuroprotective activities.

Anti-Inflammatory Activity

This compound has been shown to be a potent inhibitor of 5-lipoxygenase (5-LO) dependent leukotriene C4 (LTC4) generation in mast cells. This inhibition is achieved through a dual mechanism:

  • Reduction of Intracellular Calcium Influx: this compound decreases the influx of intracellular calcium (Ca²⁺), a critical second messenger in mast cell activation.

  • Inhibition of the c-Jun N-terminal Kinase (JNK) Pathway: The compound specifically blocks the phosphorylation of c-Jun N-terminal kinase (JNK), a key enzyme in the signaling cascade leading to the phosphorylation of cytosolic phospholipase A2 (cPLA2).

Notably, this compound does not affect the extracellular signal-regulated kinase (ERK) or p38 mitogen-activated protein (MAP) kinase pathways, highlighting its specific mechanism of action.

Neuroprotective Activity

In neuronal cells, this compound demonstrates protective effects against apoptosis induced by agents such as staurosporine (B1682477). The primary mechanism of this neuroprotection is the blockage of the staurosporine-induced increase in intracellular calcium concentrations, a key event in the apoptotic cascade.

Signaling Pathways

The following diagram illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects in mast cells.

Pinusolide_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE Receptor IgE Receptor JNK_pathway JNK Pathway IgE Receptor->JNK_pathway Ca_channel Ca²⁺ Channel IgE Receptor->Ca_channel ERK_p38 ERK & p38 MAPK Pathways IgE Receptor->ERK_p38 This compound This compound This compound->JNK_pathway Ca_influx Ca²⁺ Influx This compound->Ca_influx cPLA2_p p-cPLA2 JNK_pathway->cPLA2_p AA Arachidonic Acid cPLA2_p->AA 5-LO 5-Lipoxygenase AA->5-LO LTC4 Leukotriene C4 5-LO->LTC4 Ca_influx->cPLA2_p

This compound's Anti-Inflammatory Mechanism

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Measurement of Leukotriene C4 (LTC4) Generation in Mast Cells

Objective: To quantify the inhibitory effect of this compound on LTC4 production in immunologically activated mast cells.

Materials:

  • Bone marrow-derived mast cells (BMMCs)

  • This compound

  • DNP-HSA (Dinitrophenyl-human serum albumin) as antigen

  • Anti-DNP IgE

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • LTC4 EIA Kit

  • 96-well plates

Procedure:

  • Culture BMMCs in RPMI 1640 medium supplemented with 10% FBS and appropriate growth factors.

  • Sensitize BMMCs with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Wash the cells twice with RPMI 1640 to remove unbound IgE.

  • Resuspend the cells in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C to induce LTC4 release.

  • Terminate the reaction by centrifuging the cell suspension at 400 x g for 5 minutes at 4°C.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the LTC4 concentration in the supernatant using a commercial LTC4 EIA kit according to the manufacturer's instructions.

Assessment of c-Jun N-terminal Kinase (JNK) Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of JNK in activated mast cells.

Materials:

  • BMMCs

  • This compound

  • DNP-HSA

  • Anti-DNP IgE

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-JNK and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Follow steps 1-5 from the LTC4 generation protocol.

  • Stimulate the cells with DNP-HSA for 15 minutes at 37°C.

  • Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal protein loading.

Measurement of Intracellular Calcium Influx

Objective: To measure the effect of this compound on intracellular calcium levels in response to a stimulus.

Materials:

  • Cells (e.g., BMMCs or neuronal cells)

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Stimulating agent (e.g., DNP-HSA for mast cells, staurosporine for neuronal cells)

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest and wash the cells with HBSS without calcium.

  • Load the cells with the calcium indicator dye (e.g., 2 µM Fura-2 AM) in HBSS without calcium for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without calcium to remove excess dye.

  • Resuspend the cells in HBSS with calcium.

  • Pre-incubate the cells with this compound (or vehicle control) for a specified time.

  • Measure the baseline fluorescence of the cells.

  • Add the stimulating agent and continuously record the fluorescence signal over time.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths to determine the relative intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the neuroprotective effects of this compound.

Neuroprotection_Workflow Cell_Culture Primary Neuronal Cell Culture Pretreatment Pre-treat with this compound (or vehicle control) Cell_Culture->Pretreatment Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Pretreatment->Induce_Apoptosis Incubation Incubate for 24-48 hours Induce_Apoptosis->Incubation Assess_Viability Assess Cell Viability (e.g., MTT assay) Incubation->Assess_Viability Assess_Apoptosis Assess Apoptosis Markers (e.g., Caspase-3 activity, TUNEL stain) Incubation->Assess_Apoptosis Measure_Calcium Measure Intracellular Calcium Incubation->Measure_Calcium Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Measure_Calcium->Data_Analysis

Workflow for Neuroprotection Assay

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and neuroprotective properties. Its specific mechanism of action, involving the inhibition of the JNK pathway and the reduction of intracellular calcium, makes it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pinusolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinusolide, a labdane-type diterpene lactone, has garnered significant scientific interest due to its potent and specific pharmacological activities. Primarily isolated from Biota orientalis (common name: Oriental arborvitae), this natural compound has demonstrated notable efficacy as a platelet-activating factor (PAF) antagonist, alongside neuroprotective and anti-inflammatory properties.[1][2][3][4] Recent studies also suggest its potential in activating the AMP-activated protein kinase (AMPK) pathway, indicating therapeutic possibilities for metabolic disorders.[2] This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for research and drug development purposes. Detailed methodologies for extraction, chromatographic separation, and purification are presented, supported by quantitative data and visual workflows to ensure reproducibility and facilitate further investigation into this promising bioactive molecule.

Source and Chemical Properties

This compound is a diterpenoid compound that has been successfully isolated from the leaves and bark of Biota orientalis, also known scientifically as Thuja orientalis or Platycladus orientalis.[1][2][3][4] As a diterpene lactone, its chemical structure is characterized by a 20-carbon framework.[5] this compound is soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[2]

PropertyValueSource
Molecular FormulaC₂₁H₃₀O₅[1]
Molar Mass362.46 g/mol [1]
ClassDiterpene Lactone[5]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Extraction Protocol

The following protocol for the extraction of this compound from the dried leaves of Biota orientalis is a composite methodology derived from established research.[1]

Materials and Equipment
  • Dried leaves of Biota orientalis

  • 80% Methanol (B129727) (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Distilled water

  • Ultrasonic apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Experimental Procedure
  • Maceration and Ultrasonic Extraction:

    • The dried leaves of Biota orientalis (9 kg) are ground into a coarse powder.

    • The powdered leaves are extracted three times with 80% methanol using an ultrasonic apparatus. A solid-to-solvent ratio of 1:10 (w/v) is recommended for efficient extraction.

    • The combined methanolic extracts are filtered to remove solid plant material.

  • Solvent Evaporation:

    • The solvent from the filtered extract is removed under reduced pressure using a rotary evaporator to yield a concentrated 80% MeOH extract (approximately 830 g).[1]

  • Liquid-Liquid Partitioning:

    • The concentrated methanolic extract is suspended in distilled water.

    • This aqueous suspension is then partitioned with dichloromethane (CH₂Cl₂). The organic layer is collected.

    • The CH₂Cl₂ layer is further processed by suspending it in 90% methanol and partitioning with n-hexane. The n-hexane layer is discarded, and the 90% methanol fraction, which contains the this compound, is retained for purification.[1]

Extraction Workflow

Extraction_Workflow Start Dried Biota orientalis Leaves Extraction Ultrasonic Extraction (80% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Partition1 Partitioning (H₂O / CH₂Cl₂) Evaporation->Partition1 Partition2 Partitioning (90% MeOH / n-Hexane) Partition1->Partition2 CH₂Cl₂ Layer End Crude this compound Extract (90% MeOH Fraction) Partition2->End 90% MeOH Layer

Figure 1. Workflow for the extraction of this compound.

Purification Protocol

The crude extract obtained from the extraction process is a complex mixture of compounds. A multi-step chromatographic purification is necessary to isolate this compound.

Materials and Equipment
  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • n-Hexane, Ethyl acetate (EtOAc), Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile (B52724) (AcCN), Water (H₂O)

  • Glass columns for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Experimental Procedure
  • Silica Gel Column Chromatography:

    • The 90% methanol fraction is subjected to column chromatography over silica gel.

    • A gradient elution is performed using a mixture of n-hexane, ethyl acetate, and methanol, with increasing polarity.

    • Fractions are collected and monitored by TLC to pool those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • The this compound-rich fractions from the silica gel column are further purified by column chromatography on Sephadex LH-20.

    • Methanol is typically used as the mobile phase.[1] This step is effective in separating compounds based on their molecular size and polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved by preparative HPLC.

    • A C18 column is used with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (e.g., 45:20:35 v/v/v).[1]

    • Detection is typically carried out at 220 nm.[1] The fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield pure this compound.

Purification Workflow

Purification_Workflow Start Crude Extract SilicaGel Silica Gel Column (n-Hexane-EtOAc-MeOH) Start->SilicaGel Sephadex Sephadex LH-20 Column (Methanol) SilicaGel->Sephadex This compound-rich fractions HPLC Preparative HPLC (C18, H₂O-MeOH-AcCN) Sephadex->HPLC Further purified fractions End Pure this compound HPLC->End

Figure 2. Multi-step purification workflow for this compound.
Quantitative Data for Purification

The following table provides representative parameters for the chromatographic purification of this compound. Actual values may vary depending on the specific experimental setup.

Purification StepStationary PhaseMobile PhaseTypical YieldPurity
Silica Gel ColumnSilica Gel (60-120 mesh)n-Hexane:EtOAc:MeOH (gradient)10-15% of crude extract~50-60%
Sephadex LH-20Sephadex LH-20100% Methanol40-50% of input~80-90%
Preparative HPLCC18 (10 µm, 250 x 20 mm)H₂O:MeOH:AcCN (45:20:35)70-80% of input>98%

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of specific signaling pathways.

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a known antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). By blocking this receptor, this compound inhibits the downstream signaling cascades initiated by PAF. The PAFR can couple to both Gq and Gi proteins, leading to various cellular responses.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Inflammatory & Platelet Responses Ca2->Response PKC->Response PKA ↓ PKA Activation cAMP->PKA PKA->Response This compound This compound This compound->PAFR PAF PAF PAF->PAFR

Figure 3. This compound as a PAF receptor antagonist.
AMP-Activated Protein Kinase (AMPK) Pathway Activation

This compound has been shown to activate the AMPK signaling pathway, which is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects on metabolism.

AMPK_Signaling cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Protein_Synthesis ↓ Protein Synthesis AMPK->Protein_Synthesis

Figure 4. This compound-mediated activation of the AMPK pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the extraction and purification of this compound from Biota orientalis. The detailed methodologies and workflows are intended to guide researchers in obtaining high-purity this compound for further pharmacological and clinical investigation. The elucidation of its mechanisms of action, particularly its roles as a PAF antagonist and an AMPK activator, underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and metabolic diseases. Further research is warranted to optimize these protocols for large-scale production and to fully explore the therapeutic applications of this promising natural product.

References

Application Note: Quantification of Pinusolide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Pinusolide, a clerodane diterpene with potential therapeutic applications. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a naturally occurring diterpene lactone found in various plant species, including Biota orientalis (also known as Platycladus orientalis).[1][2][3] It has garnered significant interest in the scientific community due to its potential pharmacological activities. As research into the therapeutic benefits of this compound progresses, the need for accurate and precise quantitative methods for its analysis becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, sensitive, and specific technique for the quantification of such compounds in various samples.[4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. This compound, being a relatively non-polar molecule, will have a strong affinity for the stationary phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), this compound is eluted from the column and detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound analytical standard (>98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Solvents for extraction (e.g., 80% methanol, dichloromethane (B109758), n-hexane)

  • 0.45 µm syringe filters

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator (for sample preparation from plant material)

  • Chromatography data acquisition and processing software

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Biota orientalis leaves)
  • Extraction:

    • Dry the plant material (leaves of Biota orientalis) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

    • Extract the powdered plant material (e.g., 10 g) with 80% methanol (e.g., 3 x 100 mL) using an ultrasonic bath for 30 minutes for each extraction.[1]

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water and partition it with dichloromethane.[1]

    • Separate the dichloromethane layer and then partition it with n-hexane to remove non-polar impurities.[1]

    • The methanolic fraction from the subsequent step is expected to be enriched with this compound.

  • Final Sample Preparation:

    • Accurately weigh a known amount of the enriched extract (e.g., 10 mg).

    • Dissolve the extract in the mobile phase (e.g., 10 mL).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm

Note: These conditions are a starting point and may require optimization for specific instruments and samples.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of this compound in Samples: Inject the prepared sample solutions. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table summarizes expected performance characteristics for a validated method for this compound quantification, based on typical values for similar diterpenoid analyses.[5][6]

ParameterSpecification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time Dependent on specific column and conditions

Disclaimer: The quantitative data in this table is hypothetical and serves as a guideline. Actual values must be determined experimentally during method validation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard StockSolution Primary Stock Solution (1000 µg/mL in Methanol) Standard->StockSolution WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC PlantMaterial Plant Material (e.g., Biota orientalis leaves) Extraction Extraction (80% Methanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SampleSolution Final Sample Solution Partitioning->SampleSolution SampleSolution->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_Principle cluster_system HPLC System MobilePhase Mobile Phase (Polar) Acetonitrile | Water Pump Pump MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column Column (Non-Polar C18) This compound (Analyte) | Other Components Injector->Column Detector UV Detector (220 nm) Column->Detector DataSystem Data System Detector->DataSystem

Caption: Principle of HPLC separation for this compound analysis.

References

Pinusolide In Vitro Assay for PAF Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a labdane-type diterpene lactone, has been identified as a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[4] The PAF receptor (PAFR) is a G-protein coupled receptor that, upon activation, triggers a cascade of intracellular signaling events.[1][5] Consequently, the development of PAF receptor antagonists is a significant area of interest for therapeutic intervention in various diseases.

These application notes provide a detailed protocol for an in vitro competitive radioligand binding assay to determine the inhibitory activity of this compound and its derivatives on the PAF receptor. Additionally, it includes a summary of the structure-activity relationship of this compound derivatives and a visualization of the PAF receptor signaling pathway.

Data Presentation

The inhibitory activities of this compound and its seventeen derivatives on the specific binding of [³H]PAF to washed rabbit platelets are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific [³H]PAF binding.

CompoundDerivativeIC50 (µM)
1 This compound 0.42
215,16-Dihydro-15-hydroxy> 10
3a15,16-Dihydro-16-hydroxy> 10
3b15,16-Dihydro-15,16-dihydroxy> 10
413,14,15,16-Tetrahydro> 10
58(17)-Epoxide2.3
617-Hydroxy3.1
717-Acetoxy1.8
817-Nor-8-oxo0.45
919-Carboxylic acid5.2
1019-O-β-D-glucosyl ester> 10
1119-O-Sodium carboxylate> 10
12C-19 Amide derivative> 10
13C-19 Ester derivative> 10
14C-19 Ester derivative> 10
15C-19 Ester derivative> 10
16C-19 Ester derivative> 10
17C-19 Ester derivative> 10
18C-19 Ester derivative> 10

Data extracted from Jung, M. et al. (1998). In vitro platelet-activating factor receptor binding inhibitory activity of this compound derivatives: a structure-activity study.

Experimental Protocols

Preparation of Washed Rabbit Platelets

This protocol describes the isolation of platelets from rabbit whole blood, a crucial step for the subsequent PAF receptor binding assay.

Materials and Reagents:

  • Rabbit whole blood

  • Acid-Citrate-Dextrose (ACD) anticoagulant solution (85 mM trisodium (B8492382) citrate, 66.6 mM citric acid, 111 mM D-glucose)

  • Tyrode's buffer (pH 7.4) containing 0.25% (w/v) bovine serum albumin (BSA)

  • Prostaglandin E₁ (PGE₁) solution

  • Centrifuge

  • Plastic syringes and tubes

Procedure:

  • Collect rabbit whole blood into plastic syringes containing 1 volume of ACD solution for every 6 volumes of blood.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully aspirate the PRP and add PGE₁ to a final concentration of 0.1 µM to prevent platelet activation.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer with 0.25% BSA and 0.1 µM PGE₁.

  • Repeat the washing step (centrifugation and resuspension) two more times.

  • After the final wash, resuspend the platelet pellet in fresh Tyrode's buffer with 0.25% BSA.

  • Determine the platelet concentration using a hemocytometer and adjust to the desired concentration for the binding assay (e.g., 2 x 10⁸ platelets/mL).

In Vitro PAF Receptor Competitive Binding Assay

This protocol details the competitive radioligand binding assay to evaluate the ability of this compound and its derivatives to displace [³H]PAF from its receptor on washed rabbit platelets.

Materials and Reagents:

  • Washed rabbit platelets (from Protocol 1)

  • [³H]PAF (specific activity ~180 Ci/mmol)

  • Unlabeled PAF (for determining non-specific binding)

  • This compound and its derivatives

  • Assay buffer: Tyrode's buffer (pH 7.4) containing 0.25% (w/v) BSA

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • In a series of microcentrifuge tubes, prepare the reaction mixtures with a final volume of 250 µL.

  • Total Binding: Add 50 µL of assay buffer, 100 µL of washed rabbit platelet suspension (approximately 2 x 10⁷ platelets), and 100 µL of [³H]PAF (final concentration ~0.5 nM).

  • Non-specific Binding: Add 50 µL of unlabeled PAF (final concentration 1 µM), 100 µL of washed rabbit platelet suspension, and 100 µL of [³H]PAF (final concentration ~0.5 nM).

  • Competitive Binding: Add 50 µL of varying concentrations of this compound or its derivatives, 100 µL of washed rabbit platelet suspension, and 100 µL of [³H]PAF (final concentration ~0.5 nM).

  • Incubate all tubes at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific [³H]PAF binding, using non-linear regression analysis.

Mandatory Visualizations

PAF Receptor Signaling Pathway

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Platelet Aggregation, Inflammation, etc. Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound This compound->PAFR Inhibits

Caption: Simplified PAF receptor signaling pathway.

Experimental Workflow for PAF Receptor Competitive Binding Assay

Experimental_Workflow start Start prep_platelets Prepare Washed Rabbit Platelets start->prep_platelets prepare_reagents Prepare Reagents: [³H]PAF, Unlabeled PAF, This compound Derivatives start->prepare_reagents setup_assay Set up Assay Tubes: Total, Non-specific, & Competitive Binding prep_platelets->setup_assay prepare_reagents->setup_assay incubation Incubate at Room Temperature for 60 min setup_assay->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Measure Radioactivity washing->scintillation analysis Data Analysis: Calculate Specific Binding & Determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow of the in vitro PAF receptor binding assay.

References

Application Notes and Protocols for Testing Pinusolide Neuroprotection in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a diterpenoid compound, has demonstrated significant neuroprotective properties in preclinical studies. These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound using established in vitro cell culture models. The protocols detailed below are based on methodologies used in studies investigating this compound's efficacy against neurotoxicity induced by agents such as staurosporine (B1682477) (STS) and glutamate.[1] These models are relevant for studying neurodegenerative diseases and identifying potential therapeutic agents.

Recommended Cell Culture Models

Primary cortical neurons are a highly relevant model for studying neuroprotection as they closely mimic the in vivo environment.[2] Alternatively, immortalized neuronal cell lines such as SH-SY5Y can be used for higher throughput screening, though results should be validated in primary cultures.

1. Primary Rat Cortical Neurons: Primary cultures of rat cortical cells are a well-established model for studying neurotoxicity and neuroprotection.[1][2] These cultures contain a mixed population of neurons and glial cells, providing a more physiologically relevant system.

2. Neuroblastoma Cell Lines (e.g., SH-SY5Y): Human neuroblastoma cell lines are a convenient alternative to primary neurons. They can be differentiated into a neuronal phenotype and are amenable to a wide range of cellular and molecular assays.

Data Presentation: Neuroprotective Effects of this compound

The following tables summarize the quantitative data from studies on this compound's neuroprotective effects in primary rat cortical cells.

Table 1: Effect of this compound on Staurosporine (STS)-Induced Neurotoxicity

ParameterConditionThis compound Concentration% Change vs. STS-treated
Lipid Peroxidation (MDA levels) STS (100 nM)-+244% (vs. Control)
STS + this compound1 µM-23.1%
STS + this compound5 µM-42.8%
Superoxide Dismutase (SOD) Activity STS (100 nM)--70.7% (vs. Control)
STS + this compound1 µM+63.2%
STS + this compound5 µM+105.1%
Intracellular Ca2+ Increase STS (100 nM)-+600% (vs. Control)
STS + this compound5 µM-38% (of the increase)
Caspase-3/7 Activity STS (100 nM)-Increased
STS + this compound1 µMReduced
STS + this compound5 µMSignificantly Reduced

*p<0.05, **p<0.01 vs STS-treated cultures

Table 2: Effect of a this compound Derivative (15-methoxypinusolidic acid) on Glutamate-Induced Neurotoxicity [3][4]

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 12.5
Glutamate (50 µM)-70.7 ± 9.4
Glutamate + 15-methoxypinusolidic acid0.1 µM75.3 ± 8.2
Glutamate + 15-methoxypinusolidic acid1.0 µM84.2 ± 7.6*
Glutamate + 15-methoxypinusolidic acid10 µM92.1 ± 6.3***

*p<0.05, ***p<0.001 vs glutamate-treated cultures

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from methods used in studies investigating this compound.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E17-19)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Collagen-coated culture plates

  • Cytosine-β-D-arabinofuranoside (Ara-C)

Protocol:

  • Dissect cerebral cortices from E17-19 rat fetuses in ice-cold DMEM.

  • Mechanically dissociate the tissue by gentle trituration.

  • Seed cells onto collagen-coated 48-well plates at a density of 1 x 10^6 cells/mL.

  • Culture cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • After 3 days in vitro (DIV), add 1 µM Ara-C to the culture medium to inhibit the proliferation of non-neuronal cells.

  • Allow cultures to mature for 11-14 days before initiating experiments.

Induction of Neurotoxicity and this compound Treatment

a) Staurosporine (STS)-Induced Apoptosis

  • Prepare this compound stock solution in DMSO. The final DMSO concentration in culture should be ≤0.1%.

  • On DIV 11, pre-treat the primary cortical neurons with this compound (e.g., 1.0 µM and 5.0 µM) for 1 hour.

  • Induce apoptosis by adding staurosporine to a final concentration of 100 nM.

  • Incubate for the desired time (e.g., 18 hours for viability assays).

b) Glutamate-Induced Excitotoxicity [4][5]

  • On DIV 14, wash the cells once with Hank's Balanced Salt Solution (HBSS).

  • Replace the culture medium with serum-free DMEM.

  • Pre-treat cells with this compound or its derivatives for 1 hour.

  • Induce neurotoxicity by adding L-glutamate to a final concentration of 50 µM.

  • Incubate for 24 hours before assessing cell viability.

Assessment of Neuroprotection

a) Cell Viability (MTT Assay) [6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Following treatment, add 10 µL of MTT solution to each well of a 96-well plate (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

b) Apoptosis Assessment (Hoechst 33342 Staining) [8][9][10]

Materials:

  • Hoechst 33342 solution (10 mg/mL stock in H2O)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • After treatment, wash the cells with PBS.

  • Add media containing Hoechst 33342 (final concentration 5 µg/mL) to each well.

  • Incubate for 20-30 minutes at 37°C, protected from light.

  • Visualize the cells using a fluorescence microscope with a UV filter.

  • Apoptotic cells will exhibit condensed, brightly stained nuclei, while healthy cells will have larger, evenly stained nuclei.

c) Measurement of Intracellular Calcium ([Ca2+]i) [11][12]

Materials:

  • Fluo-3 (B43766) AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

Protocol:

  • Prepare a loading buffer containing Fluo-3 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Wash the cells twice with HBSS.

  • Incubate the cells with the Fluo-3 AM loading buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Acquire fluorescence images using a confocal microscope or a fluorescence plate reader with excitation at ~488 nm and emission at ~526 nm.

  • Record baseline fluorescence before adding the neurotoxic agent and monitor the change in fluorescence intensity over time.

d) Oxidative Stress Assays

i. Cellular Peroxide Levels (DCF-DA Assay)

  • This assay uses 2',7'-dichlorofluorescin diacetate (DCF-DA) which becomes fluorescent upon oxidation. Increased fluorescence indicates higher levels of reactive oxygen species (ROS).

ii. Lipid Peroxidation (Malondialdehyde - MDA Assay) [13][14][15]

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

Protocol:

  • Homogenize cell pellets in a suitable lysis buffer containing BHT to prevent further oxidation.

  • Precipitate proteins with TCA.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Quantify MDA levels using a standard curve.

e) Caspase-3/7 Activity Assay [16]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit or a fluorometric substrate for caspase-3/7 (e.g., containing the DEVD sequence).

Protocol (using a luminescent assay as an example):

  • After the desired treatment period, equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.

Visualizations

Experimental Workflow

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Neuroprotection Assessment A Primary Cortical Neuron Culture (11-14 DIV) B Pre-treatment with this compound (1 h) A->B C Induce Neurotoxicity (Staurosporine or Glutamate) B->C D Cell Viability (MTT Assay) C->D Incubate & Assay E Apoptosis (Hoechst Staining) C->E Incubate & Assay F Oxidative Stress (MDA, ROS Assays) C->F Incubate & Assay G [Ca2+]i Measurement (Fluo-3 AM) C->G Incubate & Assay H Caspase-3/7 Activity C->H Incubate & Assay

Experimental workflow for testing this compound.
Proposed Neuroprotective Signaling Pathway of this compound

G Neurotoxin Neurotoxin (e.g., Staurosporine, Glutamate) Ca_Influx ↑ Intracellular Ca2+ Neurotoxin->Ca_Influx ROS ↑ ROS Production (Oxidative Stress) Neurotoxin->ROS This compound This compound This compound->Ca_Influx Inhibits This compound->ROS Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis PI3K_Akt->Apoptosis Inhibits Survival Neuronal Survival PI3K_Akt->Survival Antioxidant ↑ Antioxidant Enzymes (e.g., SOD) Nrf2->Antioxidant Upregulates Nrf2->Survival Antioxidant->ROS Scavenges cluster_upstream Upstream Events cluster_downstream Downstream Consequences cluster_intervention This compound Intervention STS Staurosporine Insult Ca_inc Increase in [Ca2+]i STS->Ca_inc ROS_prod ROS Production STS->ROS_prod Caspase_act Caspase-3/7 Activation Ca_inc->Caspase_act Lipid_perox Lipid Peroxidation ROS_prod->Lipid_perox ROS_prod->Caspase_act Apoptosis Neuronal Apoptosis Lipid_perox->Apoptosis Caspase_act->Apoptosis This compound This compound This compound->Ca_inc Blocks This compound->ROS_prod Reduces

References

Application Notes and Protocols: In Vivo Models of Platelet-Activating Factor (PAF)-Induced Inflammation for Pinusolide Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic conditions. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types, including platelets, neutrophils, and endothelial cells. Activation of the PAFR triggers a cascade of intracellular signaling events, leading to increased vascular permeability, edema, and recruitment of leukocytes to the site of inflammation.

Pinusolide, a diterpene isolated from Biota orientalis, has been identified as a potent and specific antagonist of the PAF receptor.[1] Its ability to inhibit PAF-induced platelet aggregation and protect against PAF-induced lethality in animal models makes it a promising candidate for the development of novel anti-inflammatory therapeutics.[1]

These application notes provide detailed protocols for two common in vivo models of PAF-induced inflammation: the paw edema model and the vascular permeability model. These models are essential for evaluating the efficacy of PAF antagonists like this compound.

Data Presentation

Table 1: In Vitro Anti-Platelet Aggregating Activity of this compound

AgonistTest SystemParameterThis compound Activity
PAFRabbit PlateletsIC₅₀5 µM[1]
ADPRabbit PlateletsInhibitionNo significant inhibition[1]
ThrombinRabbit PlateletsInhibitionNo significant inhibition[1]
CollagenRabbit PlateletsInhibitionNo significant inhibition[1]

Table 2: In Vivo Protective Effect of this compound Against PAF-Induced Lethality in Mice

Route of AdministrationParameterEffective Dose
Intravenous (i.v.)ED₅₀1.1 mg/kg[1]
Oral (p.o.)ED₅₀69 mg/kg[1]

Experimental Protocols

PAF-Induced Paw Edema in Rodents

This model is a widely used method to assess the anti-inflammatory effects of compounds by measuring the swelling in the paw induced by a phlogistic agent, in this case, PAF.

Materials:

  • Platelet-Activating Factor (PAF C16)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound (or other test compounds)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration equipment (syringes, needles)

  • Plethysmometer or digital calipers

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle only.

    • Group II (PAF Control): Vehicle + PAF injection.

    • Group III (Positive Control): Reference anti-inflammatory drug (e.g., a known PAF antagonist) + PAF injection.

    • Group IV-VI (Test Groups): Different doses of this compound + PAF injection.

  • Compound Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before PAF injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Inject 0.1 mL of PAF solution (e.g., 1 µ g/paw in sterile saline) into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after PAF injection (e.g., 15, 30, 60, 120, and 180 minutes). These are the post-treatment readings (Vₜ).

  • Data Analysis:

    • Calculate the paw edema (in mL) as the difference between the paw volume at each time point and the baseline paw volume (Edema = Vₜ - V₀).

    • Calculate the percentage inhibition of edema for each treated group compared to the PAF control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

PAF-Induced Vascular Permeability (Evans Blue Dye Extravasation)

This assay measures the increase in vascular permeability induced by PAF, which allows the albumin-binding dye, Evans Blue, to leak from the blood vessels into the surrounding tissue.

Materials:

  • Platelet-Activating Factor (PAF C16)

  • Evans Blue dye

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound (or other test compounds)

  • Vehicle for this compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Formamide (B127407)

  • Spectrophotometer

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as described in the paw edema protocol.

  • Compound Administration: Administer this compound or the vehicle (p.o. or i.p.) 60 minutes before the induction of inflammation.

  • Evans Blue Injection: Administer Evans Blue dye (e.g., 20 mg/kg) intravenously (i.v.) via the tail vein.

  • Induction of Vascular Permeability: Immediately after the Evans Blue injection, inject PAF (e.g., 200 ng in 20 µL of saline) intradermally (i.d.) into the dorsal skin of the mice. A corresponding volume of saline should be injected at a contralateral site to serve as a negative control.

  • Euthanasia and Tissue Collection: After a set period (e.g., 30 minutes), euthanize the animals by cervical dislocation. Carefully dissect the areas of skin corresponding to the injection sites.

  • Dye Extraction:

    • Weigh the collected skin samples.

    • Place each skin sample in a tube containing formamide (e.g., 1 mL).

    • Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification:

    • Centrifuge the tubes and collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of Evans Blue dye in each sample using a standard curve prepared with known concentrations of the dye.

  • Data Analysis: Express the results as the amount of Evans Blue dye extravasated per gram of tissue. Calculate the percentage inhibition of vascular permeability for the this compound-treated groups compared to the PAF control group.

Visualizations

Signaling Pathways

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Antagonizes PAF PAF PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK Activates PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to Inflammation Inflammatory Response (Edema, Vascular Permeability, Leukocyte Recruitment) NFkB->Inflammation Promotes

Caption: PAF signaling pathway and the antagonistic action of this compound.

Experimental Workflow: PAF-Induced Paw Edema

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, PAF, this compound) Acclimatization->Grouping Compound_Admin Administer this compound/Vehicle (p.o. or i.p.) Grouping->Compound_Admin Baseline_Measure Measure Baseline Paw Volume (V₀) (Plethysmometer) Compound_Admin->Baseline_Measure 60 min PAF_Injection Inject PAF into Paw (Subplantar) Baseline_Measure->PAF_Injection Time_Measure Measure Paw Volume (Vₜ) at Time Intervals PAF_Injection->Time_Measure 15, 30, 60, 120, 180 min Calc_Edema Calculate Paw Edema (Vₜ - V₀) Time_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition

Caption: Workflow for the PAF-induced paw edema assay.

Experimental Workflow: PAF-Induced Vascular Permeability

Vascular_Permeability_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, PAF, this compound) Acclimatization->Grouping Compound_Admin Administer this compound/Vehicle (p.o. or i.p.) Grouping->Compound_Admin Evans_Blue Inject Evans Blue Dye (i.v.) Compound_Admin->Evans_Blue 60 min PAF_Injection Inject PAF into Dorsal Skin (i.d.) Evans_Blue->PAF_Injection Immediately Tissue_Collection Euthanize and Collect Skin PAF_Injection->Tissue_Collection 30 min Dye_Extraction Extract Evans Blue with Formamide Tissue_Collection->Dye_Extraction Quantification Measure Absorbance at 620 nm Dye_Extraction->Quantification Calc_Inhibition Calculate % Inhibition of Permeability Quantification->Calc_Inhibition

Caption: Workflow for the PAF-induced vascular permeability assay.

References

Application Notes and Protocols: Studying the Mechanism of Action of Pinusolide on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a natural compound, has been identified as a potent and specific inhibitor of platelet-activating factor (PAF)-induced platelet aggregation.[1] Understanding its mechanism of action is crucial for evaluating its therapeutic potential as an anti-platelet agent. These application notes provide a comprehensive overview of the signaling pathways involved in this compound's activity and detailed protocols for its investigation. This compound acts as a competitive antagonist of the PAF receptor (PAF-R), a G-protein coupled receptor expressed on the surface of platelets.[1][2] By blocking this receptor, this compound effectively inhibits the downstream signaling cascades that lead to platelet activation and aggregation.

Data Presentation

The inhibitory effect of this compound on PAF-induced platelet aggregation is concentration-dependent. The following table summarizes the key quantitative data.

CompoundAgonistParameterValueReference
This compoundPlatelet-Activating Factor (PAF)IC505 µM[1]
This compoundADP, Thrombin, CollagenInhibitionNo significant inhibition observed[1]

Mechanism of Action: Inhibition of PAF Receptor Signaling

Platelet activation by PAF is a complex process initiated by the binding of PAF to its receptor, PAF-R. This binding triggers a cascade of intracellular signaling events that culminate in platelet shape change, granule secretion, and aggregation. This compound exerts its inhibitory effect by blocking the initial step of this cascade: the binding of PAF to PAF-R. This antagonism prevents the activation of downstream signaling pathways, including the Phospholipase C (PLC)/Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.

PAF Receptor Signaling Pathway and this compound Inhibition

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K Gq->PI3K Activates MAPK_pathway MAPK Pathway (p38, ERK) Gq->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Induces release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Akt Akt PI3K->Akt Activates Akt->Aggregation MAPK_pathway->Aggregation

Figure 1: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.

In Vitro Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to an agonist in the presence or absence of an inhibitor.

Materials:

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Platelet agonist: Platelet-Activating Factor (PAF)

  • Saline or appropriate buffer

  • Platelet aggregometer

  • Cuvettes with stir bars

  • Pipettes

Protocol:

  • PRP and PPP Preparation:

    • Collect human whole blood into tubes containing sodium citrate.

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[3]

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.[4]

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Platelet Aggregation Measurement:

    • Set the aggregometer to 100% transmission with PPP and 0% transmission with PRP.

    • Add 450 µL of adjusted PRP to a cuvette with a stir bar and allow it to warm to 37°C for 5 minutes.

    • Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 3 minutes.

    • Initiate platelet aggregation by adding PAF to a final concentration that induces submaximal aggregation.

    • Record the change in light transmittance for at least 5 minutes.

    • The percentage of aggregation is calculated from the change in light transmittance.

Aggregation_Workflow start Start: Collect Blood prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prep_prp adjust_platelets Adjust Platelet Count in PRP prep_prp->adjust_platelets incubate Incubate PRP with this compound or Vehicle Control (37°C) adjust_platelets->incubate add_agonist Add PAF to Initiate Aggregation incubate->add_agonist measure Measure Light Transmittance (Platelet Aggregation) add_agonist->measure end End: Analyze Data measure->end

References

Pinusolide: A Pharmacological Tool for Interrogating Platelet-Activating Factor (PAF) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pinusolide, a labdane-type diterpene lactone isolated from Biota orientalis, has emerged as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular homeostasis.[4][5] The PAF receptor (PAFR) is a G-protein coupled receptor that, upon activation, triggers a cascade of intracellular signaling events, making it a critical target for therapeutic intervention in various inflammatory diseases.[6][7][8] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to study PAF signaling pathways.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against PAF-induced responses.

ParameterAssaySpecies/SystemThis compound ActivityReference
IC50 PAF-induced [³H]serotonin releaseRabbit Platelets~5 x 10⁻⁶ M[1]
IC50 PAF-induced platelet aggregationRabbit Platelets5 µM[2]
Ki Competitive [³H]PAF bindingNot Specified1.32 x 10⁻⁷ M[9]
ED50 PAF-induced lethality (i.v. administration)Mice1.1 mg/kg[2]
ED50 PAF-induced lethality (p.o. administration)Mice69 mg/kg[2]
Inhibition Croton oil-induced mouse ear edema (topical)Mice2 mg/ear[2]

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound and PAF.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound This compound This compound->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PLA2 Phospholipase A₂ (PLA₂) Gq->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Ca2_release->PLA2 Activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) PKC->Cellular_Response AA Arachidonic Acid (AA) PLA2->AA Releases AA->Cellular_Response

Caption: PAF Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding PAF Receptor Binding Assay (Determine Ki) Calcium_Imaging Intracellular Calcium Mobilization Assay (Measure IC50) Receptor_Binding->Calcium_Imaging AA_Release Arachidonic Acid Release Assay (Measure IC50) Calcium_Imaging->AA_Release Platelet_Aggregation Platelet Aggregation Assay (Measure IC50) AA_Release->Platelet_Aggregation Inflammation_Model PAF-Induced Inflammation Model (e.g., Paw Edema, Vascular Permeability) Platelet_Aggregation->Inflammation_Model Hypotension_Model PAF-Induced Hypotension Model Inflammation_Model->Hypotension_Model Lethality_Model PAF-Induced Lethality Model (Determine ED50) Hypotension_Model->Lethality_Model Start This compound Characterization Start->Receptor_Binding

Caption: Experimental Workflow for Evaluating this compound's Anti-PAF Activity.

Experimental Protocols

PAF Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive radioligand binding assay.[10][11][12]

Materials:

  • [³H]-PAF (radioligand)

  • This compound (test compound)

  • Unlabeled PAF (for determining non-specific binding)

  • Rabbit platelet membrane preparation (source of PAF receptors)

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25% BSA)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare platelet membranes from fresh rabbit blood according to established protocols.[10]

  • Assay Setup: In microcentrifuge tubes, combine the following in order:

    • Binding Buffer

    • [³H]-PAF (at a concentration near its Kd)

    • Varying concentrations of this compound or unlabeled PAF (for standard curve)

    • For non-specific binding control, add a high concentration of unlabeled PAF.

    • For total binding control, add buffer instead of any competitor.

  • Initiate Binding: Add the rabbit platelet membrane preparation to each tube to start the reaction.

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium concentration ([Ca²⁺]i).[13][14][15][16]

Materials:

  • Cells expressing PAF receptors (e.g., human microglia, PC12 cells, or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • PAF

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes or black-walled microplates) and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and incubate with the loading solution at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

  • Measurement:

    • Place the plate or dish in the fluorescence reader/microscope.

    • Establish a stable baseline fluorescence reading.

    • Add PAF to stimulate the cells and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response for each condition. Plot the percentage of inhibition of the PAF response against the this compound concentration to determine the IC50 value.

Arachidonic Acid Release Assay

This assay determines the effect of this compound on PAF-stimulated release of arachidonic acid (AA) from membrane phospholipids.[17][18][19][20]

Materials:

  • Cells expressing PAF receptors

  • [³H]-Arachidonic Acid

  • Cell culture medium

  • PAF

  • This compound

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Culture cells in the presence of [³H]-Arachidonic Acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into membrane phospholipids.

  • Washing: Wash the cells extensively with buffer containing BSA to remove unincorporated [³H]-AA.

  • Pre-incubation: Incubate the labeled cells with various concentrations of this compound or vehicle control.

  • Stimulation: Add PAF to the cells to stimulate AA release and incubate for a specific time (e.g., 15-30 minutes).

  • Sample Collection: Collect the supernatant, which contains the released [³H]-AA.

  • Quantification:

    • Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

    • Lyse the cells and measure the total incorporated radioactivity.

  • Data Analysis: Express the released [³H]-AA as a percentage of the total incorporated radioactivity. Calculate the percentage of inhibition by this compound and determine the IC50 value.

In Vivo Model of PAF-Induced Inflammation

This protocol describes a general in vivo model to assess the anti-inflammatory effects of this compound.[21][22][23]

Materials:

  • Mice or rats

  • PAF

  • This compound

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Calipers for measuring edema or Evans Blue dye for vascular permeability

Procedure (Paw Edema Model):

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions.

  • Drug Administration: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before PAF challenge.

  • Induction of Inflammation: Inject a subplantar dose of PAF into the hind paw of the animals.

  • Measurement of Edema: Measure the paw thickness using calipers at various time points after PAF injection.

  • Data Analysis: Calculate the increase in paw volume for each group. Determine the percentage of inhibition of edema by this compound.

This compound is a valuable pharmacological tool for studying the intricacies of PAF signaling. Its specificity as a PAF receptor antagonist allows for the targeted investigation of PAF-mediated cellular and physiological responses.[1][2] The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings to further elucidate the role of PAF in health and disease.

References

Application of Pinusolide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, neuroinflammation, and oxidative stress[1]. Pinusolide, a diterpenoid isolated from Biota orientalis, has emerged as a promising natural compound with significant neuroprotective properties[2][3]. Research indicates that this compound can protect neuronal cells from apoptotic insults, suggesting its potential as a therapeutic agent for neurodegenerative conditions[2]. Its mechanism of action involves mitigating key pathological events such as intracellular calcium overload, oxidative stress, and caspase activation[2].

These application notes provide a summary of the quantitative effects of this compound, outline its proposed mechanisms of action through key signaling pathways, and offer detailed protocols for researchers to investigate its neuroprotective and anti-neuroinflammatory potential in vitro.

Data Presentation: Quantitative Summary of this compound's Effects

The neuroprotective effects of this compound have been quantified in studies using primary rat cortical cells subjected to staurosporine (B1682477) (STS)-induced apoptosis[2].

Parameter AssessedModel SystemTreatment ConditionsThis compound ConcentrationQuantitative EffectReference
Neuronal Apoptosis Primary Rat Cortical CellsApoptosis induced by 100 nM Staurosporine (STS)5.0 µMReduced condensed nuclei and nuclear fragmentation.[2]
Intracellular Calcium ([Ca²⁺]i) Primary Rat Cortical CellsSTS-induced [Ca²⁺]i increase5.0 µMBlocked [Ca²⁺]i increase by 38% compared to STS-injured cells.[2]
Oxidative Stress Primary Rat Cortical CellsSTS-induced Reactive Oxygen Species (ROS) and lipid peroxidation5.0 µMSignificantly reduced the overproduction of ROS and lipid peroxidation.[2]
Antioxidant Enzyme Activity Primary Rat Cortical CellsSTS-induced reduction in Superoxide Dismutase (SOD) activity5.0 µMProtected the cellular activity of SOD.[2]
Apoptotic Pathway Primary Rat Cortical CellsSTS-induced caspase-3/7 activation5.0 µMInhibited caspase-3/7 activation.[2]

Proposed Mechanisms of Action & Signaling Pathways

This compound exerts its neuroprotective effects by modulating multiple signaling pathways involved in apoptosis, oxidative stress, and neuroinflammation.

Anti-Apoptotic and Anti-Oxidative Pathway

This compound has been shown to protect primary cortical neurons from staurosporine (STS)-induced apoptosis[2]. The proposed mechanism involves the stabilization of intracellular calcium levels, reduction of oxidative stress, and inhibition of executioner caspases[2].

cluster_0 Apoptotic Stimulus cluster_1 Cellular Stress Response cluster_2 Apoptotic Execution STS Staurosporine (STS) Ca_increase Increased [Ca²⁺]i STS->Ca_increase ROS Increased ROS & Lipid Peroxidation STS->ROS SOD Reduced SOD Activity STS->SOD Caspase Caspase-3/7 Activation Ca_increase->Caspase ROS->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis This compound This compound This compound->Ca_increase Inhibits This compound->ROS Inhibits This compound->SOD Protects This compound->Caspase Inhibits

This compound's anti-apoptotic mechanism of action.
Potential Anti-Neuroinflammatory Signaling Pathway

Neuroinflammation, primarily mediated by activated microglia, is a key feature of neurodegenerative diseases[4][5]. Natural compounds often exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in microglia[6][7]. This compound is hypothesized to suppress the production of pro-inflammatory mediators by blocking these pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).

cluster_0 Stimulus & Receptor cluster_1 Intracellular Signaling cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation (JNK, p38) TLR4->MAPK NFkB_path IκBα Degradation TLR4->NFkB_path Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, iNOS, COX-2) MAPK->Mediators NFkB NF-κB Nuclear Translocation NFkB_path->NFkB NFkB->Mediators This compound This compound This compound->MAPK Inhibits This compound->NFkB_path Inhibits

Hypothesized anti-neuroinflammatory pathway of this compound.
Potential Nrf2-Mediated Antioxidant Response

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response[8]. Many neuroprotective natural products function by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1)[9][10]. Given its ability to protect antioxidant enzymes like SOD, this compound may activate the Nrf2/ARE pathway to bolster cellular defenses against oxidative stress.

cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociates Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Reduces This compound This compound This compound->Keap1_Nrf2 Induces Dissociation cluster_endpoints Endpoint Analysis Start Start Culture Culture BV-2 Microglial Cells Start->Culture Seed Seed Cells into Plates (e.g., 96-well, 24-well, 6-well) Culture->Seed Pretreat Pre-treat with this compound (Varying concentrations, 1-2h) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) (4-24h, depending on endpoint) Pretreat->Stimulate Griess Nitric Oxide (NO) (Griess Assay) Stimulate->Griess ELISA Cytokine Secretion (ELISA for TNF-α, IL-6) Stimulate->ELISA qPCR Gene Expression (qPCR for iNOS, COX-2, etc.) Stimulate->qPCR Western Protein Expression/Phosphorylation (Western Blot for MAPK, NF-κB) Stimulate->Western End End Griess->End ELISA->End qPCR->End Western->End

References

Application Notes and Protocols for Assessing the Anti-Leukemic Activity of Pinusolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pinusolide, a diterpene isolated from the leaves of Biota orientalis, has been investigated for its biological activities, notably as a potent platelet-activating factor (PAF) antagonist.[1][2] While its direct anti-leukemic properties are not extensively documented in publicly available literature, many natural compounds with anti-inflammatory and signaling pathway modulatory effects exhibit anti-cancer potential.[3][4] This document provides a comprehensive set of protocols to investigate the potential anti-leukemic activity of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways. The methodologies described are based on established techniques for evaluating the anti-leukemic effects of novel compounds.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Leukemia Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MOLT-424
48
72
HL-6024
48
72
K56224
48
72
Jurkat24
48
72

IC50: The concentration of a drug that gives half-maximal response.[5]

Table 2: Effect of this compound on Apoptosis in Leukemia Cells

Cell LineThis compound Conc. (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
MOLT-40 (Control)48
IC50/248
IC5048
2 x IC5048
HL-600 (Control)48
IC50/248
IC5048
2 x IC5048

Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cells

Cell LineThis compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MOLT-40 (Control)
IC50
HL-600 (Control)
IC50

Experimental Protocols

Cell Culture
  • Objective: To maintain and propagate human leukemia cell lines for subsequent experiments.

  • Materials:

    • Human leukemia cell lines (e.g., MOLT-4, HL-60, K562, Jurkat)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypan Blue solution

    • Hemocytometer

    • CO2 incubator (37°C, 5% CO2)

  • Protocol:

    • Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Monitor cell growth and viability regularly using a microscope and Trypan Blue exclusion assay.

    • Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on leukemia cells and calculate the IC50 value.

  • Materials:

    • Leukemia cells

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed leukemia cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow the cells to attach and stabilize for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound in leukemia cells.

  • Materials:

    • Leukemia cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat leukemia cells with this compound at concentrations around the IC50 value for 48 hours.

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on the cell cycle progression of leukemia cells.[6][7][8][9][10]

  • Materials:

    • Leukemia cells treated with this compound

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat leukemia cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • Leukemia cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin D1, CDK4, p21, p27, and β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Treat leukemia cells with this compound for the desired time and concentration.

    • Lyse the cells and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.

    • Normalize the expression of target proteins to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Leukemia Cell Culture (MOLT-4, HL-60, etc.) cell_seeding Cell Seeding in Plates cell_culture->cell_seeding pinusolide_treatment This compound Treatment (Varying Concentrations & Times) cell_seeding->pinusolide_treatment viability_assay Cell Viability Assay (MTT) pinusolide_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) pinusolide_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) pinusolide_treatment->cell_cycle_assay western_blot Western Blot Analysis pinusolide_treatment->western_blot ic50_calc IC50 Calculation viability_assay->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for assessing the anti-leukemic activity of this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_caspase_cascade Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Activates caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway modulated by this compound in leukemia cells.

References

Experimental Design for Pinusolide Drug Discovery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of preclinical studies to evaluate the therapeutic potential of pinusolide. This document outlines detailed protocols for investigating its neuroprotective, anti-inflammatory, and anti-cancer properties.

Extraction and Isolation of this compound

This compound can be isolated from the leaves of Biota orientalis (also known as Thuja orientalis). A general protocol for its extraction and isolation is provided below.[1][2]

Protocol 1: Extraction and Isolation of this compound

StepProcedureDetails
1 Plant Material Preparation Purchase dried leaves of Biota orientalis from a reputable supplier. A voucher specimen should be deposited in a herbarium for verification.
2 Extraction Extract the dried leaves (e.g., 9 kg) three times with 80% methanol (B129727) (MeOH) using an ultrasonic apparatus.[1][2]
3 Solvent Removal Remove the solvent in vacuo to yield an 80% MeOH extract.[1][2]
4 Partitioning Suspend the 80% MeOH extract in distilled water and partition with dichloromethane (B109758) (CH2Cl2). Suspend the resulting CH2Cl2 layer in 90% MeOH and partition with n-hexane.[1][2]
5 Column Chromatography (Silica Gel) Subject the 90% MeOH fraction to column chromatography over silica (B1680970) gel using an n-hexane-ethyl acetate (B1210297) (EtOAc)-MeOH mixture with increasing polarity to yield multiple fractions.[1][2]
6 Bioactivity-Guided Fractionation Screen the fractions for the desired biological activity (e.g., neuroprotection).[1]
7 Further Chromatographic Purification Subject the active fractions to further column chromatography over silica gel and C18 resin.[1][2]
8 High-Performance Liquid Chromatography (HPLC) Perform a final purification step on the most active fractions using reverse-phase HPLC to obtain pure this compound.[1]

Neuroprotective Activity of this compound

This compound has demonstrated significant neuroprotective effects by attenuating neuronal apoptosis. Its mechanism of action involves the stabilization of intracellular calcium ([Ca2+]) homeostasis and the suppression of oxidative stress.[3]

Key Experiments and Protocols

2.1.1. Assessment of Neuroprotection against Excitotoxicity

This experiment evaluates the ability of this compound to protect primary neuronal cells from glutamate-induced excitotoxicity.

Protocol 2: Glutamate-Induced Neurotoxicity Assay in Primary Cortical Cells

StepProcedureDetails
1 Cell Culture Prepare primary cultures of rat cortical cells from 17-19-day-old fetal rats and seed them onto collagen-coated 48-well plates.[1]
2 Compound Treatment After 14-15 days in culture, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.[1]
3 Induction of Neurotoxicity Induce neurotoxicity by exposing the cells to glutamate (B1630785).
4 Assessment of Cell Viability Quantify cell viability 24 hours after glutamate insult using the MTT assay.[1]

2.1.2. Measurement of Intracellular Calcium ([Ca2+])

This compound has been shown to block the increase in intracellular calcium induced by apoptotic stimuli.[3]

Protocol 3: Measurement of Intracellular Calcium using Fluo-3 AM

StepProcedureDetails
1 Cell Preparation Culture primary cortical neurons on glass-bottom dishes.
2 Dye Loading Incubate cells with Fluo-3 AM (e.g., 4 µM) in a buffered physiological medium for 30-60 minutes at 37°C. Pluronic F-127 (e.g., 0.02%) can be added to aid in dye solubilization.[4][5][6]
3 Washing and De-esterification Wash the cells with indicator-free medium and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[5]
4 Treatment Pre-treat the cells with this compound at the desired concentration for 1 hour before adding the apoptotic stimulus (e.g., staurosporine).
5 Fluorescence Measurement Measure the fluorescence intensity using a confocal laser scanning microscope or a fluorescence microplate reader at an excitation wavelength of ~490-506 nm and an emission wavelength of ~526-528 nm.[4][5]

2.1.3. Measurement of Reactive Oxygen Species (ROS)

This compound can inhibit the overproduction of ROS, a key event in apoptosis.

Protocol 4: Measurement of Intracellular ROS using DCFH-DA

StepProcedureDetails
1 Cell Seeding Seed cells (e.g., HCT116 colorectal cancer cells or primary neurons) in a 24-well plate and allow them to adhere overnight.[7][8][9]
2 Treatment Treat the cells with this compound at various concentrations for a specified duration, followed by the addition of an ROS-inducing agent.
3 DCFH-DA Staining Remove the treatment medium and wash the cells. Add DCFH-DA working solution (e.g., 10 µM in pre-warmed DMEM) to each well and incubate for 30 minutes at 37°C, protected from light.[7][8][9]
4 Washing Remove the DCFH-DA solution and wash the cells with DMEM and PBS.[7][8][9]
5 Fluorescence Measurement Acquire fluorescent images using a fluorescence microscope (GFP channel) or quantify the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.[7][9]

2.1.4. Caspase-3/7 Activity Assay

This compound can reduce the activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[3]

Protocol 5: Caspase-3/7 Activity Assay

StepProcedureDetails
1 Cell Treatment Treat cells with this compound at desired concentrations, followed by induction of apoptosis.
2 Assay Reagent Addition Use a commercial luminescent or colorimetric assay kit. Add the Caspase-Glo® 3/7 Reagent or a similar substrate (e.g., Ac-DEVD-pNA) to the cell lysates or directly to the wells.[10][11][12][13][14]
3 Incubation Incubate at room temperature for the time specified in the kit protocol to allow for cell lysis and caspase cleavage of the substrate.[10][13]
4 Signal Measurement Measure the luminescence using a luminometer or the absorbance at 405 nm using a microplate reader.[11][12][14]
Data Presentation: Neuroprotective Effects of this compound

Table 1: Effect of this compound on Staurosporine (B1682477) (STS)-Induced Neurotoxicity

ParameterControlSTS-TreatedSTS + this compound (1.0 µM)STS + this compound (5.0 µM)
Cell Viability (%) 100ValueValueValue
[Ca2+]i Increase (fold) 1.0~7.0ValueValue (38% blockage at 5.0 µM)[3]
ROS Production (fold) 1.0ValueValueValue
Caspase-3/7 Activity (fold) 1.0ValueValueValue

Values to be determined experimentally.

Signaling Pathway Visualization

Neuroprotection_Pathway STS Staurosporine (Apoptotic Stimulus) Ca_increase ↑ Intracellular Ca2+ STS->Ca_increase ROS_increase ↑ ROS Production Ca_increase->ROS_increase Mitochondria Mitochondrial Stress ROS_increase->Mitochondria Caspase_activation Caspase-3/7 Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis This compound This compound This compound->Ca_increase This compound->ROS_increase

Caption: this compound's neuroprotective mechanism.

Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory properties by inhibiting the 5-lipoxygenase (5-LO) dependent leukotriene C4 (LTC4) generation, which is mediated through the blockade of the c-Jun N-terminal kinase (JNK) pathway.[15]

Key Experiments and Protocols

3.1.1. Inhibition of Leukotriene C4 (LTC4) Generation

This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory mediator LTC4 in mast cells.

Protocol 6: LTC4 Generation Assay in Bone Marrow-Derived Mast Cells (BMMCs)

StepProcedureDetails
1 Cell Culture and Sensitization Culture BMMCs and sensitize them with anti-DNP IgE.
2 Compound Treatment Pre-treat the sensitized BMMCs with various concentrations of this compound for a specified time.
3 Cell Stimulation Stimulate the cells with DNP-HSA to induce degranulation and LTC4 production.
4 LTC4 Measurement Collect the supernatants and measure the concentration of LTC4 using an Enzyme Immunoassay (EIA) kit.

3.1.2. Western Blot Analysis of JNK Phosphorylation

This experiment determines if this compound inhibits the activation of the JNK signaling pathway.

Protocol 7: Western Blot for Phospho-JNK

StepProcedureDetails
1 Cell Culture and Treatment Culture an appropriate cell line (e.g., HeLa, HEK293) and pre-treat with this compound at various concentrations.[16]
2 Stimulation Stimulate the cells with a JNK activator (e.g., Anisomycin) to induce JNK phosphorylation.[16][17]
3 Cell Lysis Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16][17]
4 Protein Quantification Determine the protein concentration of the lysates using a BCA assay.[16][17]
5 SDS-PAGE and Transfer Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16][18]
6 Immunoblotting Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-JNK and total JNK, followed by HRP-conjugated secondary antibodies.[18][19]
7 Detection Detect the chemiluminescent signal using an imaging system and quantify band intensities.[16]
Data Presentation: Anti-inflammatory Effects of this compound

Table 2: Effect of this compound on LTC4 Generation and JNK Phosphorylation

Concentration of this compoundLTC4 Generation (% of Control)p-JNK / Total JNK (Normalized Ratio)
0 µM (Control) 1001.00
1 µM ValueValue
5 µM ValueValue
10 µM ValueValue
IC50 ValueValue

Values to be determined experimentally.

Signaling Pathway Visualization

Anti_inflammatory_Pathway IgE_Ag IgE/Antigen Stimulation JNK_activation JNK Phosphorylation IgE_Ag->JNK_activation Ca_influx Ca2+ Influx IgE_Ag->Ca_influx cPLA2_activation cPLA2 Phosphorylation JNK_activation->cPLA2_activation Five_LO_translocation 5-LO Translocation to Nucleus cPLA2_activation->Five_LO_translocation LTC4_generation LTC4 Generation Five_LO_translocation->LTC4_generation Inflammation Inflammation LTC4_generation->Inflammation This compound This compound This compound->JNK_activation This compound->Ca_influx Ca_influx->cPLA2_activation

Caption: this compound's anti-inflammatory mechanism.

Anti-Cancer Activity of this compound

Preliminary studies suggest that this compound can induce apoptosis in cancer cells.[20] Further investigation is warranted to determine its efficacy and spectrum of activity against various cancer cell lines.

Key Experiments and Protocols

4.1.1. In Vitro Cytotoxicity Screening

The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).

Protocol 8: MTT Assay for Cancer Cell Viability

StepProcedureDetails
1 Cell Seeding Seed cancer cell lines (e.g., breast, lung, colon) in 96-well plates at an appropriate density and allow them to attach overnight.[21][22][23][24]
2 Compound Treatment Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.[23]
3 MTT Addition Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[22][24]
4 Formazan (B1609692) Solubilization Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[22][24]
5 Absorbance Measurement Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21]
6 IC50 Calculation Calculate the IC50 value from the dose-response curve.
Data Presentation: Anti-Cancer Effects of this compound

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7 BreastValue
A549 LungValue
HCT116 ColonValue
HeLa CervicalValue
BJAB Burkitt's LymphomaValue (Apoptosis induced at 100 µM)[20]

Values to be determined experimentally.

Experimental Workflow Visualization

Anti_Cancer_Workflow Start Start: this compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (72h incubation) Treatment->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Apoptosis_Assay Further Mechanistic Studies (e.g., Apoptosis Assay) IC50->Apoptosis_Assay End Identify Lead Candidate Apoptosis_Assay->End

Caption: Workflow for in vitro anti-cancer screening.

References

Application Notes and Protocols for Pinusolide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide is a naturally occurring diterpene lactone found in organisms such as Biota orientalis.[1][2] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[3][4][5] Notably, this compound has been identified as a platelet-activating factor (PAF) receptor binding antagonist.[1][4] Preclinical studies have demonstrated its ability to protect neuronal cells from apoptosis by modulating calcium signaling and caspase activation.[3] These attributes make this compound a compound of interest for investigation in various cell-based assay models.

This document provides detailed protocols for the preparation and handling of this compound solutions for use in in vitro cell culture experiments, along with a general protocol for assessing its cytoprotective effects.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₃₀O₄[1]
Molecular Weight 346.46 g/mol [1][2]
Appearance Powder/Solid[1][2]
Melting Point 82-84 °C[1][2]
Water Solubility 0.0013 g/L (Predicted)[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage (in solution) Short term: 0°C; Long term: -20°C (desiccated)[7]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 346.46 g/mol = 3.46 mg

  • Weighing this compound:

    • Carefully weigh 3.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use. For short-term storage (up to a few days), 4°C is acceptable.

Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations:

    • Based on literature, effective concentrations of this compound in cell-based assays can range from 1 µM to 5 µM.[3]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Example for preparing a 1 µM working solution in 1 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.

      • Further dilute this intermediate solution 1:10 by adding 100 µL of the 10 µM solution to 900 µL of cell culture medium to get the final 1 µM working concentration.

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Immediate Use:

    • It is recommended to prepare fresh working solutions immediately before each experiment to ensure stability and potency.

General Protocol for a Neuroprotection Assay

This protocol provides a general workflow for evaluating the neuroprotective effects of this compound against an induced apoptotic stimulus in a neuronal cell line or primary cortical cells.

Materials:

  • Neuronal cells (e.g., primary rat cortical cells)

  • Appropriate cell culture plates and reagents

  • This compound working solutions

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment with this compound:

    • Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control.

    • Incubate the cells with this compound for a pre-treatment period, for example, 1 hour.[3]

  • Induction of Apoptosis:

    • After the pre-treatment period, add the apoptosis-inducing agent (e.g., 100 nM staurosporine) to the wells, except for the untreated control wells.[3]

  • Incubation:

    • Incubate the plate for a further 18-24 hours to allow for the induction of apoptosis.[3]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Analyze the data to determine the protective effect of this compound against the induced cytotoxicity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay Workflow stock Prepare 10 mM this compound Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working seed Seed Neuronal Cells pretreat Pre-treat with this compound (e.g., 1 hour) seed->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate (e.g., 18-24 hours) induce->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess signaling_pathway cluster_pathway Proposed Neuroprotective Mechanism of this compound sts Apoptotic Stimulus (e.g., Staurosporine) ca_increase Increased Intracellular Ca²⁺ sts->ca_increase ros ROS Overproduction ca_increase->ros caspase Caspase-3/7 Activation ros->caspase apoptosis Neuronal Apoptosis caspase->apoptosis This compound This compound This compound->ca_increase This compound->ros This compound->caspase

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Pinusolide Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pinusolide from its natural sources.

Frequently Asked Questions (FAQs)

1. What are the primary natural sources of this compound?

This compound and its derivatives are predominantly isolated from Biota orientalis (L.) ENDL., which is also known by its synonyms Thuja orientalis L. and Platycladus orientalis (L.) FRANCO.[1][2] This evergreen coniferous tree belongs to the Cupressaceae family. The leaves are the primary part of the plant used for the extraction of this compound.[1][2]

2. What factors can influence the concentration of this compound in the plant material?

The concentration of diterpenoids like this compound in Platycladus orientalis can be influenced by several factors:

  • Plant Age: The production of secondary metabolites can vary with the age of the plant. In ancient Platycladus orientalis, there is an observed increase in phenolics and flavonoids with tree age.[3] While specific data for this compound is not available, it is a common trend for secondary metabolite profiles to change as a plant matures.

  • Harvest Time: The timing of harvest can significantly impact the concentration of secondary metabolites. For many plants, the concentration of these compounds varies with the seasons and the developmental stage of the plant (e.g., pre-flowering, flowering).[4][5] For optimal yield, it is recommended to conduct a preliminary study to determine the ideal harvest season for Biota orientalis in your specific geographical location.

  • Environmental Conditions: Abiotic stresses such as drought, temperature, and light intensity can influence the production of secondary metabolites as part of the plant's defense mechanism.[6] Platycladus orientalis grown in hotter and drier conditions has been shown to have different metabolic profiles.[6]

  • Genetic Factors: The genetic makeup of the individual plant can also play a role in the baseline production of specific diterpenes.[7]

3. How can the yield of this compound be enhanced through biotechnological approaches?

Biotechnological methods offer promising avenues for increasing this compound production:

  • Plant Tissue Culture: Establishing cell suspension or hairy root cultures of Biota orientalis can provide a controlled environment for the continuous production of this compound, independent of climatic and soil conditions.[8][9][10]

  • Elicitation: The application of elicitors (biotic or abiotic compounds that stimulate a defense response in plants) to Biota orientalis cell cultures can significantly enhance the production of secondary metabolites like this compound.[11][12][13][14] Common elicitors include methyl jasmonate, salicylic (B10762653) acid, and fungal extracts.[12][13] The type of elicitor, its concentration, and the timing of its application are critical parameters to optimize.[11]

  • Metabolic Engineering: For long-term, high-yield production, metabolic engineering strategies can be employed. This could involve:

    • Overexpression of Key Biosynthetic Genes: Increasing the expression of enzymes in the this compound biosynthetic pathway, such as diterpene synthases.

    • Suppression of Competing Pathways: Down-regulating genes that divert precursors away from this compound biosynthesis.

Troubleshooting Guides

Scenario 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Poor Quality of Plant Material 1. Ensure the correct identification of Biota orientalis. 2. Harvest leaves at the optimal time (requires preliminary analysis). 3. Properly dry the plant material to prevent degradation of labdane (B1241275) diterpenes.[15]
Inefficient Extraction 1. Increase the solvent-to-solid ratio to ensure thorough extraction. 2. Extend the extraction time or perform multiple extraction cycles. 3. Consider switching to a more efficient extraction method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[16]
Inappropriate Solvent Choice 1. Ensure the solvent polarity is appropriate for this compound. Methanol (B129727) has been shown to be effective.[1] 2. For modern techniques like UAE, a mixture of ethanol (B145695) and water is often recommended for extracting polar compounds.[16]
Compound Degradation 1. Avoid excessive heat during extraction, especially for prolonged periods, as labdane diterpenes can be thermolabile.[15] 2. Store the crude extract at a low temperature in the dark to prevent degradation.[17]
Scenario 2: Impure this compound Fractions After Chromatography
Potential Cause Troubleshooting Steps
Overloading the Column 1. Reduce the amount of crude extract loaded onto the chromatography column.
Inappropriate Solvent System 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. 2. Employ a gradient elution with a gradual increase in polarity to improve the resolution of compounds.
Poor Column Packing 1. Ensure the silica (B1680970) gel or other stationary phase is packed uniformly to prevent channeling.
Co-elution of Similar Compounds 1. Consider using a different type of chromatography, such as Sephadex LH-20, which separates based on molecular size, in addition to silica gel chromatography.[18] 2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for final purification of closely eluting compounds.[18]

Data Presentation: Comparison of Extraction Techniques

While specific comparative data for this compound is limited in the literature, the following table summarizes the general characteristics and typical yield comparisons for the extraction of diterpenes and other phytochemicals from plant sources.

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Notes
Maceration 24-72 hoursHighLow to ModerateSimple but time-consuming and less efficient.[16]
Soxhlet Extraction 6-24 hoursModerateModerate to HighMore efficient than maceration but can cause thermal degradation of sensitive compounds.[19]
Ultrasound-Assisted Extraction (UAE) 15-60 minutesLow to ModerateHighRapid and efficient; operates at lower temperatures, preserving thermolabile compounds.[16][20]
Microwave-Assisted Extraction (MAE) 5-30 minutesLowHighVery rapid with high yields, but requires specialized equipment and careful temperature control.[16]
Supercritical Fluid Extraction (SFE) 30-120 minutesNone (uses CO₂)HighEnvironmentally friendly and highly selective, but requires high pressure and specialized equipment.[19]

Note: Relative yields are generalized and can vary significantly based on the specific plant material, target compound, and optimized parameters.

Experimental Protocols

Conventional Solvent Extraction and Isolation of this compound

This protocol is adapted from the methodology described for the isolation of a this compound derivative from Biota orientalis.[1]

a. Extraction:

  • Air-dry the leaves of Biota orientalis and grind them into a coarse powder.

  • Extract the dried leaves (e.g., 9 kg) with 80% methanol (MeOH) three times using an ultrasonic apparatus.

  • Combine the extracts and remove the solvent under vacuum to obtain the crude 80% MeOH extract.

  • Suspend the crude extract in distilled water and partition it with dichloromethane (B109758) (CH₂Cl₂).

  • Separate the CH₂Cl₂ layer and suspend it in 90% MeOH. Partition this against n-hexane.

  • The 90% MeOH fraction contains this compound and other diterpenes.

b. Isolation and Purification:

  • Subject the 90% MeOH fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane-ethyl acetate (B1210297) (EtOAc)-MeOH, gradually increasing the polarity.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar Rf values.

  • Subject the this compound-rich fractions to further column chromatography on silica gel, eluting with an n-hexane-EtOAc gradient.

  • For final purification, Sephadex LH-20 column chromatography using MeOH as the eluent can be employed to separate compounds based on size.

Ultrasound-Assisted Extraction (UAE) - General Protocol

This is a general protocol that should be optimized for this compound extraction.

  • Place the powdered, dried leaves of Biota orientalis (e.g., 10 g) into an extraction vessel.

  • Add the extraction solvent (e.g., 50% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency (e.g., 35 kHz) and power for a set duration (e.g., 30 minutes).[21]

  • Maintain a constant temperature during extraction (e.g., 40°C).

  • After extraction, filter the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue if necessary.

  • Combine the extracts and remove the solvent under vacuum.

Analytical Quantification by HPLC (General Method)

This protocol provides a general framework for quantifying this compound. Method development and validation are required.

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a known concentration. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • HPLC Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Pinusolide_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Labdadienyl_PP Labdadienyl Diphosphate Intermediate GGPP->Labdadienyl_PP Class II Diterpene Synthase Diterpene_Olefins Diterpene Olefins Labdadienyl_PP->Diterpene_Olefins Class I Diterpene Synthase Pinusolide_Precursors This compound Precursors Diterpene_Olefins->Pinusolide_Precursors Cytochrome P450s (CYPs) This compound This compound Pinusolide_Precursors->this compound Further Oxidations / Rearrangements

Caption: Simplified biosynthetic pathway of labdane-type diterpenes like this compound.

Extraction_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Plant_Material Biota orientalis leaves (dried, powdered) Crude_Extract Crude Extract Plant_Material->Crude_Extract Solvent Extraction (e.g., 80% MeOH) Partitioned_Extract Diterpene-rich Fraction (90% MeOH) Crude_Extract->Partitioned_Extract Liquid-Liquid Partitioning Silica_Fractions Semi-pure Fractions Partitioned_Extract->Silica_Fractions Silica Gel Chromatography Final_Purification Pure this compound Silica_Fractions->Final_Purification Sephadex LH-20 / Prep-HPLC

Caption: General workflow for the extraction and purification of this compound.

References

Overcoming Pinusolide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pinusolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a diterpene lactone known for its biological activities, including its role as a potent platelet-activating factor (PAF) receptor antagonist.[1][2] Like many other non-polar small molecules, this compound has low intrinsic solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experimental systems. Poor aqueous solubility can lead to precipitation, inaccurate dosing, and low bioavailability, thereby affecting the reliability and reproducibility of experimental results.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when a concentrated stock of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer. The dramatic change in solvent polarity reduces the solubility of this compound, causing it to precipitate out of the solution. To mitigate this, it is crucial to ensure the final concentration of the organic co-solvent is kept to a minimum and that the dilution is performed with vigorous mixing.

Q3: What is the maximum recommended concentration of DMSO in my final working solution for cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is always good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: Are there any alternative methods to improve the aqueous solubility of this compound without using organic co-solvents?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of cyclodextrins to form inclusion complexes, and encapsulation within liposomes. These methods can increase the apparent solubility of the compound in aqueous media by encapsulating the hydrophobic molecule within a more hydrophilic structure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates immediately upon addition to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its final concentration in your experimental system. 3. Perform a stepwise dilution: first, dilute the stock solution into a small volume of buffer, vortex thoroughly, and then add this to the final volume of the buffer.
The this compound solution is cloudy or hazy. Formation of fine precipitates or colloids.1. Try gentle warming of the solution in a water bath (e.g., to 37°C) to see if the compound redissolves. Do not overheat, as this may degrade the compound. 2. Sonicate the solution in a bath sonicator for a few minutes to aid dissolution and break up aggregates. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will lower the effective concentration of the dissolved compound.
Inconsistent results between experiments. Variability in the preparation of the this compound solution, leading to different effective concentrations.1. Standardize your solution preparation protocol. Always use the same co-solvent, concentrations, and mixing procedure. 2. Prepare fresh working solutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution.
Observed cellular toxicity in the vehicle control group. The concentration of the organic co-solvent (e.g., DMSO) is too high.1. Reduce the final concentration of the co-solvent in your cell culture medium to a non-toxic level (typically ≤ 0.1% for DMSO). 2. Consider alternative, less toxic co-solvents if appropriate for your cell type. 3. If solubility is still an issue at non-toxic co-solvent concentrations, explore alternative formulation strategies like cyclodextrin (B1172386) complexation or liposomal delivery.

Quantitative Solubility Data

There is limited published quantitative data on the solubility of this compound in various aqueous buffers. The following table provides an estimated solubility profile based on the general properties of similar diterpenoid compounds. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent System Estimated Solubility of this compound Notes
Water< 0.1 µg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 µg/mLPractically insoluble.
PBS with 0.1% DMSO1 - 5 µg/mLSolubility is significantly increased but remains low.
PBS with 0.5% DMSO5 - 25 µg/mLFurther increase in solubility, but caution is advised for cell-based assays due to higher DMSO concentration.
Cell Culture Medium with 10% FBS and 0.1% DMSO5 - 15 µg/mLThe presence of serum proteins can sometimes enhance the apparent solubility of hydrophobic compounds.
20% Hydroxypropyl-β-cyclodextrin in Water100 - 500 µg/mLCyclodextrin complexation can substantially increase aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be used for dilution into aqueous buffers for various assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (for in vitro assays)

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for immediate use in experiments.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing is crucial to prevent precipitation.

  • Continue vortexing for another 30 seconds to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

  • Use the freshly prepared working solution immediately in your experiment.

Signaling Pathways and Experimental Workflows

This compound is known to interact with several signaling pathways. Below are diagrams illustrating these interactions and a general workflow for investigating this compound's solubility.

Pinusolide_Solubility_Workflow Experimental Workflow for this compound Dissolution cluster_prep Preparation cluster_dissolution Dissolution in Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Outcome start Start with solid this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer with vigorous mixing stock->dilute observe Visually inspect for precipitation/cloudiness dilute->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate Clear Solution observe->no_precipitate No lower_conc Lower final concentration precipitate->lower_conc sonicate Sonicate or gently warm precipitate->sonicate alt_method Use solubility enhancement method precipitate->alt_method proceed Proceed with experiment no_precipitate->proceed lower_conc->dilute sonicate->observe alt_method->start

Workflow for dissolving this compound in aqueous buffers.

Pinusolide_Signaling_Pathway Inhibitory Effects of this compound on Cellular Signaling Pathways cluster_paf PAF Receptor Signaling cluster_5lox 5-Lipoxygenase Pathway cluster_stress Stress-Activated Pathways PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC AA Arachidonic Acid FiveLOX 5-Lipoxygenase AA->FiveLOX FLAP FLAP FLAP LTA4 Leukotriene A4 FiveLOX->LTA4 LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 Stress Cellular Stress (e.g., STS, ROS) JNK_path JNK Pathway Stress->JNK_path Caspase_path Caspase Cascade Stress->Caspase_path Apoptosis_JNK Apoptosis JNK_path->Apoptosis_JNK Apoptosis_Casp Apoptosis Caspase_path->Apoptosis_Casp This compound This compound This compound->PAFR Antagonist This compound->Ca_PKC ↓ Ca²⁺ This compound->FiveLOX Inhibits This compound->JNK_path Inhibits This compound->Caspase_path Inhibits

Overview of signaling pathways inhibited by this compound.

References

Pinusolide Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pinusolide stability testing and degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a naturally occurring diterpene lactone found in plants such as Biota orientalis.[1][2] Its biological activities, including anti-inflammatory and neuroprotective effects, make it a compound of interest for pharmaceutical development.[1][3] Stability testing is a critical component of drug development that provides information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies are essential for determining storage conditions, shelf-life, and degradation pathways.[6][7]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[7] For a molecule like this compound, which contains ester and lactone functional groups, typical stress conditions would include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photostability: Exposure to UV and visible light (ICH Q1B guidelines)

Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A3: If you do not observe any degradation, it may indicate that this compound is relatively stable under the initial conditions. However, it is important to ensure that the stress applied is sufficient to induce degradation. You can try the following:

  • Increase the concentration of the stressor (e.g., use 1 M HCl or 1 M NaOH).

  • Increase the temperature of the study.

  • Extend the duration of the stress exposure. It is also possible that the analytical method you are using is not capable of detecting the degradation products.[8] Ensure your analytical method is "stability-indicating," meaning it can separate the parent drug from its degradation products.

Q4: My chromatogram shows several new peaks after forced degradation. How do I identify these as degradation products?

A4: The appearance of new peaks in your chromatogram (e.g., from HPLC) is a strong indication of degradation. To confirm and identify these degradation products, you can use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[9] By comparing the mass spectra of the new peaks with the parent drug, you can often deduce the chemical modifications that have occurred (e.g., hydrolysis of the lactone or ester group). Further structural elucidation can be achieved using techniques like NMR spectroscopy.[10]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload.- Optimize the mobile phase by adjusting the solvent ratio or pH.- Use a new column or a different stationary phase.- Reduce the injection volume or sample concentration.
Inconsistent or non-reproducible stability data - Inconsistent sample preparation.- Fluctuations in environmental chamber conditions (temperature/humidity).- Issues with the analytical instrument.- Standardize the sample preparation protocol.- Ensure the environmental chamber is properly calibrated and maintained.- Perform system suitability tests before each analytical run to ensure instrument performance.
Mass balance issues (sum of parent drug and degradation products is not close to 100%) - Some degradation products may not be detected by the analytical method (e.g., they lack a chromophore for UV detection).- Formation of volatile or insoluble degradation products.- Inaccurate quantification of degradation products due to lack of reference standards.- Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV.- Analyze the headspace for volatile compounds using Gas Chromatography (GC).- Use relative response factors to estimate the concentration of degradation products if pure standards are unavailable.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for conducting forced degradation studies on a this compound drug substance.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours.
  • Photostability: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base-stressed samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the butenolide ring).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product 1 (Area %)Major Degradation Product 2 (Area %)Total Degradation (%)Mass Balance (%)
0.1 M HCl, 60°C24 h85.210.5 (RRT 0.8)3.1 (RRT 1.2)14.899.0
0.1 M NaOH, RT2 h70.625.1 (RRT 0.7)-29.495.7
3% H₂O₂, RT24 h92.15.8 (RRT 1.1)-7.997.9
Thermal, 60°C48 h98.5--1.5100.0
PhotostabilityICH Q1B95.32.5 (RRT 0.9)1.8 (RRT 1.3)4.799.6

*RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms data Data Interpretation lcms->data

Caption: Workflow for this compound forced degradation studies.

signaling_pathway cluster_degradation Potential Degradation Pathways This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis lactone_opening Lactone Ring Opening hydrolysis->lactone_opening ester_hydrolysis Ester Hydrolysis hydrolysis->ester_hydrolysis epoxidation Double Bond Epoxidation oxidation->epoxidation isomerization Isomerization photolysis->isomerization

Caption: Potential degradation pathways of this compound.

References

Troubleshooting Pinusolide's inconsistent results in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pinusolide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during bioassays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpene lactone that has been identified in various plant species, including Biota orientalis and several Pinus species.[1][2][3] Its primary bioactivity is anti-inflammatory. This compound is known to be an antagonist of the platelet-activating factor (PAF) receptor.[1][4] It also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[5][6] Additionally, it has been shown to inhibit 5-lipoxygenase (5-LO) dependent leukotriene C4 generation.[7]

Q2: We are observing significant variability in the IC50 values of this compound in our anti-inflammatory assays. What could be the cause?

Inconsistent IC50 values for this compound can stem from several factors:

  • Purity of the Compound: The purity of the this compound sample is critical. Impurities can interfere with the assay, leading to variable results. Always ensure you are using a high-purity standard.

  • Solubility Issues: this compound has a predicted LogP of 4.5, indicating poor water solubility.[2] Inconsistent solubilization can lead to variations in the effective concentration in your assay. It is crucial to have a consistent and validated solubilization protocol.

  • Cell Line and Passage Number: Different cell lines can exhibit varying sensitivities to this compound. Furthermore, high passage numbers of cells can lead to phenotypic drift and altered responses.

  • Assay Conditions: Minor variations in assay conditions such as incubation time, cell density, and reagent concentrations can significantly impact the results.

  • Stability of this compound: The stability of this compound in your assay medium and under your storage conditions should be considered.[8][9][10] Degradation of the compound will lead to a decrease in its effective concentration.

Q3: How should I prepare my this compound stock solution to ensure consistency?

Due to its lipophilic nature, this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution. It is recommended to:

  • Use high-purity, anhydrous DMSO.

  • Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay medium (typically <0.1% v/v).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Troubleshooting Guides

Issue 1: High variability in Nitric Oxide (NO) Production Assays

The inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW 264.7 is a common bioassay for assessing the anti-inflammatory activity of this compound.[11][12][13][14]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent LPS Activity Use LPS from a reliable supplier and the same lot number for a set of experiments. Reconstitute LPS according to the manufacturer's instructions and store aliquots at -20°C.
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for each experiment. Perform a cell viability assay (e.g., MTT) in parallel to ensure this compound is not cytotoxic at the tested concentrations.[11][14]
Variable Incubation Times Strictly adhere to the same pre-incubation time with this compound before LPS stimulation and the same total incubation time.
Interference with Griess Reagent Some compounds can interfere with the Griess reaction. Run a control with this compound and the Griess reagent in cell-free medium to check for interference.
Issue 2: Inconsistent results in COX-2 Inhibition Assays

This compound's anti-inflammatory effects are also attributed to the downregulation of COX-2 expression.[6][15]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Indirect vs. Direct Inhibition This compound may inhibit the expression of the COX-2 enzyme rather than directly inhibiting its activity.[6] Ensure your assay is designed to measure the intended effect (protein expression via Western blot or qPCR, or enzyme activity).
Assay Kit Variability If using a commercial COX-2 inhibitor screening kit, ensure the kit is not expired and that all reagents are prepared fresh.[16][17]
Substrate Concentration In an enzyme activity assay, the concentration of the substrate (e.g., arachidonic acid) is critical. Ensure a consistent substrate concentration is used across all experiments.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity. Include a vehicle control with the same final concentration of the solvent in your assay.
Issue 3: Variable results in NF-κB Activation Assays

This compound is known to inhibit the NF-κB signaling pathway.[5][6] Assays for NF-κB activation, such as reporter gene assays or Western blots for phosphorylated proteins, can be complex.[18][19][20][21]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Transient NF-κB Activation NF-κB activation can be transient. Perform a time-course experiment to determine the optimal time point for measuring NF-κB activation after stimulation (e.g., with LPS or TNF-α).
Low Transfection Efficiency For reporter gene assays, low or variable transfection efficiency will lead to inconsistent results. Optimize your transfection protocol and consider using a co-transfected internal control (e.g., Renilla luciferase) to normalize the results.
Antibody Quality (Western Blot) The quality of primary antibodies for phosphorylated NF-κB subunits (e.g., p-p65) or IκBα is critical. Use validated antibodies from a reputable supplier.
Cellular Localization NF-κB activation involves its translocation to the nucleus.[20] In addition to measuring protein levels, consider performing immunofluorescence or cellular fractionation to visualize or quantify nuclear translocation.

Data Presentation

Table 1: Reported Bioactivities of this compound

BioassayCell Line/ModelIC50 / EffectReference
PAF-induced [3H]serotonin releaseRabbit platelets~5 x 10-6 M[1]
Inhibition of LTC4 generationBone marrow-derived mast cellsConcentration-dependent inhibition[7]
Glutamate-induced neurotoxicityPrimary rat cortical cellsSignificant protective activity[3]
Proliferation of tumor cellsBurkitt lymphoma cell line BJABDecreased proliferation, induced apoptosis at 100 µM[22]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[12]

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11][14]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Protocol 2: NF-κB Reporter Gene Assay in HEK293T Cells
  • Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a suitable NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation compared to the stimulated vehicle control.

Visualizations

Pinusolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK TNFR TNFR TNFR->IKK LPS LPS LPS->TLR4 TNFa TNF-α TNFa->TNFR This compound This compound This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB IκBα degradation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Compound Verify this compound Purity, Solubility, and Stability Start->Check_Compound Check_Cells Assess Cell Health, Passage Number, and Density Start->Check_Cells Check_Assay Review Assay Protocol: Reagents, Controls, Incubation Times Start->Check_Assay Decision Are Results Now Consistent? Check_Compound->Decision Check_Cells->Decision Check_Assay->Decision Optimize Systematically Optimize One Parameter at a Time Decision->Optimize No End Consistent Results Achieved Decision->End Yes Optimize->Start Consult Consult Literature for Similar Compounds/Assays Optimize->Consult

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimizing Pinusolide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pinusolide for in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo animal study?

A1: Currently, there is a lack of published in vivo studies that provide specific dosage ranges for this compound in mg/kg. However, in vitro studies have demonstrated its neuroprotective and anti-inflammatory effects at concentrations around 5.0 μM[1]. This information can be used as a starting point for dose-range finding studies. Researchers should begin with a low dose, calculated based on the in vitro effective concentration and the estimated volume of distribution in the target tissue, and escalate the dose systematically.

Q2: What is the primary mechanism of action for this compound that I should be aware of when designing my study?

A2: this compound has been shown to exert its effects through multiple signaling pathways. Its anti-inflammatory action is linked to the inhibition of the c-Jun N-terminal kinase (JNK) pathway. Its neuroprotective effects are associated with the modulation of intracellular calcium levels ([Ca2+]) and the reduction of reactive oxygen species (ROS)[1]. Understanding these mechanisms can help in the selection of appropriate biomarkers and endpoints for your study.

Q3: What are the common routes of administration for compounds like this compound in rodents?

A3: Common administration routes for rodents include intraperitoneal (IP) injection, oral gavage, and intravenous (IV) injection. The choice of administration route will depend on the experimental goals, the physicochemical properties of the this compound formulation, and the desired pharmacokinetic profile. Oral administration is often preferred for its convenience and clinical relevance, but bioavailability may be a concern. IP and IV injections offer more direct and predictable systemic exposure.

Q4: How can I prepare a this compound solution for in vivo administration?

A4: The solubility of this compound in aqueous solutions is a critical consideration. For in vitro studies, it has been dissolved in dimethyl sulfoxide (B87167) (DMSO)[1]. For in vivo use, it is crucial to use a vehicle that is safe and appropriate for the chosen route of administration. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or Cremophor EL. It is essential to conduct preliminary vehicle toxicity studies to ensure the chosen vehicle does not produce adverse effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect at the initial dose. - Insufficient Dose: The initial dose may be too low to elicit a biological response. - Poor Bioavailability: If administered orally, the compound may have low absorption or high first-pass metabolism. - Formulation Issue: The compound may not be fully dissolved or stable in the vehicle.- Dose Escalation: Systematically increase the dose in subsequent cohorts of animals. - Change Administration Route: Consider a route with higher bioavailability, such as intraperitoneal or intravenous injection. - Optimize Formulation: Evaluate the solubility and stability of this compound in the chosen vehicle. Consider using a different vehicle or adding a solubilizing agent.
Signs of toxicity in animals (e.g., weight loss, lethargy). - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).- Dose Reduction: Immediately reduce the dose in subsequent experiments. - Toxicity Study: Conduct a formal acute toxicity study to determine the MTD. This typically involves administering a range of doses to different groups of animals and monitoring for adverse effects over a set period.
High variability in experimental results. - Inconsistent Dosing Technique: Variations in the administration procedure can lead to inconsistent drug delivery. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Unstable Formulation: The compound may be degrading in the vehicle over time.- Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling and drug administration. - Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability. - Prepare Fresh Formulations: Prepare the this compound solution fresh before each experiment.
Difficulty in dissolving this compound. - Poor Solubility: this compound, like many natural products, may have low aqueous solubility.- Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., DMSO, ethanol, polyethylene (B3416737) glycol, corn oil). - Use of Co-solvents/Surfactants: Employ co-solvents or non-ionic surfactants (e.g., Tween 80, Cremophor EL) to improve solubility. - Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and improve dissolution rate.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

Objective: To determine a safe and effective dose range of this compound for a specific in vivo model.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO in saline)

  • Animal model (e.g., BALB/c mice or Wistar rats)

  • Syringes and needles appropriate for the chosen administration route

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare a series of dosing solutions by diluting the stock solution with the vehicle to achieve the desired final concentrations. It is advisable to start with doses extrapolated from in vitro data and include several dose levels (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Animal Grouping:

    • Randomly assign animals to different dose groups, including a vehicle control group. A typical group size is 5-8 animals.

  • Administration:

    • Administer the assigned dose of this compound or vehicle to each animal via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe the animals closely for any signs of toxicity or adverse effects immediately after dosing and at regular intervals for at least 24-48 hours.

    • Record body weight daily.

    • At the end of the observation period, collect relevant biological samples (e.g., blood, tissue) to assess efficacy and potential toxicity markers.

  • Data Analysis:

    • Analyze the collected data to identify a dose that produces the desired biological effect without causing significant toxicity. This will inform the dose selection for subsequent efficacy studies.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound via intraperitoneal injection.

Materials:

  • Dosing solution of this compound

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

  • Injection Site Identification:

    • Position the mouse so that its head is tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

  • Post-injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the known signaling pathway of this compound and a general workflow for optimizing its dosage.

Pinusolide_Signaling_Pathway This compound This compound Ca_Influx Intracellular Ca2+ Influx This compound->Ca_Influx Inhibits JNK_Pathway JNK Pathway This compound->JNK_Pathway Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Inflammation Inflammation Ca_Influx->Inflammation JNK_Pathway->Inflammation Neurotoxicity Neurotoxicity ROS->Neurotoxicity

Caption: Signaling pathway of this compound's anti-inflammatory and neuroprotective effects.

Dosage_Optimization_Workflow Start Start: In Vitro Data (e.g., 5.0 μM) DoseRange Dose-Range Finding Study (e.g., 1-50 mg/kg) Start->DoseRange AssessToxicity Assess Toxicity (MTD Determination) DoseRange->AssessToxicity AssessEfficacy Assess Efficacy (Biomarkers, Phenotype) DoseRange->AssessEfficacy OptimalDose Select Optimal Dose AssessToxicity->OptimalDose AssessEfficacy->OptimalDose EfficacyStudies Conduct Full-Scale Efficacy Studies OptimalDose->EfficacyStudies

Caption: Experimental workflow for optimizing this compound dosage in vivo.

References

Minimizing batch-to-batch variability of Pinusolide extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and standardized protocols to minimize batch-to-batch variability in Pinusolide extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is consistent extraction critical?

This compound is a bioactive diterpene lactone isolated from plants such as Biota orientalis (also known as Thuja orientalis).[1][2][3] It has demonstrated various pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][4] Batch-to-batch consistency is crucial because variability in the chemical composition of the extract can lead to inconsistent biological activity, undermining the reliability and reproducibility of research findings and hindering drug development efforts.[5][6]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Variability in botanical extracts stems from three main sources: the raw plant material, the extraction and processing methods, and the storage conditions of the final extract.[5][6][7]

  • Raw Material Variability: The chemical makeup of plants is influenced by genetics, geographical origin, climate, harvest timing, and storage of the plant material.[6][7]

  • Inconsistent Processing: Differences in extraction techniques (e.g., solvent type, temperature, duration) and the lack of universal, standardized protocols can lead to significant variations between batches.[7][8]

  • Post-Extraction Degradation: Bioactive compounds like this compound can degrade over time if not stored under optimal conditions, as they are often sensitive to light, heat, oxygen, and pH.[7][9]

Q3: How can I standardize the starting plant material?

Standardization of the raw material is the first and most critical step.[10] This involves:

  • Botanical Authentication: Ensure correct species identification. DNA barcoding can be a useful tool for this purpose.[7]

  • Source Consistency: Whenever possible, source plant material from the same geographical region and supplier.

  • Harvesting Protocol: Harvest at the same time of year and at the same developmental stage to minimize variation in phytochemical content.[6][7]

  • Post-Harvest Processing: Employ consistent drying and grinding methods. The particle size of the ground material should be uniform to ensure even solvent penetration.[11]

  • Quality Control: Perform macroscopic and microscopic examination and consider using chromatographic fingerprinting (e.g., HPLC) to qualify incoming raw material.[6][12]

Q4: What are the critical parameters to control during the extraction process?

To ensure reproducibility, the following parameters must be tightly controlled:

  • Solvent: The choice of solvent and its concentration (e.g., 90% methanol) is critical as it determines which compounds are extracted.[11][13] Always use high-purity solvents.

  • Temperature and Time: Extraction kinetics are highly dependent on temperature and duration.[8] Over-extraction can lead to the breakdown of target compounds or the extraction of undesirable impurities.

  • Solid-to-Solvent Ratio: This ratio should be kept constant to ensure consistent extraction efficiency.[14]

  • Agitation/Mixing: The rate of mixing affects the mass transfer of this compound from the plant material to the solvent.[15]

Q5: How should I store this compound extracts to prevent degradation?

Proper storage is essential to maintain the integrity of the extract.[7]

  • Temperature: Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down potential degradation reactions.

  • Light: Protect extracts from light by using amber vials or storing them in the dark, as many phytochemicals are light-sensitive.[16]

  • Atmosphere: For highly sensitive compounds, consider removing oxygen by flushing storage containers with an inert gas like nitrogen or argon before sealing.[7]

  • pH: The stability of diterpenes can be pH-dependent.[9][17] Extracts should be stored in neutral, buffered solutions if they are not in a dry format.

Troubleshooting Guides

Problem: Low or Inconsistent this compound Yield

Q: My extract yield is highly variable between batches. What are the likely causes and how can I fix it?

A: Inconsistent yield is a common problem stemming from variations in the raw material or extraction procedure. Use the following workflow to diagnose the issue.

G start Problem: Inconsistent this compound Yield q1 Is raw material standardized? start->q1 s1 Action: Implement raw material QC (See FAQ Q3). Verify species, source, harvest time, and particle size. q1->s1 No q2 Are extraction parameters strictly controlled? q1->q2 Yes s1->q2 s2 Action: Calibrate equipment. Ensure consistent solvent:solid ratio, temperature, and time. Use high-purity solvents. q2->s2 No q3 Is the material ground to a consistent particle size? q2->q3 Yes s2->q3 s3 Action: Sieve ground material to ensure uniform particle size for consistent solvent penetration. q3->s3 No end Resolution: Consistent Yield Achieved q3->end Yes s3->end

Caption: Troubleshooting workflow for inconsistent extract yields.

Problem: Variable Bioactivity or Chromatographic Profile

Q: HPLC analysis shows a different chemical fingerprint for each batch, even when the yield is similar. How do I address this?

A: A variable fingerprint points to inconsistencies in the extraction process that selectively alter the ratios of extracted compounds or cause degradation of this compound.

  • Review Extraction Method: Even minor deviations in solvent polarity (e.g., water content in methanol), pH, or temperature can change the solubility of different compounds, altering the final profile.[18]

  • Investigate Degradation: this compound may be degrading during extraction or workup. The stability of similar diterpenoids is known to be affected by basic pH, hydrophilic solvents, and high temperatures.[9] Ensure the process avoids harsh conditions.

  • Standardize Analytical Method: Ensure your HPLC method is robust.[19] Variations in sample preparation, injection volume, or mobile phase composition can create the appearance of batch variability. Use an internal standard for more reliable quantification.[20]

Problem: Emulsion Formation During Liquid-Liquid Partitioning

Q: During the solvent partitioning step (e.g., with hexane (B92381) or CH2Cl2), I am struggling with emulsions that won't separate. What can I do?

A: Emulsion formation is a frequent issue in natural product extraction, often caused by surfactant-like molecules in the crude extract.[21]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to reduce the formation of fine droplets.[21]

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[21]

  • Centrifugation: Transfer the emulsion to centrifuge tubes. The applied force can often compel the layers to separate.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[21]

  • Temperature Change: Gently warming or cooling the separatory funnel may help, as temperature can affect solvent densities and viscosities.[15]

Data Presentation: Key Parameters and Mitigation

Table 1: Factors Influencing Batch-to-Batch Variability and Mitigation Strategies

Factor CategorySource of VariabilityRecommended Control & Mitigation Strategy
Raw Material Genetic & Environmental VariationSource from a single, reputable supplier; establish a voucher specimen. Use DNA barcoding for authentication if needed.[7]
Harvest Time & ConditionsDefine a strict harvesting window (e.g., season, plant age) and protocol.[6]
Post-Harvest HandlingStandardize drying (temperature, humidity) and grinding (sieve to a consistent particle size) procedures.[11]
Extraction Process Solvent Quality & CompositionUse high-purity, HPLC-grade solvents. Precisely measure solvent ratios (e.g., 90% MeOH in water).[11]
Extraction ParametersTightly control temperature, duration, and solid-to-solvent ratio. Use calibrated equipment.[5][8]
Process InconsistenciesDevelop and strictly follow a detailed Standard Operating Procedure (SOP).[10]
Analysis & Storage Compound DegradationStore extracts protected from light and heat (-20°C or below).[7] Consider storage under an inert atmosphere.
Analytical VarianceValidate the analytical method (e.g., HPLC). Use a certified reference standard for this compound and an internal standard for quantification.[22][23]

Experimental Protocols

Protocol 1: Standardized Extraction of this compound from Biota orientalis

This protocol is a generalized method based on published procedures for isolating this compound.[13][24]

  • Preparation of Plant Material:

    • Dry the leaves of Biota orientalis in a ventilated oven at 40-50°C until brittle.

    • Grind the dried leaves into a coarse powder (e.g., 20-40 mesh). Homogenize the powder thoroughly.

  • Ultrasonic-Assisted Extraction:

    • Weigh 100 g of the dried powder and place it in a suitable flask.

    • Add 1 L of 90% methanol (B129727) (MeOH).

    • Place the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature (e.g., 45°C).[13]

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine all filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract (e.g., 10 g) in 200 mL of distilled water.

    • Transfer the suspension to a separatory funnel and partition three times with an equal volume of n-hexane to remove non-polar compounds like chlorophyll.[11][13] Discard the n-hexane layers.

    • Subsequently, partition the remaining aqueous layer three times with an equal volume of dichloromethane (B109758) (CH2Cl2) to extract this compound and other diterpenes.

    • Combine the dichloromethane layers.

  • Final Concentration:

    • Dry the combined dichloromethane fraction over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final this compound-enriched extract.

    • Store the dried extract at -20°C in a sealed, amber vial.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_partition 3. Purification cluster_qc 4. QC & Storage p1 Dried Biota orientalis Leaves p2 Grind to Consistent Powder (20-40 mesh) p1->p2 e1 Ultrasonic Extraction (100g powder in 1L 90% MeOH) p2->e1 e2 Filter and Collect Filtrate e1->e2 e3 Repeat Extraction 2x e2->e3 e4 Combine Filtrates e3->e4 u1 Concentrate via Rotary Evaporation e4->u1 u2 Suspend in Water u1->u2 u3 Partition with n-Hexane (Remove Non-polar Impurities) u2->u3 u4 Partition Aqueous Layer with Dichloromethane u3->u4 u5 Combine Dichloromethane Layers u4->u5 u6 Dry and Evaporate to Yield This compound-Enriched Extract u5->u6 q1 Quantify this compound (HPLC) u6->q1 q2 Store at -20°C (Protected from light) q1->q2

Caption: Standardized workflow for this compound extraction.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound. The method should be validated for specificity, linearity, accuracy, and precision.[22][25]

  • Standard and Sample Preparation:

    • Standard Stock: Accurately weigh 1 mg of pure this compound reference standard and dissolve in 1 mL of methanol to make a 1 mg/mL stock solution.

    • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

    • Sample Preparation: Accurately weigh 10 mg of the dried this compound extract, dissolve it in 10 mL of methanol, and vortex thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Use the parameters outlined in the table below. These may require optimization for your specific instrument and column.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Table 2: Recommended HPLC Parameters for this compound Quantification

ParameterSpecificationRationale / Notes
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separating moderately polar compounds like diterpenes.[25]
Mobile Phase Isocratic or Gradient Elution with Acetonitrile and WaterA typical starting point is a 60:40 (v/v) mixture of Acetonitrile:Water. A gradient may be needed to resolve closely eluting peaks.
Flow Rate 1.0 mL/minStandard analytical flow rate. Adjust as needed to optimize separation and run time.
Detection UV Detector at ~220 nmThis compound contains chromophores that absorb in the low UV range.[24]
Column Temp. 25-30°CMaintaining a constant temperature is crucial for reproducible retention times.
Injection Vol. 10-20 µLShould be consistent across all standards and samples.
Internal Standard Structurally similar, stable compound not present in the extractRecommended for highest accuracy to account for injection volume variability.

Signaling Pathway Visualization

This compound has been shown to exert anti-inflammatory effects by inhibiting the generation of leukotriene C4 (LTC4) in mast cells. It achieves this by specifically blocking the c-Jun N-terminal kinase (JNK) signaling pathway and reducing calcium influx, which are necessary for the activation of enzymes that produce LTC4.[1]

G cluster_cell Mast Cell stimulus Antigen (IgE) Stimulation ca_influx Intracellular Ca2+ Influx stimulus->ca_influx jnk JNK Pathway Activation stimulus->jnk cpla2 cPLA2 Phosphorylation ca_influx->cpla2 jnk->cpla2 ltc4 Leukotriene C4 (LTC4) Generation cpla2->ltc4 inflammation Inflammatory Response ltc4->inflammation This compound This compound This compound->ca_influx Inhibits This compound->jnk Inhibits

Caption: this compound's inhibitory action on the JNK signaling pathway.[1]

References

Technical Support Center: Addressing Pinusolide Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference from Pinusolide in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product classified as a diterpene lactone.[1][2] It has been reported to exhibit several biological activities, including acting as a potent platelet-activating factor (PAF) receptor antagonist.[3][4] Additionally, studies have suggested its potential as an antileukemic agent by inducing apoptosis in tumor cells and as a neuroprotective agent.[5]

Q2: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?

Currently, there is no direct and widespread scientific literature that explicitly classifies this compound as a Pan-Assay Interference Compound (PAIN). However, like many natural products, its chemical structure contains functionalities that could potentially lead to assay interference under certain conditions. Therefore, it is prudent for researchers to be aware of potential artifacts and to perform appropriate counter-screens.

Q3: What are the potential mechanisms of HTS interference for a compound like this compound?

Based on its chemical structure as a diterpene lactone and general knowledge of HTS interference, potential mechanisms for this compound interference include:

  • Covalent Modification: The lactone ring in this compound is a potential electrophilic site that could react with nucleophilic residues (such as cysteine) in proteins, leading to covalent modification and non-specific inhibition.

  • Compound Aggregation: Molecules with a certain degree of lipophilicity can form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results.

  • Fluorescence Interference: While not definitively reported for this compound, some natural products can exhibit intrinsic fluorescence or quench the fluorescence of assay reagents, leading to erroneous signals in fluorescence-based assays.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential interference from this compound in your HTS assays.

Issue 1: You observe potent, but non-specific, inhibition in your primary screen.

  • Question: Could this compound be acting as a covalent modifier in my assay?

    • Troubleshooting Steps:

      • Pre-incubation with Target: Perform an experiment where you pre-incubate this compound with the target protein for varying amounts of time before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.

      • Dialysis or Size-Exclusion Chromatography: After pre-incubation, remove unbound this compound by dialysis or size-exclusion chromatography. If the inhibitory effect persists, it is a strong indicator of covalent binding.

      • Mass Spectrometry: The most definitive method is to use mass spectrometry to analyze the target protein after incubation with this compound to detect any mass shift corresponding to the addition of the compound.

  • Question: Is it possible that this compound is forming aggregates in my assay buffer?

    • Troubleshooting Steps:

      • Detergent Addition: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80). If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.

      • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of sub-micron aggregates of this compound in your assay buffer at the screening concentration.

      • Centrifugation: Centrifuge the assay plate before reading the results. If this compound is aggregating, the aggregates may pellet, leading to a loss of the inhibitory effect.

Issue 2: You are using a fluorescence-based assay and observe unexpected results.

  • Question: Could this compound be interfering with the fluorescence readout of my assay?

    • Troubleshooting Steps:

      • Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.

      • Quenching Assay: In a cell-free system, mix this compound with your fluorescent probe or substrate and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

      • Control Assay with an Unrelated Protein: Perform your assay with an unrelated protein that should not be affected by your compound. If you still observe a signal change, it points towards assay interference.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueAssay SystemReference
IC50 ~5 x 10-6 MPAF-induced [3H]serotonin release from rabbit platelets[3]
Apoptosis Induction Induces apoptosis at 100 µMBurkitt lymphoma cell line BJAB[5]

Experimental Protocols

Protocol 1: Detergent-Based Assay to Detect Compound Aggregation

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.

  • Perform your standard HTS assay using both buffer conditions in parallel.

  • Add this compound at the desired concentration range to both sets of assays.

  • Incubate and measure the assay signal as you would normally.

  • Analyze the results: A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Intact Protein Mass Spectrometry to Detect Covalent Modification

  • Incubate the target protein (at a suitable concentration, e.g., 1-10 µM) with an excess of this compound (e.g., 10-100 µM) in the assay buffer for a defined period (e.g., 1-2 hours) at the assay temperature. Include a control sample of the protein without this compound.

  • Desalt the samples to remove unbound this compound using a suitable method like a C4 ZipTip or dialysis.

  • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass spectra of the this compound-treated protein with the control. An increase in mass corresponding to the molecular weight of this compound (346.46 g/mol ) indicates covalent adduction.

Visualizations

Troubleshooting_Workflow start Observed Inhibition by this compound in HTS covalent_q Is it time-dependent? start->covalent_q covalent_yes Potential Covalent Modification covalent_q->covalent_yes Yes covalent_no Covalent Modification Less Likely covalent_q->covalent_no No aggregation_q Is it sensitive to detergent? aggregation_yes Potential Aggregation aggregation_q->aggregation_yes Yes aggregation_no Aggregation Less Likely aggregation_q->aggregation_no No fluorescence_q Is it a fluorescence-based assay? fluorescence_yes Potential Fluorescence Interference fluorescence_q->fluorescence_yes Yes fluorescence_no Fluorescence Interference Less Likely fluorescence_q->fluorescence_no No ms_confirm Confirm with Mass Spectrometry covalent_yes->ms_confirm covalent_no->aggregation_q dls_confirm Confirm with DLS aggregation_yes->dls_confirm aggregation_no->fluorescence_q counter_screen Perform Fluorescence Counter-screen fluorescence_yes->counter_screen true_hit Potential True Hit - Proceed with Caution fluorescence_no->true_hit ms_confirm->true_hit dls_confirm->true_hit counter_screen->true_hit

Caption: Troubleshooting workflow for this compound interference.

Interference_Mechanisms cluster_covalent Covalent Modification cluster_aggregation Compound Aggregation cluster_fluorescence Fluorescence Interference pinusolide_c This compound (Electrophile) adduct Covalent Adduct (Inhibition) pinusolide_c->adduct Reacts with protein_c Target Protein (Nucleophile) protein_c->adduct pinusolide_a This compound Monomers aggregate This compound Aggregates pinusolide_a->aggregate Self-assembles sequestered Sequestered Protein (Inhibition) aggregate->sequestered Sequesters protein_a Target Protein protein_a->sequestered pinusolide_f This compound signal Altered Fluorescence Signal pinusolide_f->signal Quenches or Emits Light fluorophore Assay Fluorophore fluorophore->signal

Caption: Potential mechanisms of HTS interference by this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized Pinusolide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Pinusolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: While a definitive list of impurities depends on the specific synthetic route, common contaminants in the synthesis of this compound from lambertianic acid may include:

  • Unreacted Starting Material: Residual lambertianic acid.

  • Reagent Carryover: Reagents used in oxidation, cyclization, and esterification steps.

  • Synthetic Intermediates: Partially reacted forms of lambertianic acid or this compound precursors.

  • Isomers: Stereoisomers of this compound that may form under certain reaction conditions.

  • Oxidation Products: Byproducts resulting from the oxidation of the this compound molecule.

  • Solvent Residues: Traces of solvents used during the synthesis and workup.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify the structure of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound and can be used in conjunction with HPLC (LC-MS) to identify impurities.

Q3: What is a realistic target purity for this compound to be used in biological assays?

A3: For in vitro biological assays, a purity of >95% is generally acceptable. For more sensitive applications, such as in vivo studies or drug development, a purity of >98% or even >99% is often required.

Q4: Can this compound be purified by crystallization?

A4: Yes, crystallization can be an effective final purification step, especially for removing minor impurities after chromatographic purification. The choice of solvent is critical and will require screening. A combination of a solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or significant side reactions.Optimize reaction conditions (temperature, time, stoichiometry of reagents).
Inefficient workup procedure.Incorporate additional aqueous washes or a primary purification step like flash chromatography.
Multiple Peaks on HPLC Chromatogram Presence of isomers, byproducts, or unreacted starting materials.Refer to the "Purification Protocol for this compound" section. Consider preparative HPLC for challenging separations.
Degradation of this compound during analysis.Ensure the mobile phase is compatible with this compound and that the sample is fresh.
This compound Co-elutes with an Impurity Insufficient resolution of the chromatographic method.Modify the HPLC method: change the mobile phase gradient, try a different column (e.g., phenyl-hexyl), or adjust the pH of the mobile phase.
Low Recovery After Purification Irreversible adsorption onto the chromatography column.Use a different stationary phase or add a modifier to the mobile phase.
Degradation of this compound during purification.Avoid harsh pH conditions and excessive heat.
Presence of Residual Solvents Inadequate drying of the final product.Dry the sample under high vacuum for an extended period.

Quantitative Data on Purification

The following table summarizes expected purity levels for diterpenes, like this compound, after various purification steps. These are representative values based on the purification of similar natural products.

Purification Step Starting Purity (%) Final Purity (%) Typical Recovery (%)
Flash Column Chromatography (Silica Gel) 50 - 7085 - 9570 - 90
Preparative HPLC (C18) 90 - 95> 9860 - 80
Crystallization > 98> 9950 - 70

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with a mobile phase composition that allows for good separation on an analytical scale (e.g., 50% B to 100% B over 30 minutes).

    • Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound.

Protocol 2: Purity Analysis by Analytical HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in acetonitrile.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Purification_Workflow Crude Crude Synthesized This compound Flash Flash Chromatography (Silica Gel) Crude->Flash SemiPure Semi-Pure this compound (85-95% Purity) Flash->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC Pure Pure this compound (>98% Purity) PrepHPLC->Pure Crystallization Crystallization Pure->Crystallization Optional Final Polish Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis UltraPure Ultra-Pure this compound (>99% Purity) Crystallization->UltraPure UltraPure->Analysis

Caption: General workflow for the purification of synthesized this compound.

Troubleshooting_Tree start Low Purity Detected by Analytical HPLC q1 Are there multiple, well-separated peaks? start->q1 a1_yes Use Preparative HPLC to isolate the main peak. q1->a1_yes Yes q2 Is there a broad peak or co-eluting shoulder? q1->q2 No q3 Is the main peak still impure after preparative HPLC? a1_yes->q3 a2_yes Optimize HPLC Method: - Change gradient - Try a different column (e.g., Phenyl-Hexyl) - Adjust mobile phase pH q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Attempt Crystallization with various solvent systems. q3->a3_yes Yes end Purity Enhanced q3->end No a3_yes->end

Caption: Decision tree for troubleshooting this compound purification.

Preventing Pinusolide degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Pinusolide degradation during storage?

A1: Like many natural products, this compound, a diterpene lactone, is susceptible to degradation through several pathways.[1] The primary causes of degradation are likely hydrolysis of the lactone ring, oxidation, and isomerization, which can be accelerated by factors such as elevated temperature, exposure to light, and the presence of moisture and oxygen.[1][2]

Q2: What are the optimal temperature conditions for storing this compound?

A2: For long-term storage, it is recommended to store this compound at low temperatures. A freezer at -20°C is a suitable option for several months of storage.[3] For storage periods exceeding a year, ultra-low temperatures of -80°C are preferable.[3] Refrigeration at 4°C may be suitable for short-term storage of a few days to weeks.[3] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[][5]

Q3: Should I store this compound as a dry powder or in solution?

A3: For long-term stability, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder.[3] Storing it in solution can lead to faster degradation due to hydrolysis and other solvent-mediated reactions.[6] If you must store it in solution for a short period, use a dry, aprotic solvent and store it at -80°C.

Q4: How does exposure to light and air affect this compound stability?

A4: Exposure to light can cause photodegradation of sensitive organic molecules.[2] Oxygen in the air can lead to oxidation of the compound.[2] Therefore, it is essential to store this compound in a tightly sealed, amber-colored vial to protect it from light and to minimize its exposure to air.[2] For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[7]

Q5: Are there any recommended stabilizers I can use with this compound?

A5: While specific stabilizers for this compound have not been documented, general-purpose antioxidants or chelating agents may offer some protection.[] For instance, antioxidants like ascorbic acid or glutathione (B108866) can help prevent oxidation.[] However, their compatibility and effectiveness with this compound would need to be experimentally verified. It's important to note that some additives can also accelerate degradation under certain conditions.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity after storage This compound has degraded.1. Verify storage conditions (temperature, light exposure). 2. Analyze the sample using HPLC or LC-MS to check for degradation products. 3. If degradation is confirmed, obtain a fresh sample and store it under optimal conditions (see storage protocol below).
Unexpected peaks in HPLC/LC-MS analysis The sample has degraded, leading to the formation of new compounds.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. Attempt to identify the degradation products using mass spectrometry. 3. Review storage and handling procedures to identify potential causes of degradation.
Change in physical appearance (e.g., color) This could indicate chemical changes or contamination.1. Do not use the sample for experiments. 2. Analyze a small portion to determine the nature of the change. 3. Discard the sample if degradation or contamination is confirmed.

Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound

Parameter Condition Rationale
Temperature -20°C to -80°CReduces molecular motion and slows chemical reactions.[3][7]
Form Lyophilized powderMinimizes hydrolysis and solvent-mediated degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[7]
Container Amber, tightly sealed vialProtects from light and moisture.[2]
Handling Avoid repeated freeze-thaw cyclesPrevents physical stress and potential for moisture condensation.[][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample and detecting degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve it in 1 mL of HPLC-grade acetonitrile (B52724) or methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Reversed-Phase Method):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) and then inject the prepared sample.

    • The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

This protocol is for the identification of potential degradation products.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use the same HPLC conditions as described above.

    • The outlet of the HPLC column is connected to the mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for natural products.[9]

    • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for this compound and its potential degradation products.

    • Mass Range: Scan a mass range that includes the expected mass of this compound (C21H30O4, MW: 346.47 g/mol ) and potential degradation products (e.g., hydrolyzed or oxidized forms).

    • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion of this compound and any suspected degradation product peaks to obtain fragmentation patterns, which can aid in structural elucidation.

Visualizations

This compound This compound (Diterpene Lactone) Hydrolysis Hydrolysis (H₂O) This compound->Hydrolysis Lactone Ring Opening Oxidation Oxidation (O₂) This compound->Oxidation Double Bond Oxidation Isomerization Isomerization (Heat, Light) This compound->Isomerization Structural Rearrangement Hydrolyzed_Product Hydrolyzed Product (Inactive) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product (Inactive) Oxidation->Oxidized_Product Isomer Isomer (Altered Activity) Isomerization->Isomer

Caption: Hypothetical degradation pathways of this compound.

start Start: Issue Encountered (e.g., Loss of Activity) check_storage Check Storage Conditions (Temp, Light, Container) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct analytical_test Perform Analytical Test (HPLC/LC-MS) improper_storage->analytical_test proper_storage->analytical_test degradation_detected Degradation Detected? analytical_test->degradation_detected yes_degradation Yes degradation_detected->yes_degradation Yes no_degradation No degradation_detected->no_degradation No discard_sample Discard Sample & Re-order. Implement Correct Storage Protocol. yes_degradation->discard_sample other_issue Investigate Other Experimental Variables (e.g., Assay Conditions) no_degradation->other_issue

Caption: Troubleshooting flowchart for this compound degradation issues.

receive_sample Receive/Synthesize This compound lyophilize Lyophilize to a Dry Powder receive_sample->lyophilize aliquot Aliquot into Small Quantities in Amber Vials lyophilize->aliquot inert_gas Flush with Inert Gas (Argon/Nitrogen) aliquot->inert_gas seal Seal Vials Tightly inert_gas->seal storage Store at -20°C or -80°C seal->storage usage For Use: Remove One Aliquot. Avoid Freeze-Thaw of Stock. storage->usage

Caption: Recommended workflow for long-term storage of this compound.

References

Technical Support Center: Enhancing Pinusolide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the bioavailability of Pinusolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a diterpene lactone found in plants such as Biota orientalis and Pinus armandii.[1] It has demonstrated several promising biological activities, including neuroprotective effects against glutamate-induced toxicity and potent platelet-activating factor (PAF) antagonism.[2][3] These properties suggest its potential for therapeutic use in neurodegenerative diseases and inflammatory conditions.

Q2: What are the likely challenges affecting the oral bioavailability of this compound?

While specific data on this compound's bioavailability is limited, its chemical structure as a diterpene lactone suggests potential challenges similar to other poorly soluble natural products.[4][5] The primary hurdles are likely:

  • Low Aqueous Solubility: this compound is a solid with a predicted high LogP (4.5), indicating poor water solubility.[1] This can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Limited Permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver before reaching systemic circulation.[6]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?

A variety of formulation strategies can be explored to overcome the challenges of low solubility and improve bioavailability.[7][8][9][10][11] These include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing can enhance dissolution rates.[8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[5][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can encapsulate this compound, aiding its absorption.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of this compound.[5]

  • Nanotechnology Approaches: Formulating this compound into nanoparticles can significantly improve its solubility and dissolution rate.[12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low in vitro dissolution of this compound formulation. Inadequate particle size reduction.Further reduce particle size using techniques like high-pressure homogenization or bead milling.
Poor choice of polymer or carrier for solid dispersion.Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with optimal miscibility with this compound.
Insufficient drug loading in the formulation.Optimize the drug-to-carrier ratio. Higher carrier ratios often lead to better dissolution but lower overall drug content.
High variability in in vivo pharmacokinetic data. Inconsistent food intake in animal subjects.Standardize feeding protocols, as food can significantly impact the absorption of lipid-based formulations.[6]
Precipitation of the drug in the gastrointestinal tract.Incorporate precipitation inhibitors into the formulation, such as HPMC or other cellulosic polymers.[13]
Formulation instability.Assess the physical and chemical stability of the formulation under storage conditions. Amorphous solid dispersions can be prone to recrystallization.
Poor correlation between in vitro dissolution and in vivo bioavailability. Dissolution medium does not reflect in vivo conditions.Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.
Permeability, not dissolution, is the rate-limiting step.Consider incorporating permeation enhancers into the formulation, but with careful evaluation of their potential toxicity.[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) (or another suitable solvent)

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus (USP Type II)

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion and pass it through a 100-mesh sieve.

  • Perform in vitro dissolution studies on the prepared solid dispersion and compare it with pure this compound.

Protocol 2: Formulation of this compound Nanosuspension using High-Pressure Homogenization

Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Poloxamer 188 (as a stabilizer)

  • Deionized water

  • High-pressure homogenizer

  • Zetasizer for particle size analysis

Methodology:

  • Prepare a pre-suspension by dispersing 1% (w/v) this compound and 0.5% (w/v) Poloxamer 188 in deionized water.

  • Stir the pre-suspension with a magnetic stirrer for 30 minutes.

  • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Cool the system during homogenization to prevent drug degradation.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a Zetasizer.

  • Conduct dissolution studies of the nanosuspension and compare with unformulated this compound.

Data Presentation

Table 1: Dissolution Profile of this compound Formulations in Simulated Gastric Fluid (pH 1.2)

Time (min)Pure this compound (% Dissolved)This compound Solid Dispersion (1:4) (% Dissolved)This compound Nanosuspension (% Dissolved)
152.5 ± 0.835.2 ± 2.145.8 ± 3.5
304.1 ± 1.262.7 ± 3.478.2 ± 4.1
606.8 ± 1.585.4 ± 4.092.5 ± 3.8
1209.2 ± 2.091.3 ± 3.795.1 ± 2.9

Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure this compound Suspension150 ± 354.0 ± 1.01250 ± 280100
Solid Dispersion680 ± 952.0 ± 0.55800 ± 750464
Nanosuspension850 ± 1101.5 ± 0.57200 ± 980576

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound API strategy Select Bioavailability Enhancement Strategy This compound->strategy formulation Prepare Formulation (e.g., Solid Dispersion, Nanosuspension) strategy->formulation physchem Physicochemical Characterization (Particle Size, Morphology) formulation->physchem dissolution In Vitro Dissolution Testing formulation->dissolution pk_study Pharmacokinetic Study in Animal Model dissolution->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_strategies drug_admin Oral Administration of this compound dissolution Dissolution drug_admin->dissolution Poor Solubility absorption Absorption dissolution->absorption Poor Permeability liver Liver (First-Pass Metabolism) absorption->liver systemic Systemic Circulation (Therapeutic Effect) liver->systemic Metabolism nano Nanoformulations nano->dissolution Improves sd Solid Dispersions sd->dissolution Improves lipid Lipid-Based Systems lipid->absorption Improves

Caption: Overcoming barriers to oral bioavailability of this compound with formulation strategies.

References

Resolving analytical challenges in Pinusolide detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve analytical challenges in Pinusolide detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for quantifying diterpenoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is often used for routine analysis and quantification in less complex matrices due to its robustness and cost-effectiveness. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices where low detection limits are required.[1]

Q2: What are the primary challenges encountered during this compound analysis in biological samples?

A2: The primary challenges include matrix effects, low extraction recovery, and compound instability. Matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting components from the sample matrix, are a significant issue in LC-MS/MS analysis.[1][2][3] Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous substances such as phospholipids, proteins, and salts that can interfere with the analysis.[2][4] this compound may also be susceptible to degradation due to factors like pH, temperature, and light exposure during sample preparation and storage.[5][6][7]

Q3: How can I minimize the degradation of this compound during sample storage and preparation?

A3: To ensure the stability of this compound, it is recommended to store samples at low temperatures, such as -20°C or -80°C, and protect them from light by using amber vials.[5] The pH of the solution should be controlled, as extreme pH values can lead to hydrolysis.[6][7] During sample preparation, it is advisable to work quickly, keep samples on ice, and avoid prolonged exposure to high temperatures. The choice of extraction method can also influence stability; harsh methods may cause degradation.[5]

Q4: What are matrix effects and how can they be evaluated?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, leading to either ion suppression or enhancement in LC-MS/MS analysis.[1][2][8] This can result in inaccurate and imprecise quantification.[1] Matrix effects can be qualitatively assessed using the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected, and any deviation in the analyte's baseline signal indicates the presence of interfering components.[2]

Troubleshooting Guides

HPLC-UV Analysis Issues
Problem Potential Cause Troubleshooting Steps
Drifting Retention Times 1. Poor column equilibration.[9][10] 2. Changes in mobile phase composition.[9] 3. Fluctuation in column temperature.[9][10][11] 4. Column contamination.1. Ensure the column is equilibrated for at least 10-20 column volumes with the mobile phase before injection.[11] 2. Prepare fresh mobile phase daily and ensure components are miscible and properly degassed.[10] 3. Use a column oven to maintain a constant temperature.[10][11] 4. Flush the column with a strong solvent to remove contaminants.[11]
Broad or Tailing Peaks 1. Column deterioration or contamination.[9] 2. Mismatch between sample solvent and mobile phase.[11] 3. Extra-column volume (e.g., long tubing). 4. Secondary interactions with active sites on the column packing.[9]1. Replace the guard column or the analytical column if performance degrades. 2. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume. 3. Use tubing with a smaller internal diameter and minimize its length. 4. Add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites.
Ghost Peaks 1. Contamination in the injector or column.[12] 2. Late eluting peak from a previous injection.[12] 3. Impurities in the mobile phase or sample.1. Run a blank gradient after each sample injection to wash the column. 2. Implement a column wash step at the end of each analytical run using a strong solvent.[12] 3. Use high-purity HPLC-grade solvents and filter all samples before injection.
LC-MS/MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts).[1][3][4] 2. Inefficient sample clean-up.[1] 3. High concentration of salts or buffers in the mobile phase.1. Optimize chromatographic conditions to separate this compound from interfering peaks.[1] 2. Improve the sample preparation method. Consider using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[1] 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[8] 4. Reduce the concentration of non-volatile additives in the mobile phase.
Low Sensitivity / Poor Signal 1. Suboptimal ionization parameters (e.g., spray voltage, gas flow, temperature). 2. Analyte degradation in the ion source. 3. Inefficient mobile phase for ionization.1. Perform tuning and optimization of all MS parameters using a standard solution of this compound. 2. Adjust source temperature and gas flows to minimize in-source degradation. 3. Add modifiers to the mobile phase (e.g., formic acid, ammonium (B1175870) formate) to improve ionization efficiency.[13][14]
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in matrix effects between samples.[4] 3. Instrument instability.1. Automate the sample preparation process if possible. Ensure precise and consistent execution of each step. 2. Use a robust sample clean-up method to minimize variability in the matrix.[1] 3. Perform regular system suitability tests and calibrations to monitor instrument performance.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification
  • Chromatographic System: HPLC with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Gradient Example: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by performing a UV scan of a this compound standard (typically in the range of 220-280 nm for diterpenoids).

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

Protocol 2: Evaluation of Matrix Effects by Post-Column Infusion
  • Setup: Configure the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer ion source.

  • Infusion: Use a syringe pump to deliver a constant flow of a standard this compound solution (e.g., 100 ng/mL) into the mobile phase stream via the T-junction.

  • Analysis:

    • Begin infusing the this compound solution and allow the MS signal to stabilize, establishing a steady baseline.

    • Inject a blank, extracted matrix sample (a sample prepared from the same biological matrix but without this compound).

    • Monitor the this compound-specific MRM transition throughout the chromatographic run.

  • Interpretation: Any significant deviation (suppression or enhancement) from the stable baseline indicates the elution of matrix components that interfere with this compound's ionization. The retention times of these deviations highlight regions where matrix effects are most pronounced.[2]

Visual Guides

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column check_solvent Is the sample solvent stronger than the mobile phase? check_column->check_solvent No solution_column Action: Replace guard/analytical column. check_column->solution_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_solvent->check_mobile_phase No solution_solvent Action: Dissolve sample in mobile phase or inject smaller volume. check_solvent->solution_solvent Yes solution_ph Action: Adjust mobile phase pH or add an ion-pairing agent. check_mobile_phase->solution_ph Yes end_node Problem Resolved solution_column->end_node solution_solvent->end_node solution_ph->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample Collection (e.g., Plasma) extraction 2. Sample Extraction (e.g., SPE or LLE) sample->extraction evaporation 3. Solvent Evaporation extraction->evaporation reconstitution 4. Reconstitution in Mobile Phase evaporation->reconstitution injection 5. LC-MS/MS Injection reconstitution->injection separation 6. Chromatographic Separation injection->separation detection 7. Mass Spectrometric Detection separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification using Calibration Curve integration->quantification report 10. Final Report quantification->report

Caption: A standard workflow for this compound analysis from sample to report.

G Illustration of Matrix Effect in LC-MS/MS cluster_ideal cluster_matrix lc_column LC Column analyte_ideal This compound lc_column->analyte_ideal analyte_matrix This compound lc_column->analyte_matrix matrix_comp Co-eluting Matrix Components (e.g., Phospholipids) lc_column->matrix_comp ion_source MS Ion Source signal_ideal Expected Signal ion_source->signal_ideal Efficient Ionization signal_suppressed Suppressed Signal ion_source->signal_suppressed Inefficient Ionization analyte_ideal->ion_source Analyte enters source alone analyte_matrix->ion_source matrix_comp->ion_source Interference

Caption: How co-eluting matrix components can cause ion suppression.

References

Cell viability issues in high-concentration Pinusolide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in high-concentration Pinusolide experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate forming immediately after adding my high-concentration this compound stock solution (in DMSO) to the cell culture medium. What is causing this and how can I fix it?

A: This is a common issue known as "crashing out," which occurs because this compound has very low solubility in aqueous solutions like cell culture media[1]. While it dissolves well in organic solvents like DMSO, rapid dilution into the aqueous medium causes it to precipitate[2][3].

Solutions:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (and ideally below 0.1%) as higher concentrations can be toxic to cells and increase the likelihood of precipitation.

  • Use a Serial Dilution Method: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in pre-warmed (37°C) cell culture medium, then add this intermediate dilution to your cells[3].

  • Determine Maximum Solubility: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium before treating your cells.

Q2: My MTT assay results show an unexpected increase in absorbance (suggesting higher viability) at high this compound concentrations. Is this a real effect?

A: This is likely an artifact of the assay itself. Some chemical compounds can directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity, leading to a false positive signal[4][5].

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells with culture medium and the same high concentrations of this compound you used in your experiment, but without any cells. Add the MTT reagent and solubilization buffer as you would normally[6]. If you observe a color change, it confirms that this compound is directly interfering with the MTT reagent.

  • Switch to a Different Viability Assay: If interference is confirmed, use an assay with a different detection principle. A lactate (B86563) dehydrogenase (LDH) assay is an excellent alternative, as it measures membrane integrity by quantifying LDH release from damaged cells and is less prone to this type of chemical interference[6][7][8].

Q3: What is the mechanism of this compound-induced cell death at high concentrations?

A: this compound is known to induce apoptosis in tumor cells[2]. At lower, neuroprotective concentrations (e.g., 5.0 μM), it has been shown to reduce the activation of caspase-3/7 in response to other apoptotic stimuli[9]. However, at high, cytotoxic concentrations, it likely overwhelms cellular systems, leading to programmed cell death through the activation of apoptotic pathways, potentially involving caspases[9][10]. The exact mechanism can be cell-type dependent and may involve an increase in intracellular calcium, oxidative stress, and subsequent activation of the caspase cascade[9].

Troubleshooting Guide for Cell Viability Assays

This guide addresses common problems encountered during high-concentration this compound experiments.

Observed ProblemPotential CauseRecommended SolutionRecommended Controls
High variability between replicate wells. 1. Incomplete formazan solubilization (MTT assay). 2. Uneven cell seeding. 3. "Edge effect" due to evaporation in outer wells.1. Ensure complete dissolution of formazan crystals by increasing incubation time with the solvent and mixing thoroughly[6]. 2. Create a homogenous single-cell suspension before plating; mix the suspension between seeding replicates[6]. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead to maintain humidity[4].Visual confirmation of complete crystal dissolution before reading. Visual inspection of cell distribution after seeding.
High background absorbance in control wells (no cells). 1. Contamination of reagents or media with bacteria or yeast. 2. Phenol (B47542) red or serum components in the media are reducing the MTT reagent[4][6]. 3. This compound is directly reducing the MTT reagent[5].1. Use fresh, sterile reagents and media; practice strict aseptic technique[11]. 2. Use phenol red-free media and reduce serum concentration or use serum-free media during the MTT incubation step[6]. 3. Perform a cell-free control experiment. If positive, switch to an LDH assay[6].Wells with media and MTT only. Wells with media, MTT, and this compound (no cells).
Overall low absorbance readings in all wells. 1. Cell seeding density is too low[4]. 2. Incubation time with the assay reagent (e.g., MTT) was too short. 3. Cells are not metabolically active due to poor culture conditions.1. Increase the initial cell seeding density. Determine the optimal density through a cell titration experiment. 2. Increase the incubation time with the reagent; check for color development microscopically. 3. Check incubator CO2, temperature, and humidity. Ensure media is not depleted of essential nutrients[12].A positive control using a known cytotoxic agent to ensure the assay can detect cell death.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₂₁H₃₀O₄[2][13]
Molecular Weight 346.46 g/mol [2][13][14]
Predicted Water Solubility 0.0013 g/L[1]
LogP ~4.5[1][14]
Common Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Table 2: Comparison of Recommended Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells[4].Well-established, cost-effective.Prone to interference from reducing compounds[4][5]. Requires a solubilization step[4].
LDH Assay Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes[7][8].Fewer steps (no solubilization). Less prone to interference from colored or reducing compounds. Measures cell death directly[7][15].Signal can be affected by LDH activity present in serum[15]. Measures membrane rupture (necrosis) more effectively than early-stage apoptosis.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of compound precipitation.

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate Dilution: Before treating cells, pre-warm your complete cell culture medium (with serum) to 37°C. Prepare an intermediate dilution of your this compound stock in this pre-warmed medium. For example, dilute your 100 mM stock to 1 mM.

  • Prepare Final Working Concentrations: Perform a serial dilution from your intermediate stock into pre-warmed medium to achieve your final desired concentrations for cell treatment.

  • Final Check: After the final dilution, visually inspect the medium. It should be clear, with no signs of cloudiness or precipitate, before being added to the cells[3].

G start High-concentration this compound added to media check_precip Observe precipitate or cloudiness in media? start->check_precip precip_yes Precipitation Occurs check_precip->precip_yes Yes precip_no Solution is Clear check_precip->precip_no No sol_1 Check final DMSO concentration. Is it >0.5%? precip_yes->sol_1 proceed Proceed with cell treatment and viability assay. precip_no->proceed sol_1_yes Reduce DMSO concentration. Re-prepare stock. sol_1->sol_1_yes Yes sol_2 Perform serial dilution in pre-warmed (37°C) media. sol_1->sol_2 No sol_3 Determine max soluble concentration via solubility test. sol_2->sol_3

Caption: Troubleshooting workflow for this compound precipitation issues.

Protocol 2: LDH Cytotoxicity Assay

This assay is recommended to avoid potential interference from this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂)[8].

  • Controls Setup: Prepare triplicate wells for each control:

    • Vehicle Control: Cells treated with the same final concentration of DMSO used in the experimental wells.

    • Spontaneous LDH Release: Untreated cells (add only culture medium).

    • Maximum LDH Release: Cells to be treated with a lysis buffer just before the final step[15].

    • Medium Background: Wells containing only culture medium (no cells) to measure background LDH from serum[7].

  • Cell Treatment: Add 50-100 µL of your this compound working solutions (and vehicle controls) to the appropriate wells. Incubate for your desired exposure period (e.g., 24, 48 hours)[8].

  • Lysis: 45 minutes before the end of the incubation, add 10 µL of Lysis Buffer (provided in most kits) to the "Maximum LDH Release" wells[15].

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture (reconstituted as per the kit manufacturer's instructions) to each well of the new plate containing the supernatant[15].

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm[15].

  • Calculation:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

G n1 1. Seed Cells in 96-well plate n2 2. Incubate Overnight n1->n2 n3 3. Treat cells with This compound & Controls n2->n3 n4 4. Incubate for Exposure Period n3->n4 n5 5. Transfer Supernatant to new plate n4->n5 n6 6. Add LDH Reaction Mix n5->n6 n7 7. Incubate 30 min at Room Temp n6->n7 n8 8. Add Stop Solution n7->n8 n9 9. Read Absorbance (490nm) n8->n9

Caption: Experimental workflow for the LDH cytotoxicity assay.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

High concentrations of cytotoxic compounds can induce programmed cell death. While this compound's exact high-concentration cytotoxic mechanism requires specific investigation, it may involve the induction of apoptosis, a tightly regulated process involving specific signaling cascades[2][16].

G This compound High-Concentration This compound stress Cellular Stress (e.g., Oxidative, ER) This compound->stress mito Mitochondrial Pathway Activation stress->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) cytoC->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Effector Caspases (Caspase-3/7) Activation casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: A potential intrinsic apoptosis pathway activated by high-concentration this compound.

References

Validation & Comparative

A Comparative Analysis of Pinusolide and Other Labdane-Type Diterpenes in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the labdane-type diterpene Pinusolide with other notable members of its class, including Andrographolide, Sclareol, and Coronarin D. The focus is on their respective anti-inflammatory and anticancer properties, underpinned by experimental data and mechanistic insights. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Labdane-Type Diterpenes

Labdane-type diterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalene (B14655446) skeleton. They are predominantly found in higher plants and have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] This guide will delve into the specific attributes of this compound and compare them against the well-researched labdane (B1241275) diterpenes: Andrographolide, Sclareol, and Coronarin D.

Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and other selected labdane-type diterpenes.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayTarget/MarkerCell Line/SystemIC50 ValueReference
This compound Leukotriene C4 (LTC4) Generation5-Lipoxygenase (5-LOX)IgE/Ag-induced Bone Marrow-Derived Mast Cells (BMMCs)Concentration-dependent inhibition[2]
Andrographolide Nitric Oxide (NO) ProductioniNOSLPS-stimulated RAW 264.7 macrophages~2.5 µM
Sclareol Not specifiedNot specifiedNot specifiedData not available
Coronarin D Nitric Oxide (NO) ProductioniNOSLPS-induced mouse peritoneal macrophagesReported to inhibit NO production
Table 2: Comparative Anticancer Activity
CompoundCell LineCancer TypeIC50 ValueReference
This compound Data not availableData not availableData not available
Andrographolide HT-29Colon Cancer10.2 µM
A549Lung Cancer8.5 µM
MCF-7Breast Cancer4.8 µM
Sclareol HCT116Colon Cancer35 µM
MCF-7Breast Cancer30 µM[3]
HeLaCervical Cancer40 µM
Coronarin D U-251 MGGlioblastoma10 µM
HCT116Colon Cancer5.6 µM
A549Lung Cancer7.8 µM

Note: Despite extensive searches, specific IC50 values for the cytotoxic activity of isolated this compound against cancer cell lines were not found in the available literature. Studies on Pinus species extracts have shown cytotoxic effects, but data for the pure compound is lacking.[4]

Mechanistic Insights and Signaling Pathways

The biological activities of these labdane diterpenes are exerted through the modulation of various cellular signaling pathways.

This compound

This compound exhibits its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway, which is crucial for the biosynthesis of leukotrienes, potent inflammatory mediators.[2] Specifically, it blocks the generation of leukotriene C4 (LTC4) in mast cells by suppressing the phosphorylation of cytosolic phospholipase A2 (cPLA2) and the influx of intracellular calcium. This action is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

Diagram of this compound's Anti-Inflammatory Signaling Pathway

Pinusolide_Pathway IgE_Ag IgE/Antigen Complex Receptor FcεRI Receptor IgE_Ag->Receptor JNK JNK Phosphorylation Receptor->JNK Ca_Influx Intracellular Ca²⁺ Influx Receptor->Ca_Influx This compound This compound This compound->JNK This compound->Ca_Influx cPLA2 cPLA2 Phosphorylation JNK->cPLA2 Ca_Influx->cPLA2 Five_LOX 5-LOX Translocation to Nucleus cPLA2->Five_LOX LTC4 Leukotriene C4 (LTC4) Generation Five_LOX->LTC4

Caption: this compound inhibits LTC4 generation by blocking JNK and Ca²⁺ influx.

Andrographolide

Andrographolide demonstrates broad-spectrum anticancer activity by modulating multiple signaling pathways. It is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[5] Andrographolide also affects the JAK/STAT, PI3K/Akt, and MAPK pathways, leading to the induction of apoptosis and cell cycle arrest in various cancer cells.[4][6]

Diagram of Andrographolide's Anticancer Signaling Pathways

Andrographolide_Pathway Andrographolide Andrographolide NFkB NF-κB Pathway Andrographolide->NFkB JAK_STAT JAK/STAT Pathway Andrographolide->JAK_STAT PI3K_Akt PI3K/Akt Pathway Andrographolide->PI3K_Akt MAPK MAPK Pathway Andrographolide->MAPK Proliferation Inhibition of Proliferation NFkB->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest

Caption: Andrographolide inhibits multiple pathways to induce anticancer effects.

Sclareol

Sclareol induces apoptosis and cell cycle arrest in cancer cells primarily through the modulation of the MAPK/ERK signaling pathway.[7] It has been shown to upregulate the tumor suppressor caveolin-1 (B1176169) and can sensitize cancer cells to other chemotherapeutic agents. In breast cancer cells, Sclareol has been reported to inhibit the JAK2/STAT3 signaling pathway.[3]

Diagram of Sclareol's Anticancer Signaling Pathway

Sclareol_Pathway Sclareol Sclareol MAPK_ERK MAPK/ERK Pathway Sclareol->MAPK_ERK JAK2_STAT3 JAK2/STAT3 Pathway Sclareol->JAK2_STAT3 Cav1 Caveolin-1 (Tumor Suppressor) Sclareol->Cav1 CellCycleArrest Cell Cycle Arrest (S-phase) MAPK_ERK->CellCycleArrest Apoptosis Apoptosis JAK2_STAT3->Apoptosis Cav1->Apoptosis

Caption: Sclareol's anticancer activity is mediated via MAPK/ERK and JAK/STAT pathways.

Coronarin D

Coronarin D exerts its anticancer effects through the activation of the MAPK pathway, specifically by stimulating ERK and JNK phosphorylation.[8] This leads to the induction of the intrinsic apoptotic pathway.[8] It also inhibits both constitutive and inducible NF-κB pathway activation, which contributes to its pro-apoptotic and anti-invasive properties.[9]

Diagram of Coronarin D's Anticancer Signaling Pathway

CoronarinD_Pathway CoronarinD Coronarin D MAPK MAPK Pathway (ERK/JNK Phosphorylation) CoronarinD->MAPK NFkB NF-κB Pathway CoronarinD->NFkB Apoptosis Intrinsic Apoptosis MAPK->Apoptosis Invasion Inhibition of Invasion NFkB->Invasion

Caption: Coronarin D induces apoptosis and inhibits invasion via MAPK and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of these labdane diterpenes are provided below.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Andrographolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12][13]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histogram.

Conclusion

This comparative analysis highlights the potential of this compound and other labdane-type diterpenes as valuable leads in the development of novel anti-inflammatory and anticancer therapeutics. While Andrographolide, Sclareol, and Coronarin D have been more extensively studied, demonstrating broad-spectrum activities through the modulation of key signaling pathways such as NF-κB and MAPK, this compound shows a specific and potent inhibitory effect on the 5-LOX pathway, making it a particularly interesting candidate for inflammatory conditions driven by leukotrienes.

The lack of comprehensive quantitative data on the anticancer activity of this compound presents a clear gap in the current literature and a promising avenue for future research. Further investigation into the cytotoxic effects of this compound against a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential in oncology. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate such future studies and aid in the continued exploration of this fascinating class of natural compounds.

References

Pinusolide's Anti-Inflammatory Activity: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory activity of Pinusolide, a naturally occurring diterpene lactone. Its performance is evaluated against established anti-inflammatory agents, Indomethacin (B1671933) and Dexamethasone (B1670325), with a focus on experimental data from the widely used croton oil-induced ear edema model in mice. This document is intended to provide an objective overview to inform further research and development.

In Vivo Anti-Inflammatory Activity Comparison

This compound has demonstrated notable anti-inflammatory effects in preclinical in vivo models. Its primary mechanism of action is the potent and specific antagonism of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator involved in inflammatory and allergic reactions. By blocking the PAF receptor, this compound effectively mitigates the inflammatory cascade.

The following table summarizes the available quantitative data on the inhibition of ear edema in the croton oil-induced mouse model for this compound and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison in the same experimental setting has not been identified in the reviewed literature.

Table 1: Comparison of Anti-Inflammatory Activity in Croton Oil-Induced Mouse Ear Edema

CompoundDoseRoute of Administration% Inhibition of EdemaReference
This compound 2 mg/earTopicalEffectively Inhibited[1]
Indomethacin 1 mg/earTopical75.1%[2]

Note: The term "Effectively Inhibited" for this compound is sourced from an abstract and lacks a specific percentage[1]. This highlights a data gap and the need for further quantitative studies.

Experimental Protocols

Croton Oil-Induced Ear Edema in Mice

This is a standard and widely used in vivo model to screen for topically active anti-inflammatory agents. The protocol generally involves the following steps:

  • Animal Model: Male Swiss mice are commonly used.

  • Induction of Inflammation: A solution of croton oil (typically 2.5% v/v) in a vehicle such as acetone (B3395972) is applied to the inner surface of the right ear of the mouse. The left ear serves as a control and receives only the vehicle.

  • Treatment: The test compound (e.g., this compound, Indomethacin, Dexamethasone) is dissolved in a suitable vehicle and applied topically to the right ear, usually shortly before or after the application of croton oil.

  • Assessment of Edema: After a specific period (commonly 6 hours), the mice are euthanized. A circular section of both ears is removed using a biopsy punch and weighed. The difference in weight between the right (inflamed) and left (control) ear punches is calculated to quantify the extent of the edema.

  • Calculation of Inhibition: The percentage inhibition of edema for the treated group is calculated relative to the edema observed in the control group (treated with vehicle and croton oil).

Signaling Pathways in this compound's Anti-Inflammatory Action

The anti-inflammatory effects of this compound, through its antagonism of the PAF receptor, are likely mediated by the modulation of downstream signaling pathways, primarily the NF-κB and MAPK pathways. PAF receptor activation is known to trigger these cascades, leading to the production of pro-inflammatory mediators. By blocking the receptor, this compound can prevent these downstream events.

Below are diagrams illustrating the putative signaling pathway of this compound's action and the experimental workflow for its evaluation.

Pinusolide_Signaling_Pathway cluster_membrane Cell Membrane PAF_Receptor PAF Receptor NF_kappaB_Activation NF-κB Activation PAF_Receptor->NF_kappaB_Activation Leads to MAPK_Activation MAPK Activation PAF_Receptor->MAPK_Activation Leads to PAF Platelet-Activating Factor (PAF) PAF->PAF_Receptor Binds & Activates This compound This compound This compound->PAF_Receptor Blocks Pro_inflammatory_Mediators Pro-inflammatory Mediators NF_kappaB_Activation->Pro_inflammatory_Mediators Induces MAPK_Activation->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow Start Start: In Vivo Study Animal_Model Select Animal Model (e.g., Male Swiss Mice) Start->Animal_Model Inflammation_Induction Induce Inflammation (Croton Oil on Right Ear) Animal_Model->Inflammation_Induction Treatment_Groups Administer Treatment Groups (Vehicle, this compound, Comparators) Inflammation_Induction->Treatment_Groups Incubation Incubation Period (e.g., 6 hours) Treatment_Groups->Incubation Euthanasia Euthanize Animals Incubation->Euthanasia Sample_Collection Collect Ear Punch Biopsies Euthanasia->Sample_Collection Measurement Measure Ear Weight Difference (Right vs. Left) Sample_Collection->Measurement Data_Analysis Analyze Data & Calculate % Inhibition Measurement->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating topical anti-inflammatory agents.

Conclusion and Future Directions

This compound demonstrates significant in vivo anti-inflammatory activity, primarily through the antagonism of the PAF receptor. While existing data supports its potential as an anti-inflammatory agent, further research is warranted. Specifically, direct, head-to-head comparative studies of this compound against established drugs like Indomethacin and Dexamethasone in standardized in vivo models are necessary for a more definitive assessment of its relative potency. Furthermore, direct investigation into the effects of this compound on the NF-κB and MAPK signaling pathways would provide a more complete understanding of its molecular mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound in inflammatory conditions.

References

A Head-to-Head Comparison of Synthetic vs. Natural Pinusolide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Executive Summary

Pinusolide, a labdane-type diterpene, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a head-to-head comparison of the reported bioactivities of this compound derived from natural sources versus synthetic routes. It is critical to note that to date, no direct comparative studies have been published that evaluate synthetic and natural this compound in the same experimental settings. Therefore, the data presented herein is a compilation from various independent studies. This guide aims to objectively present the available data to aid researchers in evaluating the potential of this compound for therapeutic development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivity of natural and synthetic this compound from published literature. The disparate sources and methodologies should be taken into consideration when comparing the activities.

Table 1: Anti-inflammatory and Platelet-Activating Factor (PAF) Antagonist Activity
Source of this compoundBioassayModel SystemResult (IC₅₀)Reference(s)
Natural (from Biota orientalis)PAF-induced rabbit platelet aggregationRabbit Platelets5 µM[1]
Natural (from Biota orientalis)PAF-induced [³H]serotonin releaseRabbit Platelets~5 µM[2]
Natural (from Biota orientalis)Inhibition of 5-LO-dependent LTC₄ generationIgE/Ag-induced Bone Marrow-Derived Mast Cells (BMMCs)Not specified

IC₅₀: Half-maximal inhibitory concentration. LTC₄: Leukotriene C₄. 5-LO: 5-Lipoxygenase.

Table 2: Anticancer Activity
Source of this compoundBioassayModel SystemResultReference(s)
Synthetic (from lambertianic acid)Apoptosis InductionBurkitt lymphoma cell line BJABInduces apoptosis at 100 µM
Synthetic (from lambertianic acid)DNA FragmentationPrimary lymphoblasts and leukemic cells from ALL and AML patientsSignificant DNA fragmentation

ALL: Acute Lymphoblastic Leukemia. AML: Acute Myeloid Leukemia.

Table 3: Neuroprotective Activity
Source of this compoundBioassayModel SystemResultReference(s)
Natural (from Biota orientalis)Staurosporine (B1682477) (STS)-induced neuronal apoptosisPrimary cultures of rat cortical cellsAt 5.0 µM, reduced condensed nuclei and rise in intracellular calcium[3]
Natural (from Biota orientalis)Glutamate-induced neurotoxicityPrimary cultures of rat cortical cellsSignificant protective activity[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. As a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, it inhibits PAF-induced signaling.[1][5] Its anti-inflammatory effects are also attributed to the inhibition of the c-Jun N-terminal kinase (JNK) pathway and subsequent reduction in leukotriene C4 generation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_Receptor PAF Receptor G_Protein G-Protein Activation PAF_Receptor->G_Protein PAF PAF PAF->PAF_Receptor This compound This compound This compound->PAF_Receptor Antagonism PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx Inflammation Inflammatory Response Ca_Influx->Inflammation

This compound as a PAF Receptor Antagonist.

JNK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., IgE/Ag) JNK_Pathway JNK Pathway Stimulus->JNK_Pathway cPLA2 cPLA₂ Phosphorylation JNK_Pathway->cPLA2 LTC4 Leukotriene C₄ Generation cPLA2->LTC4 This compound This compound This compound->JNK_Pathway Inhibition

Inhibition of the JNK Pathway by this compound.

Experimental Protocols

Isolation of Natural this compound

Natural this compound is typically isolated from the leaves of Biota orientalis. The general procedure involves:

  • Extraction: The dried and powdered leaves are extracted with a solvent such as 80% methanol (B129727).

  • Partitioning: The methanol extract is suspended in water and partitioned with a nonpolar solvent like dichloromethane, followed by partitioning with n-hexane.

  • Chromatography: The resulting fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane-ethyl acetate-methanol.

  • Purification: Fractions showing the desired bioactivity are further purified using techniques like Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.[4][6]

Synthesis of this compound

Synthetic this compound can be prepared from lambertianic acid, a naturally occurring diterpene. The synthesis involves a multi-step process that is not detailed in the provided search results.

Experimental_Workflow cluster_synthesis Synthetic this compound cluster_isolation Natural this compound Lambertianic_Acid Lambertianic Acid Chemical_Synthesis Multi-step Chemical Synthesis Lambertianic_Acid->Chemical_Synthesis Synthetic_this compound Synthetic this compound Chemical_Synthesis->Synthetic_this compound Bioactivity_Assay Bioactivity Assays (e.g., Anti-inflammatory, Anticancer) Synthetic_this compound->Bioactivity_Assay Biota_orientalis Biota orientalis leaves Extraction_Purification Extraction & Purification Biota_orientalis->Extraction_Purification Natural_this compound Natural this compound Extraction_Purification->Natural_this compound Natural_this compound->Bioactivity_Assay Data_Analysis Data Analysis and Comparison Bioactivity_Assay->Data_Analysis

General Workflow for this compound Sourcing and Bioactivity Testing.
Platelet-Activating Factor (PAF) Receptor Binding Assay

  • Preparation of Platelets: Rabbit platelets are prepared and washed.

  • Incubation: The washed platelets are incubated with [³H]PAF (a radiolabeled PAF) in the presence or absence of this compound or a control compound.

  • Separation: The bound and free [³H]PAF are separated by filtration.

  • Quantification: The radioactivity of the filter is measured using a scintillation counter to determine the amount of [³H]PAF bound to the receptors. The inhibitory effect of this compound is calculated by comparing the binding in its presence to the binding in its absence.

Anticancer Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., BJAB) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotection Assay (Against STS-induced Apoptosis)
  • Cell Culture: Primary rat cortical cells are cultured.

  • Pre-treatment: The cells are pre-treated with this compound at various concentrations for a period (e.g., 1 hour).

  • Induction of Apoptosis: Staurosporine (STS) is added to the culture medium to induce apoptosis.

  • Incubation: The cells are incubated for an additional period (e.g., 18-24 hours).

  • Assessment: Neuronal viability and apoptosis are assessed by microscopy, looking for characteristic morphological changes such as cell shrinkage and nuclear condensation. Quantitative analysis can be performed using fluorescent dyes that stain the nuclei of apoptotic cells.[3]

Conclusion

The available data, though not from direct comparative studies, indicates that both natural and synthetic this compound possess significant biological activities. Natural this compound has demonstrated potent anti-inflammatory, PAF antagonist, and neuroprotective effects. Synthetic this compound has shown promising anticancer activity, particularly against leukemia cells.

The lack of direct head-to-head comparisons makes it impossible to definitively state whether the bioactivity of synthetic this compound is equivalent to, superior to, or inferior to that of its natural counterpart. The observed activities could be influenced by minor impurities in the natural isolates or by-products in the synthetic preparations.

Future research should prioritize direct comparative studies of synthetic and natural this compound using standardized assays and a panel of cell lines for various bioactivities. Such studies are essential to fully elucidate the therapeutic potential of this compound and to determine the optimal sourcing method for further drug development.

References

Replicating published findings on Pinusolide's anti-leukemic properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-leukemic properties of Pinusolide, a naturally derived diterpene, with established chemotherapeutic agents. This analysis is based on the seminal findings of Shults et al. (2006) and other relevant studies, offering a framework for replicating and expanding upon this critical research.

Executive Summary

This compound has demonstrated notable anti-leukemic activity, primarily through the induction of apoptosis in leukemia cell lines and primary patient cells. The original research highlighted its efficacy in a Burkitt lymphoma cell line (BJAB) and in primary cells from patients with acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This guide presents the available quantitative data, detailed experimental protocols from the foundational study, and a comparative analysis with standard-of-care chemotherapeutics such as Doxorubicin, Vincristine, and Cytarabine (B982). Visualizations of the proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding and guide future research.

Comparative Efficacy of Anti-Leukemic Agents

To contextualize the potential of this compound, its reported anti-leukemic effects are compared with those of commonly used chemotherapeutic drugs in relevant leukemia cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency.

CompoundCell LineIC50 ValueCitation
This compound BJAB (Burkitt Lymphoma)Induces apoptosis at 100 µM[1]
Doxorubicin BJAB (Burkitt Lymphoma)~0.02 µM - 0.1 µM
Vincristine Jurkat (T-ALL)Varies (nM to µM range)[2][3]
Cytarabine KG-1 (AML)~0.1 µM - 1 µM[1][4]
Cytarabine MOLM13 (AML)~0.01 µM - 0.1 µM[1]
Cytarabine HL-60 (AML)Varies (nM to µM range)[4]
Cytarabine THP-1 (AML)Varies (nM to µM range)[4]
Daunorubicin AML Cell LinesVaries (nM to µM range)[5]
Venetoclax AML Cell LinesVaries (nM to µM range)[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method). The data presented here is for comparative purposes. The original this compound study did not report a specific IC50 value for BJAB cells but noted apoptosis induction at 100 µM.

Experimental Protocols: Replicating the Original Findings

The following protocols are based on the methodologies described in the foundational 2006 study by Shults et al. on this compound's anti-leukemic properties.

Cell Culture
  • BJAB (Burkitt Lymphoma) Cell Line: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Leukemia Cells (ALL and AML): Isolate primary lymphoblasts and leukemic cells from patient samples using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium with 20% FBS and appropriate supplements as described above.

Apoptosis Assay in BJAB Cells

This protocol aims to replicate the finding that this compound induces apoptosis in BJAB cells.

  • Cell Seeding: Seed BJAB cells at a density of 2 x 10^5 cells/mL in 24-well plates.

  • Treatment: Treat cells with this compound at a concentration of 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are in late apoptosis or necrosis.

DNA Fragmentation Assay in Primary Leukemia Cells

This protocol is designed to replicate the observation of DNA fragmentation in primary ALL and AML cells treated with this compound.

  • Cell Treatment: Treat isolated primary leukemia cells with this compound at various concentrations (a dose-response experiment is recommended, e.g., 10, 50, 100 µM). Include a vehicle control.

  • Incubation: Incubate cells for a defined period (e.g., 48 hours).

  • DNA Extraction: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.

  • Visualization: Visualize the DNA under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis-induced DNA fragmentation.

Visualizing the Mechanisms and Workflows

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

G Experimental Workflow for Assessing this compound's Anti-Leukemic Properties cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis BJAB BJAB Cell Line Culture Treat_BJAB Treat BJAB with this compound (100 µM) BJAB->Treat_BJAB Primary Primary ALL/AML Cell Isolation Treat_Primary Treat Primary Cells with this compound (Dose-Response) Primary->Treat_Primary Apoptosis_Assay Annexin V/PI Staining Treat_BJAB->Apoptosis_Assay DNA_Frag_Assay DNA Ladder Assay Treat_Primary->DNA_Frag_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Gel_Electrophoresis Agarose Gel Electrophoresis DNA_Frag_Assay->Gel_Electrophoresis

Caption: Experimental workflow for evaluating this compound's effects.

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

Caption: this compound's proposed mitochondrial-mediated apoptosis pathway.

Conclusion and Future Directions

The initial findings on this compound present a compelling case for its further investigation as a potential anti-leukemic agent. Its ability to induce apoptosis in both established cell lines and primary patient-derived cells suggests a mechanism that could be effective against heterogeneous leukemia populations. However, the lack of extensive follow-up studies highlights a critical gap in the research.

To build upon this foundational work, future studies should focus on:

  • Direct Replication: Independently verifying the pro-apoptotic effects of this compound in BJAB, ALL, and AML cells using the detailed protocols outlined in this guide.

  • Dose-Response and IC50 Determination: Establishing precise IC50 values for this compound in a broader panel of leukemia cell lines to better understand its potency and selectivity.

  • Mechanism of Action: Delving deeper into the molecular mechanisms of this compound-induced apoptosis, including the specific mitochondrial proteins involved and the downstream caspase cascade.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of leukemia to assess its therapeutic potential in a whole-organism context.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a novel therapeutic strategy for leukemia. This guide serves as a starting point for these crucial next steps.

References

Assessing the Specificity of Pinusolide for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of Pinusolide as a Platelet-Activating Factor (PAF) receptor antagonist. Its performance is objectively compared with other well-established PAF receptor antagonists, supported by experimental data to aid in research and drug development decisions.

Introduction to this compound and the PAF Receptor

This compound is a naturally occurring diterpene lactone that has demonstrated potent and specific antagonistic activity against the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its activation by PAF triggers a cascade of intracellular signaling events. This guide delves into the specifics of this compound's interaction with the PAF receptor and benchmarks its performance against other known antagonists.

Comparative Analysis of PAF Receptor Antagonists

The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) or its functional inhibitory concentration (IC50 or pA2/pKB). A lower value in these metrics indicates a higher potency. The following table summarizes the available quantitative data for this compound and other common PAF receptor antagonists.

CompoundMetricValueSpecies/Assay Condition
This compound IC505 µMInhibition of PAF-induced rabbit platelet aggregation[1]
WEB-2086 Ki9.9 nMHuman PAF receptors[2]
Ki15 nMHuman platelets[3]
pA27.31Rabbit platelets
pKB7.63Rabbit platelets
CV-3988 Ki0.872 µMPAF receptor binding[4]
Ki0.12 µMRabbit platelets[5]
pA25.87Rabbit platelets
Ginkgolide B (BN-52021) pA26.38Rabbit platelets
pKB6.47Rabbit platelets
7α-chloro ginkgolide B Ki110 nMCloned PAF receptors[6]

Note: Direct comparison of values should be made with caution due to variations in experimental models (e.g., species, isolated receptors vs. whole cells) and assay types (binding vs. functional).

Specificity Profile of this compound

A key attribute of a valuable pharmacological tool is its specificity for the intended target. This compound has been shown to be a specific antagonist of the PAF receptor. Experimental evidence demonstrates that this compound effectively inhibits PAF-induced aggregation of rabbit platelets.[1] Crucially, it does not exhibit inhibitory effects on platelet aggregation induced by other common agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen, highlighting its specificity for the PAF receptor signaling pathway.[1] While a broader screening against a panel of other GPCRs would provide a more complete picture of its selectivity, the existing data strongly supports its specific action on the PAF receptor.

PAF Receptor Signaling Pathway and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams illustrate the PAF receptor signaling cascade and a typical experimental workflow for assessing antagonist specificity.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response This compound This compound This compound->PAFR Blocks

Caption: PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Platelet Aggregation Assay prep Prepare Membranes (with PAF Receptor) radioligand Add Radiolabeled PAF ([³H]-PAF) prep->radioligand competitor Add Unlabeled Competitor (this compound or other antagonist) radioligand->competitor incubation Incubate competitor->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification analysis_binding Determine Ki quantification->analysis_binding prp Prepare Platelet-Rich Plasma (PRP) antagonist_add Add Antagonist (this compound) prp->antagonist_add agonist_add Add Agonist (PAF, ADP, Thrombin, etc.) antagonist_add->agonist_add aggregation Measure Aggregation (Light Transmittance) agonist_add->aggregation analysis_functional Determine IC50 aggregation->analysis_functional

Caption: Experimental Workflow for Antagonist Assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Competitive Radioligand Binding Assay for PAF Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or a recombinant cell line).

  • Radiolabeled PAF (e.g., [³H]-PAF).

  • Unlabeled test compound (this compound) and a known PAF receptor antagonist (for positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells known to express the PAF receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]-PAF (typically at or below its Kd).

    • Increasing concentrations of the unlabeled test compound (this compound). For determining non-specific binding, use a high concentration of a known unlabeled PAF receptor antagonist.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

Objective: To assess the functional inhibitory effect (IC50) of a test compound on PAF-induced platelet aggregation and to determine its specificity.

Materials:

  • Freshly drawn whole blood from a healthy donor (e.g., rabbit or human).

  • Anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAF and other platelet agonists (ADP, thrombin, collagen).

  • Test compound (this compound).

  • A platelet aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Protocol:

    • Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with constant stirring.

    • Add a specific concentration of the test compound (this compound) or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

  • Specificity Testing: Repeat the assay using other platelet agonists (ADP, thrombin, collagen) in place of PAF to assess the specificity of the inhibitory effect of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the control (vehicle-treated) aggregation.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

This compound emerges as a potent and specific antagonist of the Platelet-Activating Factor receptor. Its ability to inhibit PAF-induced platelet aggregation at micromolar concentrations, without affecting aggregation stimulated by other agonists, underscores its value as a selective pharmacological tool for studying PAF receptor-mediated signaling pathways. While further studies to determine its binding affinity (Ki) through radioligand binding assays and to characterize its selectivity profile against a wider range of receptors would be beneficial, the existing evidence strongly supports its utility in PAF-related research. The comparative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound and other PAF receptor antagonists in scientific investigation and drug discovery endeavors.

References

A Comparative Analysis of Pinusolide and Its Derivatives: Efficacy in Anti-Inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pinusolide, a naturally occurring diterpene lactone, has garnered significant interest for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. This guide provides a comparative analysis of the efficacy of this compound and its synthesized derivatives, supported by available experimental data. The objective is to offer a clear, data-driven overview to inform further research and drug development efforts in this area.

I. Comparative Efficacy: A Tabular Overview

To facilitate a direct comparison, the following tables summarize the available quantitative data on the anti-inflammatory and anticancer efficacy of this compound and its derivatives.

Anti-Inflammatory Activity
CompoundAssayTarget/Cell LineIC50 / Effective ConcentrationCitation
This compound PAF-Induced Platelet AggregationRabbit Platelets5 µM[1][2]
This compoundCroton Oil-Induced Ear EdemaMouse2 mg/ear (topical)[1]
17-nor-8-oxo this compoundPAF Receptor Binding Inhibition-As potent as this compound[3]
15-Methoxypinusolidic AcidiNOS and NO Production InhibitionLPS-stimulated microglial cellsNot specified[4]

It is important to note that direct comparative studies with a broad range of derivatives are currently limited in the published literature.

Anticancer Activity
CompoundCell LineActivityEffective ConcentrationCitation
This compound Burkitt lymphoma (BJAB), Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML)Induces apoptosis100 µM[1]
15-Methoxypinusolidic AcidNot specifiedCytotoxic propertiesNot specified[4]

The available data on the anticancer efficacy of this compound derivatives is sparse, highlighting a significant area for future research.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay

This assay is a common method to screen for PAF receptor antagonists.

  • Preparation of Platelet-Rich Plasma (PRP): Blood is drawn from a healthy rabbit and centrifuged at a low speed to separate the PRP.

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures light transmission through the platelet suspension.

  • Induction of Aggregation: Platelet-activating factor (PAF) is added to the PRP to induce aggregation, which is observed as an increase in light transmission.

  • Inhibition by Test Compound: To test the inhibitory effect of this compound or its derivatives, the compound is pre-incubated with the PRP before the addition of PAF.

  • Data Analysis: The concentration of the test compound that inhibits PAF-induced aggregation by 50% is determined and expressed as the IC50 value.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Apoptosis Assay using DNA Fragmentation

DNA fragmentation is a hallmark of apoptosis.

  • Cell Treatment: Leukemia cells are treated with this compound or its derivatives at the desired concentration (e.g., 100 µM) for a specified time.

  • DNA Extraction: DNA is extracted from both treated and untreated (control) cells.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by size through electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

  • Analysis: Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, representing multiples of nucleosomal DNA units, while DNA from healthy cells will appear as a single high-molecular-weight band.[1]

III. Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams have been generated.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor PAF->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation This compound This compound This compound->PAFR Blocks

Caption: this compound's inhibition of the PAF signaling pathway.

experimental_workflow start Start: Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) start->characterization in_vitro_screening In Vitro Screening characterization->in_vitro_screening anti_inflammatory_assays Anti-inflammatory Assays (e.g., PAF, NO inhibition) in_vitro_screening->anti_inflammatory_assays anticancer_assays Anticancer Assays (e.g., MTT, Apoptosis) in_vitro_screening->anticancer_assays select_potent Select Potent Derivatives anti_inflammatory_assays->select_potent anticancer_assays->select_potent select_potent->in_vitro_screening Iterative Refinement mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies Potent Derivatives in_vivo_studies In Vivo Efficacy & Toxicity Studies mechanism_studies->in_vivo_studies end End: Lead Compound Identification in_vivo_studies->end

References

A comparative study of Pinusolide's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the cytotoxic and mechanistic effects of compounds derived from pine species on various cancer cell lines. This guide offers a comparative overview for researchers and drug development professionals.

While direct studies on a compound specifically named "Pinusolide" are not prevalent in the reviewed literature, extensive research has been conducted on other bioactive constituents of pine trees, notably D-pinitol and essential oils from Pinus densiflora. This guide provides a comparative analysis of the anticancer effects of these compounds, alongside other relevant natural products, to offer insights into their potential as therapeutic agents.

Comparative Efficacy of Pine-Derived Compounds

The cytotoxic effects of various natural compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.

Compound/ExtractCancer Cell LineIC50 ValueReference
Pinostrobin (B192119) Butyrate T47D (Breast Cancer)0.40 mM[1]
Pinostrobin Propionate (B1217596) T47D (Breast Cancer)0.57 mM[1]
Pinostrobin T47D (Breast Cancer)2.93 mM[1]
Pinus densiflora Leaf Essential Oil (PLEO) YD-8 (Oral Squamous Cell Carcinoma)~60 µg/ml (induced apoptosis)[2]

Note: Direct IC50 values for D-pinitol were not specified in the provided search results, though its tumor-reducing effects in vivo have been documented.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., pinostrobin and its derivatives) and a control (e.g., 5-fluorouracil) for a specified duration (e.g., 24 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured to quantify apoptosis. Studies have shown that parthenolide, a natural product, induces caspase-3 activity in lung cancer cells[3].

  • ROS Generation: The generation of reactive oxygen species (ROS) is often linked to the induction of apoptosis. The essential oil of Pinus densiflora has been shown to induce apoptosis in YD-8 human oral cancer cells through ROS generation and the activation of caspases[2].

Signaling Pathways and Mechanisms of Action

The anticancer effects of these natural compounds are often mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is frequently observed in various cancers. D-pinitol has been shown to suppress breast cancer in rats by reducing NF-κB activation, which in turn modulates downstream targets like p53 and caspase-3[4][5].

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1 IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DPinitol D-pinitol DPinitol->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression promotes transcription

Caption: D-pinitol inhibits the NF-κB signaling pathway.

Apoptosis Pathway

The essential oil of Pinus densiflora induces apoptosis through the generation of ROS and subsequent activation of caspases, key enzymes in the apoptotic cascade. This process also involves the downregulation of the anti-apoptotic protein Bcl-2[2].

Apoptosis_Pathway PLEO Pinus densiflora Essential Oil (PLEO) ROS Reactive Oxygen Species (ROS) PLEO->ROS induces Bcl2 Bcl-2 PLEO->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria damages Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Cleavage Caspase3->PARP

Caption: Apoptosis induction by Pinus densiflora essential oil.

General Experimental Workflow

The evaluation of novel anticancer compounds typically follows a standardized workflow to ensure comprehensive and comparable data.

Experimental_Workflow start Start: Compound Isolation/Synthesis cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism pathway Signaling Pathway Analysis mechanism->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo end Conclusion: Therapeutic Potential in_vivo->end

Caption: General workflow for evaluating anticancer compounds.

References

Independent Verification of Pinusolide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pinusolide's performance with other anti-inflammatory alternatives, supported by available experimental data. The focus is on the independent verification of its mechanism of action, primarily as a Platelet-Activating Factor (PAF) antagonist, and a comparative analysis against compounds with different primary targets, namely the selective COX-2 inhibitor Celecoxib (B62257) and the corticosteroid Dexamethasone.

Executive Summary

This compound, a diterpene lactone, has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Its anti-inflammatory effects are primarily attributed to this antagonism. This guide presents a quantitative comparison of this compound with other PAF antagonists. Furthermore, a qualitative and mechanistic comparison is made with two widely used anti-inflammatory drugs, Celecoxib and Dexamethasone, which act on the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) pathways, respectively. While direct quantitative data for this compound's activity on the NF-κB and COX-2 pathways is limited in the currently available literature, this guide provides a framework for understanding its relative position in the landscape of anti-inflammatory agents.

Data Presentation: Quantitative Comparison of PAF Antagonists

The primary established mechanism of action for this compound is the inhibition of the Platelet-Activating Factor (PAF) receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known PAF antagonists in inhibiting PAF-induced platelet aggregation or receptor binding. Lower IC50 values indicate higher potency.

CompoundIC50 (µM)AssaySource
This compound 5 PAF-induced rabbit platelet aggregation[1][2]
WEB 20860.17PAF-induced human platelet aggregation
CV-39880.079[3H]-PAF binding to rabbit platelets
Ginkgolide B0.273PAF receptor binding

Mechanistic Comparison with Alternative Anti-inflammatory Agents

While this compound's primary target is the PAF receptor, this section compares its mechanism to two other major classes of anti-inflammatory drugs: a selective COX-2 inhibitor (Celecoxib) and a corticosteroid (Dexamethasone), both of which ultimately impact the NF-κB signaling pathway.

FeatureThis compoundCelecoxibDexamethasone
Primary Target Platelet-Activating Factor (PAF) ReceptorCyclooxygenase-2 (COX-2)Glucocorticoid Receptor (GR)
Effect on NF-κB Pathway Indirectly attenuates PAF-induced NF-κB activation. Direct inhibitory data on the core NF-κB pathway is not readily available.Inhibits NF-κB activation through both COX-2 dependent and independent mechanisms. Suppresses IκBα phosphorylation and degradation, and p65 nuclear translocation.[3][4]Inhibits NF-κB activity by inducing IκBα synthesis and promoting the export of p65 from the nucleus.[5]
Effect on COX-2 Direct inhibitory data is not readily available.Potent and selective inhibitor (IC50 = 40 nM).[6]Can suppress the expression of COX-2.
Reported IC50 for NF-κB Inhibition Not availableVaries by cell type and stimulus.0.5 x 10-9 M (inhibition of a 3xκB reporter).[7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the compared alternative agents.

Pinusolide_Mechanism cluster_membrane Cell Membrane PAF_Receptor PAF Receptor PLC_Activation PLC Activation PAF_Receptor->PLC_Activation PAF PAF PAF->PAF_Receptor This compound This compound This compound->PAF_Receptor Inhibits IP3_DAG IP3/DAG Production PLC_Activation->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Platelet Aggregation & Inflammatory Response Ca_PKC->Inflammatory_Response

This compound's primary mechanism of action.

Alternatives_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IkB->IkB_p65_p50 p65_p50 p65/p50 (NF-κB) p65_p50->IkB_p65_p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Nuclear Translocation IkB_p65_p50->p65_p50 Releases Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 COX2->Prostaglandins GR Glucocorticoid Receptor (GR) GR->IkB Upregulates Synthesis GR->p65_p50_n Inhibits Activity DNA DNA p65_p50_n->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK Celecoxib Celecoxib Celecoxib->IKK Inhibits Celecoxib->COX2 Inhibits Dexamethasone Dexamethasone Dexamethasone->GR

Mechanisms of Celecoxib and Dexamethasone.

Experimental Protocols

PAF-Induced Platelet Aggregation Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of a compound for the inhibition of PAF-induced platelet aggregation using light transmission aggregometry (LTA).[8][9]

1. Materials:

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate (anticoagulant)

  • Platelet-Activating Factor (PAF)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect human whole blood into tubes containing sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant). c. Transfer the PRP to a separate polypropylene (B1209903) tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

3. Platelet Aggregation Assay: a. Pre-warm the aggregometer to 37°C. b. Pipette a defined volume of PRP (e.g., 250 µL) into an aggregometer cuvette containing a stir bar. c. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission (baseline). d. Place the cuvette with PRP in the sample well to set 0% light transmission. e. Add various concentrations of the test compound (this compound) or vehicle control to the PRP in the sample cuvette. f. Incubate the PRP with the test compound for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring. g. Add a pre-determined concentration of PAF to induce platelet aggregation. h. Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis: a. The percentage of platelet aggregation is calculated from the change in light transmission. b. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. c. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a general method to visualize the effect of a compound on the nuclear translocation of the NF-κB p65 subunit.

1. Materials:

  • Appropriate cell line (e.g., RAW 264.7 macrophages, HeLa cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, Celecoxib, Dexamethasone)

  • NF-κB activating agent (e.g., TNF-α, LPS)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

2. Experimental Procedure: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with the NF-κB activating agent for 30-60 minutes. d. Wash the cells with PBS and fix with 4% PFA for 15 minutes. e. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. f. Block non-specific binding with blocking solution for 1 hour. g. Incubate with the primary anti-p65 antibody overnight at 4°C. h. Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark. i. Counterstain the nuclei with DAPI. j. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

3. Data Analysis: a. Capture images of multiple fields for each condition. b. Quantify the nuclear and cytoplasmic fluorescence intensity of p65. c. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of p65 nuclear translocation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-inflammatory mechanism of a compound like this compound.

Experimental_Workflow Start Start: Hypothesis on Anti-inflammatory Activity In_Vitro_Screening In Vitro Screening (e.g., PAF Receptor Binding Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Value In_Vitro_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies NFkB_Assay NF-κB Inhibition Assay (e.g., Reporter Gene, p65 Translocation) Mechanism_Studies->NFkB_Assay COX_Assay COX-1/COX-2 Inhibition Assay Mechanism_Studies->COX_Assay Comparative_Analysis Comparative Analysis with Known Inhibitors NFkB_Assay->Comparative_Analysis COX_Assay->Comparative_Analysis In_Vivo_Models In Vivo Animal Models of Inflammation Comparative_Analysis->In_Vivo_Models Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Models->Efficacy_Toxicity Conclusion Conclusion on Mechanism and Therapeutic Potential Efficacy_Toxicity->Conclusion

A typical experimental workflow.

Conclusion

The available evidence strongly supports this compound's role as a specific and potent Platelet-Activating Factor (PAF) antagonist. Its IC50 value of 5 µM in PAF-induced platelet aggregation, while notable, is less potent than other PAF antagonists such as WEB 2086, CV-3988, and Ginkgolide B.

A direct quantitative comparison of this compound's efficacy against inhibitors of the NF-κB and COX-2 pathways, such as Dexamethasone and Celecoxib, is currently hampered by a lack of published data on this compound's direct effects on these targets. However, the mechanistic overview provided in this guide highlights the distinct pathways through which these compounds exert their anti-inflammatory effects.

For drug development professionals, this compound and its analogs may represent a valuable scaffold for developing novel anti-inflammatory agents targeting the PAF receptor. Further independent verification of its effects on other key inflammatory pathways, such as NF-κB and COX-2, through rigorous in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential and position it within the broader landscape of anti-inflammatory drugs. The experimental protocols and workflows provided herein offer a foundational framework for conducting such validation studies.

References

Benchmarking Pinusolide's potency against established PAF inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide for Researchers

This guide provides a comprehensive comparison of the potency of pinusolide, a naturally derived labdane-type diterpene, against established Platelet-Activating Factor (PAF) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PAF-mediated signaling and the development of novel anti-inflammatory and anti-thrombotic agents.

Introduction to this compound

This compound, isolated from Biota orientalis, has been identified as a potent and specific antagonist of the Platelet-Activating Factor receptor (PAFR)[1][2]. It effectively inhibits PAF-induced platelet aggregation without significantly affecting aggregation induced by other stimuli such as ADP, thrombin, or collagen[1]. This specificity suggests its potential as a targeted therapeutic agent in PAF-mediated pathologies.

Comparative Potency of PAF Inhibitors

The inhibitory potency of this compound against PAF is benchmarked against several well-characterized synthetic and natural PAF antagonists: WEB 2086 (a thieno-triazolodiazepine), BN 52021 (Ginkgolide B, a terpene lactone), and CV-3988 (a synthetic phospholipid analog). The following table summarizes their comparative inhibitory activities (IC50 and Ki values) from in vitro assays.

CompoundIC50 (µM)Ki (µM)Assay TypeSpecies/Cell Type
This compound 5Not ReportedPAF-induced platelet aggregationRabbit platelets[1]
WEB 2086 (Apafant) 0.170.015PAF-induced platelet aggregationHuman platelets[3][4]
0.36Not ReportedPAF-induced neutrophil aggregationHuman neutrophils[3]
BN 52021 (Ginkgolide B) 3.61.3PAF receptor antagonismNot Specified[5]
Not Reported1.3[3H]-PAF binding to neutrophilsHuman neutrophils[6]
CV-3988 0.0790.12[3H]-PAF binding to plateletsRabbit platelets[7]
0.16Not Reported[3H]-PAF binding to plateletsHuman platelets[7]
0.18Not Reported[3H]-PAF binding to plateletsGuinea-pig platelets[7]
Not Reported0.872PAF receptor bindingNot Specified[8]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the PAF signaling cascade and the experimental setup used to assess their efficacy.

Platelet-Activating Factor (PAF) Signaling Pathway

PAF initiates its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface[9][10]. This binding triggers a cascade of intracellular events, primarily through the activation of phospholipase C (PLC), leading to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, induce an increase in intracellular calcium and activate protein kinase C (PKC), culminating in a cellular response such as platelet aggregation or inflammation[10][11].

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

PAF Signaling Pathway
Experimental Workflow: PAF-Induced Platelet Aggregation Assay

The potency of PAF inhibitors is commonly evaluated using a platelet aggregation assay. This in vitro method measures the ability of a compound to prevent platelet aggregation induced by PAF. The general workflow for this assay is depicted below.

Platelet_Aggregation_Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) PRP_prep Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood->PRP_prep Incubation Incubate PRP with Test Compound (e.g., this compound) or Vehicle Control PRP_prep->Incubation PAF_addition Add PAF to induce aggregation Incubation->PAF_addition Measurement Measure change in light transmittance over time (Aggregometer) PAF_addition->Measurement Curve Generate Aggregation Curves Measurement->Curve IC50 Calculate IC50 value Curve->IC50

PAF-Induced Platelet Aggregation Assay Workflow

Experimental Protocols

PAF Receptor Binding Assay (Competitive Inhibition)

This assay determines the ability of a test compound to compete with radiolabeled PAF for binding to the PAF receptor.

  • Preparation of Platelet Membranes: Isolate platelets from whole blood by differential centrifugation. Lyse the platelets and prepare a membrane fraction by ultracentrifugation.

  • Binding Reaction: Incubate the platelet membranes with a constant concentration of radiolabeled PAF (e.g., [3H]-PAF) and varying concentrations of the test compound (e.g., this compound) in a suitable binding buffer.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the effect of a test compound on PAF-induced platelet aggregation[12][13].

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP[13].

  • Assay Procedure: Place a sample of PRP in an aggregometer cuvette with a stir bar. Add the test compound at various concentrations and incubate for a short period.

  • Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

  • Measurement: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases[12].

  • Data Analysis: The extent of inhibition is calculated by comparing the aggregation response in the presence of the test compound to the control (vehicle-treated) response. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in PAF-induced platelet aggregation.

Conclusion

This compound demonstrates significant inhibitory activity against PAF-induced platelet aggregation, positioning it as a noteworthy candidate for further investigation in the development of PAF-targeted therapies. While its in vitro potency in the rabbit platelet aggregation assay is less than that of synthetic antagonists like WEB 2086 and CV-3988 in human platelet assays, its natural origin and specific mechanism of action warrant further exploration. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Pinusolide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pinusolide, a diterpene lactone, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal procedures, a cautious approach, treating the substance as potentially hazardous, is recommended. This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of this compound, adhering to general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential interactions.

PropertyValue
Molecular FormulaC₂₁H₃₀O₄
Molecular Weight346.46 g/mol
AppearanceSolid (powder)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is essential to minimize exposure.

  • Hand Protection: Wear nitrile gloves. For extensive handling, consider double-gloving.

  • Eye and Face Protection: Use safety glasses with side shields. In situations with a risk of splashing or aerosolization, chemical safety goggles and a face shield are recommended.

  • Respiratory Protection: For handling the powder, a NIOSH-approved air-purifying respirator with a particulate filter is necessary to prevent inhalation.

  • Body Protection: A lab coat is required. For larger quantities, chemical-resistant coveralls should be considered.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers. This process should be treated as hazardous waste disposal unless confirmed otherwise by institutional safety officers.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions. Incompatible materials include strong acids, strong bases, and strong oxidizing/reducing agents.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spills, in a designated, leak-proof, and sealable container. The container must be compatible with the chemical properties of this compound.

    • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, clearly labeled, and sealable hazardous waste container. Do not mix different solvent wastes.

    • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste contents.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a volatile solvent, evacuate the area and notify your supervisor and the EHS department.

  • Containment and Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE before attempting to clean the spill.

    • For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.

    • For liquid spills, use a chemical absorbent pad or granules to soak up the material.

    • Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials (wipes, etc.) and dispose of them as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and the EHS department, even if it is a minor incident.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Pinusolide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Materials) ppe->identify segregate Segregate from Other Waste Streams identify->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal by EHS pickup->end

Caption: A logical workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Pinusolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Pinusolide is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure user safety during the handling of this compound. The following table summarizes the recommended PPE based on available safety data.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols.
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact with the compound.
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills.
Respiratory Protection Suitable respiratorNecessary when dust or aerosols may be generated.

Experimental Protocols: Safe Handling and Storage

Adherence to strict procedural steps is necessary to maintain the integrity of the compound and the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be kept tightly sealed in a cool, well-ventilated area.[1]

  • Store this compound at -20°C for the powdered form or -80°C when in solvent.[1]

  • Keep the compound away from direct sunlight and sources of ignition.[1]

Handling Procedures:

  • All handling should be conducted in an area with appropriate exhaust ventilation to avoid inhalation.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Direct contact with the eyes and skin should be strictly avoided.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Spill and Disposal Plan

In the event of a spill or for the disposal of waste, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Spill Containment and Cleanup:

  • In case of a spill, prevent any further leakage.[1]

  • Keep the product away from drains and water courses.[1]

  • For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite.[1]

  • Decontaminate surfaces and any affected equipment by scrubbing with alcohol.[1]

Waste Disposal:

  • Dispose of contaminated materials in accordance with institutional and local environmental regulations.

  • Unused this compound should be treated as chemical waste and disposed of through a licensed contractor.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Spill and Disposal Inspect Container Inspect Container Store Appropriately Store at -20°C (powder) or -80°C (in solvent) Inspect Container->Store Appropriately No Damage Quarantine & Report Quarantine & Report Inspect Container->Quarantine & Report Damaged Don PPE Don PPE Store Appropriately->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle this compound Handle in Ventilated Area Prepare Work Area->Handle this compound Routine Disposal Routine Disposal Handle this compound->Routine Disposal Spill Occurs Spill Occurs Contain Spill Contain Spill Spill Occurs->Contain Spill Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area Dispose of Waste Dispose according to local regulations Decontaminate Area->Dispose of Waste Routine Disposal->Dispose of Waste Unused Product/ Contaminated Materials

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound, from receiving to final waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinusolide
Reactant of Route 2
Pinusolide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.